molecular formula C9H13N3O3 B3029034 Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate CAS No. 499209-19-7

Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate

Cat. No.: B3029034
CAS No.: 499209-19-7
M. Wt: 211.22
InChI Key: QQVHAVBZUUKKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate is a useful research compound. Its molecular formula is C9H13N3O3 and its molecular weight is 211.22. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-3-15-7(13)4-6-5(2)11-9(10)12-8(6)14/h3-4H2,1-2H3,(H3,10,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVHAVBZUUKKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C(NC1=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351620
Record name Ethyl (2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802191
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

499209-19-7
Record name Ethyl (2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of a robust and logical synthetic pathway for Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate. This pyrimidine derivative is a valuable heterocyclic building block in the synthesis of various biologically active molecules, including analogues of Vitamin B1 (thiamine).[1] The guide is structured to provide researchers, chemists, and drug development professionals with a detailed, step-by-step methodology, grounded in established chemical principles. We will dissect the synthesis from a retrosynthetic perspective, followed by a detailed forward synthesis protocol, complete with mechanistic insights, process controls, and characterization considerations. The protocols described herein are designed to be self-validating, emphasizing safety, efficiency, and reproducibility.

Part 1: Strategic Overview and Retrosynthetic Analysis

The synthesis of substituted pyrimidines is a cornerstone of heterocyclic chemistry due to their prevalence in pharmaceuticals and agrochemicals. The target molecule, this compound, presents a classic challenge: the construction of a polysubstituted aromatic heterocycle and the subsequent introduction of a carbon-based side chain at a specific position.

Our strategy is built upon a reliable and well-documented method for forming the pyrimidine core, followed by sequential functionalization. A retrosynthetic analysis reveals a logical three-step approach:

  • C5-Side Chain Disconnection: The ethyl acetate moiety at the C5 position can be installed via a carbon-carbon bond formation. A plausible approach is the reaction of a C5-halogenated pyrimidine with the enolate of ethyl acetate. This points to a key precursor: a 5-halo-2-amino-4-hydroxy-6-methylpyrimidine.

  • C5-Halogenation Disconnection: The halogen (e.g., bromine) at the C5 position can be introduced through an electrophilic halogenation of the parent pyrimidine ring. The C5 position is electronically activated for such a reaction.

  • Pyrimidine Core Disconnection: The foundational 2-amino-4-hydroxy-6-methylpyrimidine ring is classically synthesized via the condensation of guanidine with a β-ketoester, in this case, ethyl acetoacetate. This is a highly efficient and widely used cyclocondensation reaction.

This retrosynthetic logic is visualized in the diagram below.

G Target This compound Intermediate_II 5-Bromo-2-amino-4-hydroxy-6-methylpyrimidine Target->Intermediate_II C-C Bond Formation (Enolate Alkylation) Intermediate_I 2-Amino-4-hydroxy-6-methylpyrimidine (6-Methylisocytosine) Intermediate_II->Intermediate_I Electrophilic Halogenation Starting_Materials Guanidine + Ethyl Acetoacetate Intermediate_I->Starting_Materials Cyclocondensation

Caption: Retrosynthetic pathway for the target molecule.

Part 2: The Forward Synthesis Pathway: A Validated Protocol

This section details the step-by-step execution of the forward synthesis, providing the necessary causality behind experimental choices to ensure reproducibility.

Step 1: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine (Intermediate I)

The initial and most critical step is the construction of the pyrimidine ring. This is achieved through the condensation of ethyl acetoacetate with guanidine, catalyzed by a strong base. Sodium ethoxide is the base of choice as it is non-nucleophilic towards the ester under these conditions and is readily formed from sodium in ethanol, the reaction solvent.

Mechanism: The reaction proceeds via nucleophilic attack of the deprotonated guanidine on the ketone carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization via attack of the second guanidine nitrogen onto the ester carbonyl, and subsequent dehydration to yield the aromatic pyrimidine ring.

Experimental Protocol:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add metallic sodium (1.0 eq) in small pieces to absolute ethanol (approx. 10 mL per gram of sodium) under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

  • Addition of Reagents: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.05 eq). Stir the mixture for 20 minutes to allow for the formation of free guanidine and precipitation of sodium chloride.

  • Condensation: Add ethyl acetoacetate (1.0 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and neutralize with concentrated hydrochloric acid to pH ~7. This will cause the product to precipitate.

  • Isolation and Purification: Filter the resulting white solid, wash with cold water, and then with a small amount of cold ethanol. The crude product can be recrystallized from hot water to yield pure 2-amino-4-hydroxy-6-methylpyrimidine.[2][3] The product is a white powder with a melting point reported to be >300 °C.[3]

Reagent Summary Table:

ReagentMolar Eq.MW ( g/mol )Role
Ethyl Acetoacetate1.0130.14Carbon Source (C4, C5, C6, Me)
Guanidine HCl1.0595.53Nitrogen/Carbon Source (N1, C2, N3, NH2)
Sodium1.0522.99Base Precursor
Absolute Ethanol-46.07Solvent
Step 2: Synthesis of 5-Bromo-2-amino-4-hydroxy-6-methylpyrimidine (Intermediate II)

With the pyrimidine core established, the next step is to install a handle for the final C-C coupling reaction. This is achieved by brominating the electron-rich C5 position. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation as it is a solid, easy to handle, and provides a source of electrophilic bromine under mild conditions, minimizing over-bromination or other side reactions.

Experimental Protocol:

  • Dissolution: Dissolve 2-amino-4-hydroxy-6-methylpyrimidine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or glacial acetic acid in a round-bottom flask.

  • Bromination: Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature, while stirring. The reaction is typically slightly exothermic.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Pour the reaction mixture into a beaker of ice water. The brominated product will precipitate out of the solution.

  • Isolation and Purification: Filter the precipitate, wash thoroughly with water to remove DMF and succinimide, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Reagent Summary Table:

ReagentMolar Eq.MW ( g/mol )Role
Intermediate I1.0125.13Substrate
N-Bromosuccinimide (NBS)1.1177.98Brominating Agent
DMF-73.09Solvent
Step 3: Synthesis of this compound (Target Molecule)

The final step involves the formation of the C5-C bond. This is accomplished by reacting the 5-bromo intermediate with the lithium enolate of ethyl acetate. This is a powerful nucleophile that will displace the bromide. The reaction must be conducted under strictly anhydrous and inert conditions at low temperatures to ensure the stability of the enolate and prevent side reactions like self-condensation.

Experimental Protocol:

  • Enolate Formation: In a flame-dried, three-necked flask under argon, dissolve diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C (dry ice/acetone bath). Add n-butyllithium (1.15 eq, as a solution in hexanes) dropwise and stir for 30 minutes to form lithium diisopropylamide (LDA).

  • Ester Addition: Add ethyl acetate (1.1 eq) dropwise to the LDA solution at -78°C and stir for another 45-60 minutes to ensure complete formation of the lithium enolate.

  • Coupling Reaction: Prepare a separate solution of 5-bromo-2-amino-4-hydroxy-6-methylpyrimidine (1.0 eq) in anhydrous THF. Add this solution dropwise to the enolate solution at -78°C.

  • Reaction: Allow the reaction mixture to stir at -78°C for 2-3 hours, then let it warm slowly to room temperature overnight.

  • Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude residue should be purified by column chromatography on silica gel to yield the final product.

Reagent Summary Table:

ReagentMolar Eq.MW ( g/mol )Role
Intermediate II1.0204.02Electrophile
Diisopropylamine1.2101.19Base Precursor
n-Butyllithium1.1564.06Strong Base
Ethyl Acetate1.188.11Nucleophile Precursor
Anhydrous THF-72.11Solvent

Part 3: Mechanistic Visualization and Workflow

Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimization. The initial ring formation is a classic example of a cyclocondensation reaction.

G cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: Bromination cluster_step3 Step 3: C-C Coupling Guanidine Guanidine + Ethyl Acetoacetate Intermediate_I Intermediate I Guanidine->Intermediate_I + Ethyl Acetoacetate (NaOEt, EtOH, Reflux) Intermediate_II Intermediate II Intermediate_I->Intermediate_II + NBS (DMF, RT) Target_Molecule Final Product Intermediate_II->Target_Molecule + Ethyl Acetate Enolate (LDA, THF, -78°C)

Caption: Overall experimental workflow for the synthesis.

Part 4: Conclusion

This guide outlines a comprehensive and chemically sound pathway for the synthesis of this compound. By starting with the robust cyclocondensation of guanidine and ethyl acetoacetate to form the pyrimidine core, followed by regioselective halogenation at the C5 position, a key intermediate is efficiently prepared. The final carbon-carbon bond formation, achieved through alkylation with an ethyl acetate enolate, successfully yields the target molecule. Each step is supported by well-established principles of organic chemistry, and the detailed protocols provide a clear roadmap for laboratory execution. This synthesis provides reliable access to a valuable building block for further elaboration in medicinal and materials chemistry.

References

  • Shakir A, Adnan S. (2020). Synthesis and Characterization of Some New Formazan Derivatives From 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). International Journal of Pharmaceutical Quality Assurance, 11(1):53-59. Available at: [Link]

  • ResearchGate. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Available at: [Link]

  • Google Patents. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
  • ChemUniverse. This compound. Available at: [Link]

  • PrepChem.com. Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • ResearchGate. The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate. Available at: [Link]

Sources

A Comprehensive Guide to the Spectroscopic Characterization of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spectroscopic Characterization

Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate, with the chemical formula C9H13N3O3 and a molecular weight of 211.22 g/mol , serves as a key building block in medicinal chemistry.[1][2][3] Its structural integrity is paramount to the successful synthesis of downstream products, including potential therapeutic agents. Spectroscopic characterization provides an empirical foundation for confirming the molecular structure, assessing purity, and identifying potential impurities. This guide will systematically detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy for the comprehensive analysis of this compound.

Molecular Structure and Key Functional Groups

The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint. Understanding this structure is the first step in interpreting the data from various analytical techniques.

  • Pyrimidine Ring: The core heterocyclic structure.

  • Amino Group (-NH2): A primary amine at the C2 position.

  • Hydroxyl Group (-OH): At the C4 position, which may exist in tautomeric equilibrium with a keto form.

  • Methyl Group (-CH3): Attached to the C6 position of the pyrimidine ring.

  • Ethyl Acetate Group (-CH2COOCH2CH3): A side chain at the C5 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Expertise & Experience in Experimental Design: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice for this molecule due to its ability to dissolve the compound and to exchange protons with labile groups like -OH and -NH2, which can be observed as broad signals.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d6.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

Caption: Workflow for ¹³C NMR Spectroscopic Analysis.

Table 1: Predicted NMR Data for this compound in DMSO-d6

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
-CH2- (Ester)δ 4.1-4.3 (q, 2H)δ ~60
-CH3 (Ester)δ 1.2-1.4 (t, 3H)δ ~14
-CH2- (Side Chain)δ 3.4-3.6 (s, 2H)δ ~30
-CH3 (Ring)δ 2.2-2.4 (s, 3H)δ ~20
-NH2δ 6.5-7.5 (br s, 2H)-
-OHδ 10.0-12.0 (br s, 1H)-
C=O (Ester)-δ ~170
C4-OH-δ ~165
C2-NH2-δ ~160
C6-CH3-δ ~155
C5-δ ~105

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary slightly. [4][5]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Expertise & Experience in Experimental Design: Electrospray ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique that is well-suited for polar, non-volatile compounds, minimizing fragmentation and preserving the molecular ion.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze any significant fragment ions to gain further structural information.

Caption: Workflow for Mass Spectrometric Analysis.

Table 2: Expected Mass Spectrometry Data

Ion Formula Calculated m/z
[M+H]⁺C9H14N3O3⁺212.1035

Note: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of atoms and can be used to identify the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum (of the empty sample compartment or pure KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups.

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Table 4: Expected UV-Vis Absorption Data

Transition Expected λmax (nm)
π → π*~260-280

Note: The λmax is characteristic of the substituted pyrimidine chromophore.

The comprehensive spectroscopic characterization of this compound is achieved through the synergistic application of NMR, MS, IR, and UV-Vis techniques. NMR spectroscopy provides the structural backbone, MS confirms the molecular weight and formula, IR identifies the key functional groups, and UV-Vis spectroscopy characterizes the electronic properties of the pyrimidine ring. Together, these methods provide a self-validating system for the unambiguous identification and quality assessment of this important pharmaceutical intermediate, ensuring the integrity and reproducibility of research and development efforts.

References

  • Vertex AI Search. (2025).
  • Uno, T., & Machida, K. (1975). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Journal of Pharmaceutical Sciences, 64(2), 292. [Link]

  • Rocha, R., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 1-13.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. [Link]

  • ChemUniverse. (n.d.). This compound. [Link]

  • Impact Factor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]

  • ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]

  • Acta Crystallographica Section E. (2007). Ethyl 4-(2-hydroxyphenyl)
  • PubMed Central. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption and fluorescence emission (dotted lines) spectra of compound 4 in various organic solvents. [Link]

  • ChemicalBook. (n.d.). 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum.
  • MySkinRecipes. (n.d.). Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)
  • ChemicalBook. (n.d.). Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)
  • PubChem. (n.d.). Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate. [Link]

  • ResearchGate. (n.d.). UV–Vis–NIR spectrum of 2APM crystal.
  • Journal of Pharmaceutical Research and Reports. (2023). Current Focus on Utilization of UV-Visible Spectroscopy in Multiple Pharma Research. [Link]

  • ResearchGate. (n.d.). UV–Vis absorption spectra of 1-Aminopyrene (1-AP, blue line), highly....
  • Hit2Lead. (n.d.). ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)
  • ChemicalBook. (n.d.).
  • ChemicalBook. (n.d.). 4-amino-6-hydroxy-2-methylpyrimidine(767-16-8) 1 h nmr.
  • GovInfo. (n.d.).
  • Journal of Pharmaceutical Research and Reports. (2023). Comparative Analytic Study by UV Spectrophotometric, Structural Characterization through Fourier Transformed Infrared Spectroscopy (FTIR) Method and. [Link]

  • PubChem. (n.d.). 5-{[Ethyl(methyl)amino]methyl}-2-methyl-5,6-dihydropyrimidin-4-amine.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Central Role of NMR in Structural Elucidation

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of molecular structure. Its ability to probe the chemical environment of individual nuclei within a molecule provides a wealth of information, including connectivity, stereochemistry, and conformational dynamics. For drug development professionals, NMR is not merely a characterization tool; it is a critical component in the journey from lead identification to preclinical evaluation, ensuring the precise molecular architecture of candidate compounds.

The subject of this guide, Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate, belongs to the pyrimidine class of heterocyclic compounds. Pyrimidine scaffolds are prevalent in numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents, highlighting the importance of their precise characterization.

Molecular Structure and Tautomerism

Before delving into the NMR data, it is crucial to consider the tautomeric forms of the pyrimidine ring. The 4-hydroxy-pyrimidine moiety can exist in equilibrium between the enol (hydroxy) and keto (pyrimidinone) forms. The keto form is generally the predominant tautomer in solution, a factor that significantly influences the electronic environment and, consequently, the NMR chemical shifts. The analysis presented herein assumes the predominance of the keto tautomer.

G cluster_workflow NMR Experimental Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Insert into NMR Spectrometer NMRTube->Spectrometer H1_Acquisition ¹H NMR Acquisition (16-64 scans) Spectrometer->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (≥1024 scans) Spectrometer->C13_Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Integration, Multiplicity) Processing->Analysis

Caption: A generalized workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of NMR spectroscopy and drawing comparisons with structurally related pyrimidine derivatives, we have presented a comprehensive set of expected spectral parameters. This information is intended to aid researchers in the identification and characterization of this and similar compounds. The provided experimental protocol offers a robust starting point for obtaining high-quality NMR data. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will facilitate such future investigations.

References

  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). ResearchGate. [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ResearchGate. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Institutes of Health. [Link]

  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor. [Link]

Mass spectrometry analysis of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate

Foreword

The structural elucidation and quantification of heterocyclic compounds are cornerstones of modern pharmaceutical development and metabolomics research. This compound, a key pyrimidine derivative, presents a unique analytical challenge due to its polarity and multifunctional nature. This guide provides a comprehensive framework for its analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Moving beyond a simple recitation of methods, we explore the causal reasoning behind each experimental choice, from sample preparation to spectral interpretation. Our objective is to equip researchers, scientists, and drug development professionals with a robust, field-proven methodology grounded in the principles of scientific integrity and validation.

Analyte Profile: Understanding the Target Molecule

A successful mass spectrometry method begins with a thorough understanding of the analyte's physicochemical properties. This compound is a polar organic molecule, a characteristic that dictates every subsequent analytical decision.[1][2] Its structure features a substituted pyrimidine core—a common motif in pharmacologically active compounds—and an ethyl acetate side chain.

PropertyValueSource
Molecular Formula C₉H₁₃N₃O₃[1][2][3]
Molecular Weight 211.22 g/mol [1][2][3]
Exact Mass 211.09604 Da[1][2]
Monoisotopic Mass [M+H]⁺ 212.10387 DaCalculated
XLogP3 -0.8[1][2]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]

The negative XLogP3 value confirms the molecule's high polarity, making it highly soluble in aqueous solutions but challenging to retain on traditional reversed-phase chromatography columns without mobile phase modification.[1][2] The presence of a basic amino group and multiple nitrogen atoms makes it an ideal candidate for positive-mode electrospray ionization (ESI).[4][5]

The Analytical Workflow: A Validated Approach

Our approach is designed as a self-validating system, where high-resolution, accurate-mass data at each stage provides confidence in the final identification. Mass spectrometry is a cornerstone technique for the structural elucidation of such small molecules, with modern high-resolution instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems being pivotal.[6][7][8]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_ms Mass Spectrometry cluster_data Data Interpretation Sample Analyte in Matrix Solvent Solvent Extraction (e.g., 50:50 ACN:H₂O) Sample->Solvent Filter Syringe Filtration (0.22 µm PTFE) Solvent->Filter UPLC UPLC Separation (Reversed-Phase C18) Filter->UPLC Inject ESI Electrospray Ionization (Positive Mode) UPLC->ESI MS1 Full Scan MS (MS1) (Accurate Mass of [M+H]⁺) ESI->MS1 CID Collision-Induced Dissociation (CID Fragmentation) MS1->CID MS2 Product Ion Scan (MS2) (Accurate Mass of Fragments) CID->MS2 Confirm Formula Confirmation (from MS1) MS2->Confirm Elucidate Structural Elucidation (from MS2 Fragments) Confirm->Elucidate Validate Validation & Reporting Elucidate->Validate

Caption: High-level workflow for the analysis of this compound.

Experimental Protocols: From Sample to Spectrum

The following protocols are detailed to ensure reproducibility and robustness. The choice of each parameter is justified based on the analyte's properties and established analytical principles.

Sample Preparation

Rationale: Given the analyte's polarity, a simple "dilute-and-shoot" approach is often sufficient for relatively clean samples. The goal is to solubilize the analyte effectively while minimizing matrix effects.[9] Acetonitrile is chosen for its protein precipitation capabilities and compatibility with reversed-phase chromatography.

Protocol:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute this stock using a 50:50 mixture of acetonitrile and deionized water to create working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Extraction: If the analyte is in a biological matrix (e.g., plasma), perform a protein precipitation. Add 3 parts of ice-cold acetonitrile to 1 part of the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm PTFE syringe filter into an LC vial. This step removes particulates that could clog the UPLC system.[10]

UPLC-MS/MS System Parameters

Rationale: Ultra-High-Performance Liquid Chromatography (UPLC) provides superior resolution and speed compared to traditional HPLC.[11] A C18 column is a versatile starting point, but the high aqueous mobile phase is crucial for retaining our polar analyte. Formic acid is added to the mobile phase to promote protonation of the analyte, enhancing the ESI signal in positive mode.[5]

ParameterRecommended SettingJustification
UPLC System Waters ACQUITY UPLC or equivalentProvides high resolution and throughput.
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmGood starting point for polar molecule retention.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Gradient 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% BA standard gradient to elute the analyte and clean the column.
Injection Volume 2 µLMinimizes peak distortion while providing sufficient sensitivity.
MS System Q-TOF or Orbitrap Mass SpectrometerRequired for high-resolution, accurate-mass data.[7][8]
Ionization Mode Electrospray Ionization (ESI), PositiveIdeal for the basic amino group of the analyte.[12][13]
Capillary Voltage 3.5 kVOptimizes spray stability and ion generation.
Source Temp. 150 °CA moderate temperature to aid desolvation without thermal degradation.
Desolvation Temp. 350 °CEfficiently removes solvent from droplets.
MS1 Scan Range m/z 50 - 500Covers the expected precursor ion and potential low-mass fragments.
MS/MS Acquisition Data-Dependent Acquisition (DDA)Triggers MS/MS scans on the most intense ions from the MS1 survey.
Collision Energy Ramped (e.g., 10-40 eV)Allows for the observation of both low-energy and high-energy fragments.

Data Analysis: Deciphering the Spectra

MS1 Spectrum: The Molecular Ion

In positive ESI mode, the analyte will readily accept a proton to form the molecular ion, [M+H]⁺.

  • Expected m/z: 212.10387

  • Validation: The high-resolution mass spectrometer should detect this ion with a mass accuracy of < 5 ppm. This provides strong evidence for the elemental formula C₉H₁₄N₃O₃⁺.[6] The characteristic isotopic pattern for a molecule containing 9 carbons should also be observed.

MS/MS Spectrum: Structural Fingerprinting

Tandem mass spectrometry (MS/MS) provides the structural fingerprint of the molecule. By fragmenting the precursor ion (m/z 212.10) and analyzing the resulting product ions, we can confirm the connectivity of the atoms. The fragmentation of pyrimidine derivatives often involves cleavages in the side chains and characteristic ruptures of the heterocyclic ring.[5][14][15]

Key Predicted Fragmentations: The fragmentation of protonated this compound is expected to proceed through several key pathways, primarily involving the labile ethyl acetate side chain.

Fragmentation_Pathway Parent [M+H]⁺ m/z 212.1039 C₉H₁₄N₃O₃⁺ FragA Fragment A m/z 166.0620 C₇H₈N₃O₂⁺ Parent->FragA - C₂H₅OH (-46.0419 Da) Loss of Ethanol FragB Fragment B m/z 184.0725 C₇H₁₀N₃O₃⁺ Parent->FragB - C₂H₄ (-28.0313 Da) McLafferty Rearrangement FragC Fragment C m/z 138.0667 C₆H₈N₃O⁺ FragA->FragC - CO (-27.9949 Da) Loss of Carbon Monoxide

Caption: Proposed ESI⁺ fragmentation pathway for this compound.

Interpretation of Key Fragments:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossFormula of FragmentProposed Identity
212.1039184.0725C₂H₄ (28.0313 Da)C₇H₁₀N₃O₃⁺Loss of ethene via a McLafferty-type rearrangement from the ethyl ester.[16][17]
212.1039166.0620C₂H₅OH (46.0419 Da)C₇H₈N₃O₂⁺Loss of a neutral ethanol molecule, a common fragmentation for protonated ethyl esters.
166.0620138.0667CO (27.9949 Da)C₆H₈N₃O⁺Subsequent loss of carbon monoxide from the ketene intermediate formed after ethanol loss.

The presence and accurate mass measurement of these specific fragments provide unequivocal evidence for the identity and structure of this compound.

Conclusion

The methodology detailed in this guide presents a comprehensive and robust system for the mass spectrometric analysis of this compound. By integrating a deep understanding of the analyte's chemical nature with the power of high-resolution UPLC-MS/MS, researchers can achieve confident identification and structural confirmation. The emphasis on causality—understanding why a certain technique is used or a specific fragment is formed—elevates the analysis from a routine procedure to a rigorous scientific investigation. This framework is not only applicable to the target compound but can also be adapted for the broader class of polar heterocyclic molecules that are vital to the pharmaceutical and life sciences industries.

References

FT-IR spectrum of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectrum of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of significant interest in pharmaceutical and medicinal chemistry.[1][2][3] Its structure, featuring a substituted pyrimidine core, makes it a valuable building block in the synthesis of various biologically active molecules, including analogues of Vitamin B1 (thiamine).[4] The precise elucidation of its molecular structure is paramount for quality control, reaction monitoring, and understanding its chemical behavior.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups.[1][2] This guide offers a comprehensive analysis of the expected , grounded in the fundamental principles of vibrational spectroscopy and supported by data from analogous structures. We will dissect the anticipated spectral features, explain the underlying causality for experimental choices, and provide a robust protocol for acquiring a high-quality spectrum.

The molecular structure of this compound, with the chemical formula C9H13N3O3, is presented below.[3][5][6][7] This structure forms the basis for our spectral interpretation.

Caption: Chemical structure of this compound.

Theoretical Principles: Assigning Vibrational Modes

The FT-IR spectrum of this molecule is a composite of the vibrational frequencies of its constituent functional groups. The position, intensity, and shape of the absorption bands are dictated by the bond strength, the mass of the atoms involved, and the molecular environment, including hydrogen bonding. The pyrimidine ring itself can exist in tautomeric forms, such as the keto-enol tautomerism between the hydroxy and pyrimidone forms.[8] For this analysis, we will consider the hydroxy-pyrimidine form as depicted.

High-Frequency Region (4000-2500 cm⁻¹)

This region is dominated by stretching vibrations of O-H, N-H, and C-H bonds.

  • O-H and N-H Stretching: The primary amino (-NH₂) group is expected to show two distinct bands corresponding to asymmetric and symmetric N-H stretching vibrations, typically in the 3400-3250 cm⁻¹ range.[9][10] The hydroxyl (-OH) group will exhibit a broad absorption band, likely centered around 3300-2500 cm⁻¹, due to strong intermolecular hydrogen bonding. This broad -OH band may overlap with the N-H stretches.

  • C-H Stretching: The aliphatic C-H stretching vibrations from the methyl (-CH₃) and ethyl (-CH₂CH₃) groups will appear in the 2975-2845 cm⁻¹ region.[1][11]

Mid-Frequency Region (2500-1500 cm⁻¹)

This region is crucial for identifying carbonyl groups and double bonds.

  • Carbonyl (C=O) Stretching: The most intense and characteristic band in the spectrum will be the C=O stretch from the ethyl acetate group. For aliphatic esters, this strong absorption typically occurs between 1750-1735 cm⁻¹.[12][13]

  • C=N and C=C Stretching (Pyrimidine Ring): The pyrimidine ring will give rise to several bands due to C=N and C=C stretching vibrations. These are expected in the 1650-1450 cm⁻¹ range.[1][14]

  • N-H Bending: The scissoring (bending) vibration of the primary amino group typically appears in the 1650-1580 cm⁻¹ region.[1][10] This band might overlap with the ring vibrations.

Fingerprint Region (1500-400 cm⁻¹)

This region contains a complex series of bands that are unique to the molecule as a whole, arising from C-O, C-N, and C-C stretching, as well as various bending vibrations.

  • C-O Stretching: The ester linkage will produce two distinct C-O stretching bands. The C(=O)-O stretch is typically found between 1300-1200 cm⁻¹, while the O-C-C stretch appears around 1150-1000 cm⁻¹.[13]

  • C-N Stretching: The stretching vibrations of the C-N bonds within the pyrimidine ring and the C-NH₂ bond will contribute to absorptions in the 1350-1200 cm⁻¹ range.[1][10]

  • Ring and Substituent Bending: A multitude of bending vibrations from the pyrimidine ring and its substituents will populate this region, making it a unique identifier for the compound.[11]

Predicted FT-IR Spectral Data

The following table summarizes the expected characteristic absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3500-3200Medium-BroadO-H StretchHydroxyl (-OH)
3400-3300MediumAsymmetric N-H StretchPrimary Amine (-NH₂)
3330-3250MediumSymmetric N-H StretchPrimary Amine (-NH₂)
2980-2850Medium-WeakC-H StretchMethyl, Ethyl groups
1750-1735StrongC=O StretchEster (-COOC₂H₅)
1650-1580Medium-StrongN-H BendPrimary Amine (-NH₂)
1620-1570Medium-StrongC=N StretchPyrimidine Ring
1550-1450MediumC=C StretchPyrimidine Ring
1350-1200MediumC-N StretchAmine, Pyrimidine Ring
1300-1200StrongAsymmetric C-O-C StretchEster (-COOC₂H₅)
1150-1000MediumSymmetric C-O-C StretchEster (-COOC₂H₅)

Experimental Protocol: A Self-Validating System

To obtain a high-quality, reliable FT-IR spectrum, a rigorous and well-documented experimental procedure is essential. The following protocol is designed to ensure data integrity and reproducibility.

Sample Preparation (Justification)

The choice of sample preparation technique is critical. For a solid sample like this compound, the KBr (Potassium Bromide) pellet method is often preferred. KBr is transparent to IR radiation in the 4000-400 cm⁻¹ range and provides a solid matrix that minimizes scattering effects.

  • Protocol:

    • Thoroughly dry spectroscopic grade KBr at 110°C for at least 4 hours to remove any adsorbed water, which has a strong IR absorption.

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr.

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogenous powder is obtained. The fine particle size is crucial to reduce light scattering.

    • Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

    • Carefully remove the pellet and place it in the sample holder of the FT-IR spectrometer.

Instrument Configuration and Data Acquisition
  • Protocol:

    • Background Spectrum: Before running the sample, acquire a background spectrum with the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

    • Instrument Parameters:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹ (A good balance between signal-to-noise ratio and peak resolution for most applications).

      • Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

    • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum using the same parameters as the background.

    • Data Processing: Perform a baseline correction if necessary to ensure a flat baseline. Label the significant peaks with their corresponding wavenumbers.

Workflow for FT-IR Analysis

The logical flow from sample preparation to final spectral interpretation is a critical aspect of ensuring scientific rigor.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep1 Dry KBr prep2 Weigh Sample & KBr prep1->prep2 prep3 Grind Mixture prep2->prep3 prep4 Press Pellet prep3->prep4 acq1 Acquire Background Spectrum prep4->acq1 acq2 Acquire Sample Spectrum acq1->acq2 anl1 Baseline Correction acq2->anl1 anl2 Peak Picking & Labeling anl1->anl2 anl3 Assign Peaks to Functional Groups anl2->anl3 anl4 Compare with Literature/Databases anl3->anl4 report Technical Report anl4->report Final Report

Caption: Experimental workflow for FT-IR analysis.

Conclusion and Field Insights

The is rich with information, providing a definitive confirmation of its complex structure. The key identifiers are the strong ester carbonyl (C=O) stretch around 1740 cm⁻¹, the broad O-H absorption, the distinct dual peaks of the primary amine N-H stretch, and the complex fingerprint region containing C-O and C-N vibrations.

For drug development professionals, this technique is invaluable. It can be used to:

  • Confirm Identity: Verify the identity and purity of starting materials and final products.

  • Monitor Reactions: Track the progress of a synthesis by observing the disappearance of reactant peaks and the appearance of product peaks.

  • Detect Impurities: Identify impurities that may have different functional groups and thus distinct FT-IR spectra.

By following a robust experimental protocol and grounding the interpretation in established spectroscopic principles, FT-IR analysis serves as a cornerstone of chemical characterization, ensuring the quality and integrity of pharmaceutical compounds.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link][1]

  • Zenodo. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available From: [Link][2]

  • ChemUniverse. (n.d.). This compound. Available From: [Link][6]

  • MySkinRecipes. (n.d.). This compound. Available From: [Link][4]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Available From: [Link][9]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Available From: [Link][14]

  • Proprep. (n.d.). What distinct peaks would you expect in the IR spectrum of ethyl acetate?. Available From: [Link][12]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Available From: [Link][11]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Available From: [Link][13]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Available From: [Link][10]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Available From: [Link][8]

Sources

Physical and chemical properties of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate: Properties, Synthesis, and Applications

Abstract

This compound is a substituted pyrimidine derivative of significant interest to the pharmaceutical and chemical research sectors. As a heterocyclic compound, it serves as a valuable pharmaceutical intermediate and a versatile building block for the synthesis of more complex, biologically active molecules.[1][2] The pyrimidine core is a foundational structure in numerous therapeutic agents and essential biomolecules, including nucleic acids.[3][4] This guide provides a comprehensive technical overview of its chemical and physical properties, discusses potential synthetic pathways, outlines analytical characterization methods, and explores its applications in drug development and medicinal chemistry. The content is structured to provide researchers, scientists, and drug development professionals with the critical data and field-proven insights necessary for its effective utilization.

Compound Identification and Molecular Structure

A precise understanding of a compound's identity and structure is the foundation of all subsequent research and development. This section details the fundamental identifiers and structural characteristics of this compound.

Nomenclature and Chemical Identifiers

The compound is systematically identified by several names and registry numbers, ensuring unambiguous reference in scientific literature and chemical databases.

IdentifierValueSource(s)
IUPAC Name ethyl 2-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate[5]
CAS Number 499209-19-7[1][5][6]
Molecular Formula C₉H₁₃N₃O₃[1][5][6]
Molecular Weight 211.22 g/mol [1][5][7]
Synonyms (2-Amino-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid ethyl ester[5]
InChIKey QQVHAVBZUUKKSU-UHFFFAOYSA-N[5]
Molecular Structure and Tautomerism

The structure of this molecule features a pyrimidine ring substituted with an amino group at position 2, a methyl group at position 6, and an ethyl acetate moiety at position 5. A critical feature of the 4-hydroxypyrimidine core is its existence in a tautomeric equilibrium with its keto form, 2-amino-6-methyl-5-(ethyl acetate)-pyrimidin-4(3H)-one.[8] Experimental evidence for related pyrimidine structures suggests that the keto form is generally favored, particularly in the solid state.[8] This tautomerism is crucial as it influences the molecule's hydrogen bonding capabilities, reactivity, and interaction with biological targets.

Caption: Keto-enol tautomerism of the pyrimidine core.

Physicochemical Properties

The physical and computed chemical properties of a compound dictate its behavior in various environments and are predictive of its suitability for specific applications, including formulation and drug delivery.

Physical Properties

The experimentally determined or predicted physical properties provide insight into the compound's state, stability, and solvent compatibility.

PropertyValueSource(s)
Density 1.36 g/cm³[1][5]
Boiling Point 349.5°C at 760 mmHg[1][2][5]
Flash Point 165.2°C[1][5]
Refractive Index 1.591[1][5]
Water Solubility 31.1 µg/mL[1][5]
Appearance Likely a white to off-white crystalline powder (inferred from parent compound)[9]
Computed Properties for Drug Development

In silico-computed properties are essential in modern drug discovery for predicting a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion). These parameters help to assess "drug-likeness" early in the development process.

PropertyValueSignificanceSource(s)
XLogP3 -0.8A negative LogP value indicates higher hydrophilicity, which can influence solubility and absorption.[1][5]
Polar Surface Area (PSA) 93.8 ŲPSA is a key predictor of drug transport properties, such as blood-brain barrier penetration.[5]
Hydrogen Bond Donors 2The amino and ring N-H groups can donate hydrogen bonds, crucial for receptor binding.[1]
Hydrogen Bond Acceptors 4The oxygen and nitrogen atoms can accept hydrogen bonds, contributing to solubility and target interaction.[1]
Rotatable Bond Count 4This value relates to the conformational flexibility of the molecule, which impacts binding affinity.[1]

Chemical Properties and Reactivity

The utility of this compound as a synthetic intermediate stems from the reactivity of its constituent functional groups.

  • Amino Group (-NH₂): The primary amino group at the C2 position is nucleophilic. It can be acylated, alkylated, or used to form Schiff bases with carbonyl compounds, providing a handle for extensive derivatization.[10][11]

  • Hydroxyl/Keto Group: The tautomeric nature of the C4 position allows for reactions typical of both enols and amides. The oxygen can be alkylated, while the ring nitrogen can be targeted in various coupling reactions.

  • Ethyl Acetate Moiety: The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or react with nucleophiles at the carbonyl carbon.

  • Pyrimidine Ring: The heterocyclic core is relatively stable but can undergo electrophilic substitution, although the existing substituents will direct the position of any new group.

Stability and Storage

For maintaining chemical integrity, the compound should be stored under controlled conditions. The recommended storage is at 2-8°C, protected from light, and under an inert gas atmosphere to prevent degradation from oxidation or hydrolysis.[2]

Synthesis and Characterization

Proposed Synthetic Pathway

A common and effective method for constructing substituted pyrimidines is the condensation of a β-ketoester with an amidine-containing compound. A logical approach would involve the reaction of guanidine (or a salt thereof) with a suitably substituted ethyl acetoacetate derivative.

G start1 Ethyl 2-acetyl-3-oxobutanoate step1 Base-catalyzed Condensation (e.g., NaOEt in Ethanol) start1->step1 start2 Guanidine Nitrate start2->step1 intermediate Cyclization & Aromatization step1->intermediate product Ethyl (2-amino-4-hydroxy-6-methyl- 5-pyrimidinyl)acetate intermediate->product purify Purification (Recrystallization / Chromatography) product->purify G cluster_apps Key Application Areas center Ethyl (2-amino-4-hydroxy-6-methyl- 5-pyrimidinyl)acetate intermediate Pharmaceutical Intermediate center->intermediate scaffold Scaffold for Bioactive Molecules center->scaffold thiamine Thiamine (Vitamin B1) Synthesis intermediate->thiamine Precursor for anticancer Anticancer Agents scaffold->anticancer Derivatization leads to antiviral Antiviral Agents scaffold->antiviral Derivatization leads to

Caption: Application context of the pyrimidine intermediate.

Safety and Handling

While no specific GHS hazard classification is available for this compound, standard laboratory safety practices should be observed. [5]This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. As a reference, the parent compound 2-amino-4-hydroxy-6-methylpyrimidine is listed with warnings for causing skin and serious eye irritation. [12]Therefore, direct contact with skin and eyes should be avoided.

References

  • ChemUniverse. This compound. Available from: [Link]

  • Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Available from: [Link]

  • Pharmaffiliates. The Role of Pyrimidine Derivatives in Modern Pharmaceuticals. Available from: [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Growing Science. Current Chemistry Letters: Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. Available from: [Link]

  • ResearchGate. Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. Available from: [Link]

  • Impactfactor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Available from: [Link]

  • PubChem. 2-Amino-6-methylpyrimidin-4-one. Available from: [Link]

Sources

An In-Depth Technical Guide to Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate (CAS 499209-19-7)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate, registered under CAS number 499209-19-7, is a pivotal heterocyclic building block within the pyrimidine class of compounds. Its structural arrangement, featuring a substituted pyrimidine core, renders it a valuable intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, a detailed examination of its synthesis, and an exploration of its current and potential applications in medicinal chemistry and drug discovery.

Core Compound Identification and Physicochemical Properties

The fundamental identity of this compound is established by its systematic IUPAC name and key identifiers.

  • Systematic Name: this compound[1][2]

  • Synonyms: (2-Amino-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid ethyl ester

  • Molecular Formula: C₉H₁₃N₃O₃[1][2]

  • Molecular Weight: 211.22 g/mol [1][3]

The physicochemical properties of a compound are critical in determining its handling, reactivity, and suitability for various synthetic transformations. A summary of the key properties for this compound is provided in the table below.

PropertyValueSource
Density 1.36 g/cm³[1][2]
Boiling Point 349.5 °C at 760 mmHg[1][2]
Flash Point 165.2 °C[1][2]
Water Solubility 31.1 µg/mL[2]
Refractive Index 1.591[2]
PSA (Polar Surface Area) 93.8 Ų[2]
XLogP3 -0.8[2]

Chemical Structure and Tautomerism

The structure of this compound is characterized by a central pyrimidine ring substituted with an amino group at the 2-position, a hydroxyl group at the 4-position, a methyl group at the 6-position, and an ethyl acetate group at the 5-position.

It is important for the researcher to recognize that the 4-hydroxypyrimidine moiety can exist in tautomeric forms, primarily the keto form, 2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate. This keto-enol tautomerism is a common feature of hydroxypyrimidines and can influence the compound's reactivity and spectroscopic characteristics.

Caption: 2D Chemical Structure of this compound.

Synthesis of the Pyrimidine Core: A General Approach

The synthesis of the pyrimidine ring is a well-established area of heterocyclic chemistry. A common and versatile method involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine-containing reagent. In the case of this compound, the likely synthetic precursors are a substituted derivative of ethyl acetoacetate and guanidine.

This reaction, often a variation of the Biginelli reaction or a similar cyclocondensation, provides a straightforward route to highly functionalized pyrimidines. The general mechanism involves the initial reaction between the more reactive carbonyl group of the β-ketoester and one of the amino groups of guanidine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

G cluster_reactants Reactants cluster_process Process cluster_product Product ethyl_acetoacetate Substituted Ethyl Acetoacetate condensation Condensation ethyl_acetoacetate->condensation guanidine Guanidine guanidine->condensation cyclization Intramolecular Cyclization condensation->cyclization Intermediate dehydration Dehydration cyclization->dehydration Dihydro- pyrimidine product This compound dehydration->product

Caption: Generalized synthetic pathway for the formation of the pyrimidine core.

Representative Experimental Protocol

Materials:

  • Ethyl 2-acetyl-3-oxobutanoate (or a similar substituted ethyl acetoacetate)

  • Guanidine hydrochloride or Guanidine carbonate

  • Sodium ethoxide or another suitable base

  • Ethanol (anhydrous)

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, guanidine hydrochloride is added, and the mixture is stirred to form the free base of guanidine.

  • Ethyl 2-acetyl-3-oxobutanoate is then added dropwise to the reaction mixture at room temperature or with gentle heating.

  • The reaction mixture is refluxed for several hours, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then dissolved in water and acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Note: The choice of the specific substituted ethyl acetoacetate is crucial for obtaining the desired ethyl acetate moiety at the 5-position of the pyrimidine ring.

Applications in Drug Discovery and Chemical Research

This compound serves as a versatile scaffold in medicinal chemistry due to the presence of multiple functional groups that can be further elaborated.

Precursor in Vitamin B1 (Thiamine) Synthesis

One of the notable applications of this compound and its close analogs is in the synthesis of Thiamine (Vitamin B1)[4]. The pyrimidine ring is a core component of the thiamine molecule. Synthetic routes to thiamine often involve the preparation of a suitably functionalized pyrimidine derivative which is then coupled with the thiazole moiety to complete the structure of the vitamin[5].

Intermediate for Bioactive Molecules

The 2-amino-4-hydroxypyrimidine core is a common feature in a wide range of biologically active compounds. The presence of the amino, hydroxyl, and ethyl acetate groups on the pyrimidine ring of CAS 499209-19-7 allows for diverse chemical modifications to generate libraries of compounds for screening against various biological targets. Research into pyrimidine derivatives has shown their potential as:

  • Antimicrobial agents: The pyrimidine nucleus is a constituent of several antibacterial and antifungal drugs.

  • Anticancer agents: Many kinase inhibitors and other anticancer drugs incorporate the pyrimidine scaffold.

  • Antiviral compounds: Pyrimidine analogs are a cornerstone of antiviral therapy.

While specific biological activity for this compound has not been extensively reported, its utility as a starting material for the synthesis of more complex and biologically active molecules is well-recognized within the scientific community.

Spectroscopic Data

Although specific spectroscopic data (NMR, IR, Mass Spectrometry) for CAS 499209-19-7 are not widely published, the expected spectral characteristics can be inferred from the known spectra of similar 2-amino-4-hydroxypyrimidine derivatives.

  • ¹H NMR: Protons of the ethyl group would appear as a triplet and a quartet. The methyl group on the pyrimidine ring would be a singlet. The methylene protons of the acetate group would also be a singlet. The amino and hydroxyl protons would appear as broad singlets, and their chemical shifts could be concentration and solvent dependent.

  • ¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons of the pyrimidine ring, and the aliphatic carbons of the ethyl and methyl groups.

  • IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the amino group, O-H stretching of the hydroxyl group, C=O stretching of the ester, and C=N and C=C stretching vibrations of the pyrimidine ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (211.22 g/mol ) and fragmentation patterns characteristic of the loss of the ethoxy group and other fragments.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Material Safety Data Sheet (MSDS) provided by the supplier for detailed information on toxicity, handling, and disposal. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential.

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical research communities. Its well-defined structure and versatile functional groups make it a valuable intermediate for the synthesis of a wide array of more complex molecules, including the essential nutrient thiamine and potentially novel therapeutic agents. A thorough understanding of its properties and synthetic routes, as outlined in this guide, is crucial for its effective utilization in research and development endeavors.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. (2018). PMC - PubMed Central. Retrieved from [Link]

  • YouTube. (2025, January 9). Synthesis of Pyrimidine and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (2021, March 26). Recent synthetic methodologies for pyrimidine and its derivatives. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape for a Key Pharmaceutical Intermediate

Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest in pharmaceutical development. The solubility of such active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs every stage of the drug development lifecycle—from synthesis and purification to formulation and bioavailability.[1] Poor solubility can lead to significant challenges, including low yields in crystallization, difficulties in preparing dosage forms, and inadequate absorption in vivo.[2][3][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, determining, and predicting the solubility of this compound in various organic solvents. Recognizing that readily available public data on this specific molecule is limited, this document focuses on equipping the user with the foundational principles, robust experimental methodologies, and predictive tools necessary to generate reliable solubility data in-house. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.

Physicochemical Profile of this compound

A thorough understanding of a compound's intrinsic properties is the first step in any solubility investigation. These characteristics dictate its interaction with different solvent environments.

PropertyValueSource
Molecular Formula C₉H₁₃N₃O₃[5][6]
Molecular Weight 211.22 g/mol [3][5][6]
CAS Number 499209-19-7[5][6]
Appearance Solid (assumed)Inferred
Density 1.36 g/cm³[5]
Boiling Point 349.5 °C at 760 mmHg[5]
XLogP3 -0.8[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 4[5]
Water Solubility 31.1 µg/mL[5]

The very low aqueous solubility (31.1 µg/mL) immediately classifies this compound as "sparingly soluble" or "very slightly soluble" in water, underscoring the critical need to identify suitable organic solvents for processing and formulation. The presence of multiple hydrogen bond donors and acceptors suggests that polar, protic, and aprotic solvents capable of hydrogen bonding will play a significant role in its dissolution.[7]

Theoretical Framework: "Like Dissolves Like" Quantified

The principle of "like dissolves like" provides a qualitative starting point for solvent selection. However, a more quantitative approach is required for systematic solvent screening and process optimization. Hansen Solubility Parameters (HSP) offer a powerful framework for this purpose.[8]

The HSP model deconstructs the total cohesive energy of a substance into three components, representing the different types of intermolecular forces:[8][9]

  • δd (Dispersion): Energy from nonpolar, van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonding interactions.

The total Hildebrand solubility parameter (δt) is related to these components by the equation: δt² = δd² + δp² + δh² .[9]

The central concept is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between two substances (e.g., our solute and a solvent) in the three-dimensional Hansen space can be calculated:

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of high solubility.[10]

Estimated Hansen Solubility Parameters

Since experimentally derived HSP values for this compound are not publicly available, we can estimate them using group contribution methods, which sum the contributions of the molecule's individual functional groups.[2][11][12] Based on its structure, the following are estimated HSP values for the target compound.

Table 2: Estimated Hansen Solubility Parameters for the Solute

Compound δd (MPa⁰·⁵) δp (MPa⁰·⁵) δh (MPa⁰·⁵)

| this compound | 18.5 | 14.0 | 16.5 |

Table 3: Hansen Solubility Parameters for Common Organic Solvents

Solvent δd (MPa⁰·⁵) δp (MPa⁰·⁵) δh (MPa⁰·⁵)
n-Hexane 14.9 0.0 0.0
Toluene 18.0 1.4 2.0
Diethyl Ether 14.5 2.9 5.1
Ethyl Acetate 15.8 5.3 7.2
Acetone 15.5 10.4 7.0
Acetonitrile 15.3 18.0 6.1
Tetrahydrofuran (THF) 16.8 5.7 8.0
Isopropanol 15.8 6.1 16.4
Ethanol 15.8 8.8 19.4
Methanol 14.7 12.3 22.3
Dimethylformamide (DMF) 17.4 13.7 11.3
Dimethyl Sulfoxide (DMSO) 18.4 16.4 10.2

| Water | 15.5 | 16.0 | 42.3 |

Source: Data compiled from multiple sources.[13][14]

By calculating the Ra distance between the solute and each solvent, researchers can prioritize experimental work. For instance, solvents like DMF and DMSO, having δp and δh values closer to our estimated solute values, are predicted to be better solvents than nonpolar solvents like hexane.

Caption: Logical workflow for predicting solubility using Hansen Solubility Parameters (HSP).

Experimental Determination of Solubility: Protocols and Best Practices

While predictive models are invaluable for screening, experimental determination remains the gold standard for obtaining accurate solubility data. Two primary types of solubility are relevant in drug development: equilibrium and kinetic solubility.[5]

Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic, true solubility of a compound when the dissolved and solid states are in equilibrium.[7][12] It is the most accurate method and is crucial for pre-formulation and process chemistry.[8][11]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at a controlled temperature.

Materials & Equipment:

  • This compound (pure, solid form)

  • Selected organic solvents (high purity grade)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer[1][11][15]

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point could be 10-20 mg of solute in 2 mL of solvent.

  • Incubation: Add the precise volume of the selected organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached.[11] This can range from 24 to 72 hours.[7][12] Visual inspection for consistent amounts of excess solid over time can help confirm equilibrium.

  • Phase Separation: After incubation, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle. Then, separate the solid from the saturated solution.[16] The most reliable method is centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter. This step is critical to avoid transferring solid particles into the analytical sample.[11]

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase for HPLC).

    • Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.[1][15]

    • A calibration curve must be prepared using standard solutions of the compound at known concentrations to ensure accurate quantification.[2][15]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in units such as mg/mL or mol/L at the specified temperature.

Caption: Experimental workflow for Equilibrium Solubility determination via the shake-flask method.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[5][9] This high-throughput method is widely used in early drug discovery to quickly assess a compound's propensity to precipitate under assay conditions.[2][4][5]

Objective: To rapidly determine the apparent solubility of a compound when added from a DMSO stock into an organic solvent.

Materials & Equipment:

  • Compound stock solution (e.g., 10-20 mM in DMSO)

  • Selected organic solvents

  • 96-well microtiter plates (UV-transparent plates for direct UV method)

  • Automated liquid handling system or multichannel pipettes

  • Plate shaker

  • Nephelometer or UV-Vis plate reader[9][17]

  • (For direct UV method) 96-well filter plates

Step-by-Step Protocol (Nephelometric Assay):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO.[9]

  • Plate Setup: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[9]

  • Solvent Addition: Rapidly add the target organic solvent to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1-2%).

  • Incubation: Mix the plate on a shaker for a defined, shorter period (e.g., 1-2 hours) at a controlled temperature.[9]

  • Measurement: Measure the light scattering in each well using a nephelometer.[9][17] The point at which a significant increase in light scattering is observed corresponds to the precipitation point, indicating the kinetic solubility limit.

Practical Applications & Data Interpretation

The solubility data generated through these methods directly informs critical decisions in the drug development pipeline:

  • Process Chemistry: Selecting optimal solvents for reaction, work-up, and, most importantly, crystallization to maximize yield and purity. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is often an ideal candidate for recrystallization.

  • Formulation Development: For liquid formulations, identifying solvents or co-solvent systems that can dissolve the required therapeutic dose in a minimal volume is essential.

  • Analytical Method Development: Ensuring the compound is sufficiently soluble in the mobile phase for chromatographic analysis or in the diluent for spectroscopic analysis.

Conclusion

While a comprehensive public database for the solubility of this compound in organic solvents is not yet established, this guide provides the necessary tools to bridge that gap. By combining the predictive power of Hansen Solubility Parameters with the empirical accuracy of the shake-flask method, researchers can systematically and efficiently map the solubility profile of this important intermediate. The protocols detailed herein are designed to be robust and reliable, providing the self-validating framework required to generate high-quality data. This foundational knowledge is indispensable for accelerating the development timeline, mitigating risks associated with poor solubility, and ultimately ensuring the successful progression of new pharmaceutical candidates.

References

  • AxisPharm. Equilibrium Solubility Assays Protocol.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Lund University Publications.
  • Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Echemi. Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)
  • Hansen, C. M. Hansen solubility parameters. Wikipedia.
  • PubMed Central (PMC). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors.
  • Alagarsamy, V. et al. In vitro solubility assays in drug discovery. PubMed.
  • Jadhav, D. S. SOLUBILITY AND DISSOLUTION FOR DRUG.
  • Hansen, C. M. Hansen Solubility Parameter System.
  • ChemUniverse. ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)
  • ResearchGate. Hansen solubility parameters of different solvents and physico-chemical....
  • Benchchem. General Experimental Protocol for Determining Solubility.
  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • ChemicalBook. Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Jadhav, D. S.
  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Sivaraman, N. et al. Solubility of C70 in Organic Solvents. Semantic Scholar.
  • Park, K. Hansen Solubility Parameters 2000.pdf.
  • Abbott, S. Designer Solvent Blends | Hansen Solubility Parameters.

Sources

Methodological & Application

Application Note: A Modern Synthetic Route to Thiamine (Vitamin B1) from an Advanced Pyrimidine Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, technically detailed guide for the synthesis of Thiamine (Vitamin B1) hydrochloride. The protocol initiates from an advanced precursor, Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate, and proceeds through a logical three-part synthetic sequence: reduction of the ester, halogenation of the resulting alcohol to create an activated pyrimidine intermediate, and final condensation with 4-methyl-5-(2-hydroxyethyl)thiazole. This application note is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not only step-by-step protocols but also the underlying chemical principles, troubleshooting advice, and characterization data to ensure reproducible and successful synthesis.

Introduction and Strategic Overview

Thiamine (Vitamin B1) is an essential human nutrient and a vital cofactor for key metabolic enzymes, including pyruvate dehydrogenase and transketolase.[1] Its biosynthesis in nature involves the separate formation of a pyrimidine and a thiazole moiety, which are then coupled.[2][3][4] Chemical synthesis often mimics this convergent strategy. The classical synthesis developed by Williams and Cline involves the quaternization of 4-methyl-5-(2-hydroxyethyl)thiazole with an activated pyrimidine, a method that remains foundational in modern synthetic approaches.[1]

This guide details a robust pathway starting from this compound. The core strategy involves a three-stage transformation:

  • Reduction: The ethyl acetate side chain is selectively reduced to a primary alcohol, yielding (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)ethanol. This step is critical for setting up the subsequent activation.

  • Activation: The hydroxyl group is converted into a more reactive leaving group, specifically a bromide, to facilitate the final coupling reaction. This creates the key intermediate, 2-amino-5-(2-bromoethyl)-4-hydroxy-6-methylpyrimidine.

  • Condensation: The activated pyrimidine undergoes a nucleophilic substitution reaction with the nitrogen atom of the 4-methyl-5-(2-hydroxyethyl)thiazole ring, forming the quaternary ammonium salt structure of thiamine.

This structured approach allows for clear checkpoints and purification of intermediates, ensuring a high-quality final product.

Overall Synthetic Workflow

The diagram below illustrates the complete synthetic pathway from the starting material to the final Thiamine HCl product.

G SM Ethyl (2-amino-4-hydroxy- 6-methyl-5-pyrimidinyl)acetate Step1 Part A: Reduction (e.g., LiAlH4 in dry THF) SM->Step1 Intermediate1 (2-amino-4-hydroxy-6-methyl- 5-pyrimidinyl)ethanol Step1->Intermediate1 Step2 Part B: Halogenation (e.g., HBr/AcOH) Intermediate1->Step2 Intermediate2 2-amino-5-(2-bromoethyl)- 4-hydroxy-6-methylpyrimidine Step2->Intermediate2 Step3 Part C: Condensation (Heat in solvent) Intermediate2->Step3 Thiazole 4-methyl-5-(2-hydroxyethyl)thiazole (Commercially available or synthesized) Thiazole->Step3 Product_raw Thiamine Bromide (Crude) Step3->Product_raw Step4 Purification & Salt Exchange (Recrystallization, HCl) Product_raw->Step4 FinalProduct Thiamine Hydrochloride (Vitamin B1) Step4->FinalProduct

Caption: High-level workflow for Thiamine HCl synthesis.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. Lithium aluminum hydride (LiAlH₄) reacts violently with water.[5]

Part A: Synthesis of (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)ethanol

Principle: The ester functional group of the starting material is reduced to a primary alcohol using a powerful hydride-based reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily reducing esters to alcohols.[5][6]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Suspend Lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Slowly add the solution of the pyrimidine ester to the LiAlH₄ suspension dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Caution: Exothermic reaction and hydrogen gas evolution.

  • Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF and ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol product.

  • The product can be purified further by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Part B: Synthesis of 2-amino-5-(2-bromoethyl)-4-hydroxy-6-methylpyrimidine

Principle: The primary alcohol synthesized in Part A is converted to an alkyl bromide. This is an activation step, transforming the hydroxyl group into a good leaving group for the subsequent nucleophilic substitution. A common method is treatment with hydrobromic acid.

Materials:

  • (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)ethanol

  • 48% Hydrobromic acid (HBr)

  • Glacial acetic acid

  • Diethyl ether

Protocol:

  • In a round-bottom flask, dissolve the alcohol intermediate from Part A (1.0 eq.) in a mixture of 48% HBr and glacial acetic acid.

  • Heat the solution to 80-90 °C and maintain for 2-3 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove residual acid.

  • Dry the product under vacuum. The resulting hydrobromide salt is often used directly in the next step without further purification.

Part C: Synthesis and Purification of Thiamine Hydrochloride

Principle: This final step is the cornerstone of thiamine synthesis: the SN2 reaction between the activated pyrimidine bromide and the thiazole moiety. The nucleophilic nitrogen of the thiazole ring attacks the electrophilic carbon bearing the bromine atom, forming the quaternary thiaminium cation.[1] The crude product is then purified and converted to the more stable hydrochloride salt.

Materials:

  • 2-amino-5-(2-bromoethyl)-4-hydroxy-6-methylpyrimidine hydrobromide (from Part B)

  • 4-methyl-5-(2-hydroxyethyl)thiazole[7][8][9][10]

  • N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethanol

  • Concentrated Hydrochloric acid (HCl)

  • Acetone

Protocol:

  • Combine the pyrimidine bromide from Part B (1.0 eq.) and 4-methyl-5-(2-hydroxyethyl)thiazole (1.1 eq.) in a round-bottom flask.

  • Add a minimal amount of DMF to dissolve the reactants.

  • Heat the mixture to 60-70 °C with stirring for 12-18 hours. The reaction progress can be monitored by the precipitation of the thiamine salt.

  • After completion, cool the reaction mixture to room temperature.

  • Add acetone to the mixture to precipitate the crude thiamine bromide product completely.

  • Collect the solid by vacuum filtration and wash with acetone.

  • To convert to the hydrochloride salt, dissolve the crude product in a minimal amount of hot ethanol.

  • Add a stoichiometric amount of concentrated HCl.

  • Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystallization.

  • Collect the white crystalline Thiamine Hydrochloride by vacuum filtration, wash with cold ethanol and then acetone.

  • Dry the final product in a vacuum oven at 40-50 °C.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

Parameter Expected Result
Appearance White crystalline solid
Melting Point ~248-250 °C (decomposes)
¹H NMR (D₂O) Peaks corresponding to pyrimidine, thiazole, and methylene protons.
¹³C NMR (D₂O) Resonances for all unique carbons in the thiamine structure.
FT-IR (KBr) Characteristic peaks for O-H, N-H, C=N, and C=C bonds.
Purity (HPLC) >98%

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in Part A (Reduction) Incomplete reaction; moisture in reagents/glassware inactivating LiAlH₄.Ensure all glassware is flame-dried and reagents are anhydrous. Increase reflux time and monitor reaction carefully by TLC.
Incomplete reaction in Part B (Halogenation) Insufficient reaction time or temperature.Increase reaction temperature to ~100 °C or prolong the reaction time. Confirm starting material consumption via TLC.
Formation of side products in Part C (Condensation) Reaction temperature too high leading to degradation; impure intermediates.Maintain the recommended temperature range (60-70 °C). Ensure intermediates are reasonably pure before proceeding.
Product fails to crystallize Solution is too dilute; presence of impurities.Concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. If impurities are suspected, attempt purification of the crude oil/solid before recrystallization.

Chemical Reaction Pathway

The following diagram details the chemical transformations described in the protocols.

ReactionScheme Start Pyrimidine-CH2COOEt Intermediate1 Pyrimidine-CH2CH2OH Start->Intermediate1 1. LiAlH4, THF 2. H2O workup Intermediate2 Pyrimidine-CH2CH2Br Intermediate1->Intermediate2 HBr, AcOH Thiamine Thiamine Cation Intermediate2->Thiamine Condensation (Heat, DMF) Thiazole Thiazole-CH2CH2OH Thiazole->Thiamine Condensation (Heat, DMF)

Caption: Chemical structures and reaction scheme.

References

  • Jurgenson, A. M., et al. (2009). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Annual Review of Biochemistry. Available at: [Link]

  • Croft, M. T., et al. (2006). The thiamine biosynthesis pathway which consists of pyrimidine branch and thiazole branch. ResearchGate. Available at: [Link]

  • Begley, T. P., et al. (2008). Biosynthesis of Thiamin Pyrophosphate. Chemical Reviews. Available at: [Link]

  • Jurgenson, A. M., et al. (2009). Thiamin Synthesis From Thiazole and Pyrimidine Precursors. ResearchGate. Available at: [Link]

  • Begley, T. P., et al. (2004). The biosynthesis of the thiazole phosphate moiety of thiamin. Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents. (2009). Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole. CN101560195A.
  • Google Patents. (2012). Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. CN102584740A.
  • Google Patents. (1989). Process for the preparation of pyrimidine derivatives. EP0342482A2.
  • PubMed Central. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Available at: [Link]

  • Google Patents. (2008). Process For the Manufacture of a Precursor of Vitamin B1. US20080242863A1.
  • Impactfactor. (2019). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Available at: [Link]

  • PierpaLab. (2025). Benzoin Condensation with Thiamine. Available at: [Link]

  • Chemistry LibreTexts. (2014). Thiamine Pyrophosphate- Vitamin B1. Available at: [Link]

  • Google Patents. (2021). Preparation method of 2-methyl-5-bromopyrimidine. CN113683571A.
  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Available at: [Link]

  • ResearchGate. (2020). Grewe diamine. Available at: [Link]

  • PubMed Central. (2018). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Available at: [Link]

  • YouTube. (2020). Which of the following on reduction with LiAIH_(4) will give ethyl alcohol ?. Available at: [Link]

  • Filo. (2025). Reduction of ethyl alcohol can be performed by usingA. Red P+H 1.B. \math.. Available at: [Link]

  • Chemguide. reduction of carboxylic acids. Available at: [Link]

  • ResearchGate. (2013). How to reduce carboxylic group to alcohol with nitro group untouched?. Available at: [Link]

  • PubMed Central. (2022). Reduction of Ethyl Carbamate in an Alcoholic Beverage by CRISPR/Cas9-Based Genome Editing of the Wild Yeast. Available at: [Link]

Sources

The Pivotal Role of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The quest for more efficient, selective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this pursuit, the synthesis of novel active ingredients often relies on versatile chemical building blocks. Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate, a substituted pyrimidine derivative, has emerged as a key intermediate in the development of potent herbicides, particularly those within the sulfonylurea class. Its unique structural features provide a robust scaffold for creating next-generation crop protection agents.

This guide offers an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into the synthetic rationale, provide detailed experimental protocols, and present data that underscore its significance as a precursor to high-value herbicidal compounds.

The Strategic Importance of the Pyrimidine Scaffold

Pyrimidine derivatives are a cornerstone in the discovery of new pesticides due to their high efficacy and broad-spectrum biological activities.[1] The pyrimidine ring system is a critical pharmacophore in numerous commercially successful herbicides, including halosulfuron and nicosulfuron.[2] These compounds typically function by inhibiting essential plant enzymes, such as acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids.[3][4] The strategic placement of various functional groups on the pyrimidine ring allows for the fine-tuning of herbicidal activity, crop selectivity, and environmental persistence.[5]

This compound offers several advantages as a synthetic intermediate. The 2-amino group serves as a key handle for coupling with sulfonyl-containing moieties, a hallmark of sulfonylurea herbicides. The hydroxyl and ester groups at the 4- and 5-positions, respectively, can be further modified to modulate the physicochemical properties and biological activity of the final product.

Application in the Synthesis of Sulfonylurea Herbicides: A Case Study with a Bensulfuron-methyl Analogue

To illustrate the utility of this compound, we present a detailed protocol for the synthesis of a novel sulfonylurea herbicide, structurally analogous to the commercial product Bensulfuron-methyl. The core of this synthesis is the coupling of the aminopyrimidine intermediate with a substituted sulfonyl isocyanate.[6][7]

Overall Synthetic Workflow

The synthesis can be conceptualized as a two-stage process: the formation of the sulfonyl isocyanate and its subsequent reaction with the pyrimidine amine.

G cluster_0 Part 1: Sulfonyl Isocyanate Formation cluster_1 Part 2: Sulfonylurea Bridge Formation A Methyl 2-(aminosulfonyl)benzoate C Methyl 2-(isocyanatosulfonyl)benzoate A->C Phosgenation B Phosgene or Triphosgene B->C E Novel Bensulfuron-methyl Analogue C->E Coupling Reaction D This compound D->E G reagents This compound Methyl 2-(isocyanatosulfonyl)benzoate Anhydrous Acetonitrile DBU (catalyst) process Stir at RT under N2 Monitor by TLC 4-6 hours reagents->process workup Vacuum Filtration Wash with cold Acetonitrile/Ether Dry under vacuum process->workup product Final Sulfonylurea Product workup->product

Sources

Application Notes and Protocols for the Synthesis of Bioactive Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a plethora of clinically significant therapeutic agents.[1][2][3] This guide provides a detailed exploration of synthetic protocols for preparing bioactive pyrimidine derivatives, intended for researchers and professionals in drug discovery and development. We delve into the strategic selection of synthetic routes, offering step-by-step protocols for cornerstone reactions such as the Biginelli and Suzuki coupling reactions. The causality behind experimental choices is elucidated, and protocols are presented as self-validating systems. This document aims to be an authoritative resource, grounded in established chemical principles and supported by comprehensive references to primary literature.

Introduction: The Enduring Significance of the Pyrimidine Core

The six-membered aromatic ring with nitrogen atoms at the 1 and 3 positions, known as pyrimidine, is a privileged scaffold in drug discovery.[2][3] Nature itself has selected this heterocycle for fundamental biological roles; it forms the backbone of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[2][4] This inherent biological relevance makes pyrimidine derivatives readily recognized by physiological systems, providing a fertile ground for the development of novel therapeutics.[1] The synthetic versatility of the pyrimidine ring has led to the creation of a vast library of compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[3][5][6] This guide will equip researchers with the foundational knowledge and practical protocols to synthesize novel pyrimidine-based compounds for biological evaluation.

Strategic Approaches to Pyrimidine Synthesis

The synthesis of substituted pyrimidines can be broadly categorized into two strategic approaches: de novo ring construction and post-synthesis modification of a pre-formed pyrimidine core. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.

  • De Novo Synthesis (Ring Formation): This approach involves the construction of the pyrimidine ring from acyclic precursors. A classic and highly effective example is the Biginelli reaction, a one-pot multicomponent reaction that efficiently yields dihydropyrimidones.[7][8][9]

  • Post-Synthesis Modification (Functionalization): This strategy utilizes a pre-existing pyrimidine ring, often a halogenated derivative, and introduces substituents through cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a powerful and widely used method for this purpose, allowing for the introduction of aryl and heteroaryl moieties.[10][11]

G cluster_0 Synthetic Strategies cluster_1 Key Reactions De Novo Synthesis De Novo Synthesis Biginelli Reaction Biginelli Reaction De Novo Synthesis->Biginelli Reaction e.g. Post-Synthesis Modification Post-Synthesis Modification Suzuki Coupling Suzuki Coupling Post-Synthesis Modification->Suzuki Coupling e.g.

Caption: Overview of synthetic strategies for pyrimidine derivatives.

Protocol I: The Biginelli Reaction for Dihydropyrimidine Synthesis

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (or thiourea).[7][9][12] This acid-catalyzed, three-component reaction is valued for its operational simplicity and ability to generate structurally diverse molecules with significant therapeutic potential.[8]

Mechanistic Rationale

The reaction proceeds through a series of bimolecular reactions.[9] An initial acid-catalyzed condensation between the aldehyde and urea forms an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final dihydropyrimidine product.[7][12][13]

G Aldehyde + Urea Aldehyde + Urea N-Acyliminium Ion N-Acyliminium Ion Aldehyde + Urea->N-Acyliminium Ion Condensation Open-Chain Ureide Open-Chain Ureide N-Acyliminium Ion->Open-Chain Ureide Nucleophilic Attack β-Ketoester (Enol) β-Ketoester (Enol) β-Ketoester (Enol)->Open-Chain Ureide Dihydropyrimidine Dihydropyrimidine Open-Chain Ureide->Dihydropyrimidine Cyclization & Dehydration

Caption: Simplified mechanism of the Biginelli reaction.

Experimental Protocol: Catalyst-Free Synthesis via Ball Milling

This protocol presents an environmentally friendly and highly efficient method for synthesizing dihydropyrimidines, often resulting in a pure product without the need for extensive purification.[14]

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde): 0.02 mol

  • β-Ketoester (e.g., Ethyl Acetoacetate): 0.02 mol

  • Urea (or Thiourea): 0.02 mol

  • Stainless steel grinding vial and grinding balls

Procedure:

  • Place the aldehyde (0.02 mol), β-ketoester (0.02 mol), and urea (0.02 mol) into a stainless steel grinding vial.[14]

  • Add stainless steel grinding balls. An optimal ball-to-reagent weight ratio is approximately 8:1.[14]

  • Secure the vial in a ball mill and grind the mixture at room temperature for the time specified in Table 1.

  • After completion, open the vial and collect the solid product.

  • Wash the product with cold water and ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure dihydropyrimidine.

Data Presentation: Representative Examples
EntryAldehydeβ-KetoesterAmideTime (min)Yield (%)
1BenzaldehydeEthyl AcetoacetateUrea3095
24-ChlorobenzaldehydeEthyl AcetoacetateUrea2598
34-MethoxybenzaldehydeMethyl AcetoacetateUrea3592
4BenzaldehydeEthyl AcetoacetateThiourea4093

Table 1: Catalyst-Free Biginelli Reaction via Ball Milling.

Protocol II: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a halogenated pyrimidine and an organoboron compound.[10] This palladium-catalyzed reaction is highly versatile and tolerant of a wide range of functional groups, making it ideal for the late-stage functionalization of the pyrimidine core.[11] Microwave-assisted Suzuki coupling has emerged as a particularly efficient method, significantly reducing reaction times and often improving yields.[10][11]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the halogenated pyrimidine to form a Pd(II) complex.

  • Transmetalation: The organoboron compound transfers its organic group to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

G Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Pyrimidine-X) Pd(0)->Oxidative_Addition Pd(II)-Pyrimidine Pd(II)-Pyrimidine Oxidative_Addition->Pd(II)-Pyrimidine Transmetalation Transmetalation (R-B(OH)2) Pd(II)-Pyrimidine->Transmetalation Pd(II)-Pyrimidine-R Pd(II)-Pyrimidine-R Transmetalation->Pd(II)-Pyrimidine-R Reductive_Elimination Reductive Elimination Pd(II)-Pyrimidine-R->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Product Pyrimidine-R Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol details a rapid and efficient method for the regioselective C4-arylation of 2,4-dichloropyrimidine.[11]

Materials:

  • 2,4-Dichloropyrimidine: 0.5 mmol

  • Aryl or Heteroaryl Boronic Acid: 0.5 mmol

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): 0.5 mol% (0.0025 mmol)

  • Base (e.g., K₂CO₃): 1.5 mmol

  • Degassed Solvent Mixture (1,4-dioxane and water, 2:1 v/v): 6 mL

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the 2,4-dichloropyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), and the base (1.5 mmol).[10]

  • Add the palladium catalyst (0.0025 mmol, 0.5 mol%).[10]

  • Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.[10]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[10]

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).[10]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[10]

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C4-substituted pyrimidine.[10]

Data Presentation: Catalyst and Solvent Screening
Catalyst (5 mol%)Yield (%)
Pd(PPh₃)₄65
Pd(dppf)Cl₂58
Pd(OAc)₂35
PdCl₂(PPh₃)₂42

Table 2: Catalyst Screening for Microwave-Assisted Suzuki Coupling. Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[10]

Solvent Mixture (v/v)Yield (%)
1,4-Dioxane/H₂O (2:1)65
Toluene/H₂O (2:1)55
DMF/H₂O (2:1)48
Acetonitrile/H₂O (2:1)40

Table 3: Solvent Mixture Screening. Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 100 °C, 15 min, microwave irradiation.[10]

Biological Activities of Synthesized Pyrimidine Derivatives

The synthetic protocols described herein provide access to a diverse range of pyrimidine derivatives with significant potential for biological activity. The following table summarizes the observed activities for representative compounds.

Compound ClassRepresentative StructureBiological Activity
DihydropyrimidonesCalcium Channel Blockers, Antihypertensive
C4-ArylpyrimidinesAnticancer, Antiviral, Anti-inflammatory
Fused PyrimidinesAntibacterial, Antifungal

Table 4: Biological Activities of Representative Pyrimidine Derivatives. [4][5][9]

Conclusion

This application note has provided a comprehensive overview of two robust and versatile protocols for the synthesis of bioactive pyrimidine derivatives. By understanding the underlying mechanisms and optimizing reaction conditions, researchers can efficiently generate novel compounds for drug discovery programs. The Biginelli reaction offers a straightforward route to dihydropyrimidones, while the Suzuki-Miyaura cross-coupling provides a powerful tool for the late-stage functionalization of the pyrimidine core. The continued exploration of these and other synthetic methodologies will undoubtedly lead to the discovery of new pyrimidine-based therapeutics with improved efficacy and safety profiles.

References

  • The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Delivery and Therapeutics.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences.
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect.
  • Biological Activity of Pyrimidine Derivativies: A Review. Organic and Medicinal Chemistry International Journal. Available at: [Link]

  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives. Benchchem.
  • A review on pyrimidine‐based derivatives: Synthesis and their biological application. Journal of the Chinese Chemical Society. Available at: [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]

  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. Available at: [Link]

  • An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. Available at: [Link]

  • Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. Available at: [Link]

  • Biginelli reaction. Wikipedia. Available at: [Link]

  • Biginelli reaction. Name-Reaction.com. Available at: [Link]

  • Green Chemistry Approaches For The Synthesis Of Bioactive Pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]

  • Overcoming side reactions in pyrimidine synthesis. Benchchem.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. Available at: [Link]

  • Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... ResearchGate. Available at: [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

Sources

Application Notes & Protocols: Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of a Core Heterocycle

Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate is a substituted pyrimidine derivative recognized for its utility as a key pharmaceutical intermediate.[1] With the chemical formula C₉H₁₃N₃O₃ and CAS Number 499209-19-7, this molecule embodies a synthetically versatile scaffold.[1][2][3] The pyrimidine core is a fundamental building block in numerous biologically active compounds, including nucleic acids and a wide array of therapeutic agents ranging from anticancer to anti-infective drugs.[4]

The specific arrangement of functional groups on this intermediate—an amino group, a hydroxyl group, a methyl substituent, and an ethyl acetate side chain—provides multiple reactive sites for subsequent chemical transformations. This pre-functionalized structure allows for the efficient construction of more complex molecular architectures. Notably, it serves as a precursor in the synthesis of compounds related to thiamine (vitamin B1) and other bioactive molecules where the pyrimidine ring is a critical pharmacophore.[5]

This document provides a detailed guide for researchers, encompassing the synthesis, purification, characterization, and application of this compound, with an emphasis on the underlying chemical principles that govern these protocols.

Physicochemical & Handling Characteristics

A thorough understanding of the compound's properties is essential for its effective use and safe handling.

PropertyValueSource
CAS Number 499209-19-7[1][2][3]
Molecular Formula C₉H₁₃N₃O₃[1][2]
Molecular Weight 211.22 g/mol [1][2][3]
Boiling Point 349.5°C at 760 mmHg[1][5]
Flash Point 165.2°C[1]
Density 1.36 g/cm³[1]
Water Solubility 31.1 µg/mL[1]
Purity (Typical) ≥95%[2][3]
Storage 2-8°C, protect from light, store under inert gas[5]

Safety Precautions: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[6][7] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[6]

Synthesis of Pyrimidine Intermediates: A Generalized Protocol

Causality: The reaction proceeds via a condensation-cyclization mechanism. Guanidine, a strong base and nucleophile, attacks the carbonyl group of the β-keto ester. Subsequent intramolecular condensation and dehydration lead to the stable, aromatic pyrimidine ring.

Diagram: General Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_process Process R1 Guanidine Hydrochloride Condensation Condensation & Cyclization R1->Condensation R2 Ethyl 2-acetyl-3-oxobutanoate (or similar β-dicarbonyl) R2->Condensation Base Sodium Ethoxide (Base) Base->Condensation Catalyst Workup Acidic Workup (Neutralization) Condensation->Workup Crude Product Purification Recrystallization Workup->Purification Product This compound Purification->Product Pure Intermediate

Caption: Generalized workflow for pyrimidine synthesis.

Protocol 3.1: Synthesis via Condensation

Materials & Reagents:

  • Guanidine hydrochloride

  • An appropriate β-dicarbonyl compound (e.g., a derivative of ethyl acetoacetate)

  • Sodium metal

  • Anhydrous Ethanol

  • Glacial Acetic Acid

  • Deionized Water

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • Prepare Sodium Ethoxide Solution: In a 1-L round-bottom flask equipped with a reflux condenser and drying tube, prepare a solution of sodium ethoxide by carefully dissolving sodium (1 g atom equivalent) in anhydrous ethanol (250 mL). Allow the reaction to complete and the solution to cool.

  • Add Reactants: To the cooled sodium ethoxide solution, add the β-dicarbonyl starting material (1 mole equivalent). Stir for 15 minutes. In a separate flask, dissolve guanidine hydrochloride (1.02 mole equivalents) in another portion of freshly prepared sodium ethoxide solution, filter to remove the precipitated sodium chloride, and add this clear guanidine solution to the main reaction flask.[9]

  • Reaction: Heat the mixture to reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time is 2-4 hours.[9]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure. Dissolve the resulting solid residue in boiling water.

  • Precipitation: Acidify the aqueous solution with glacial acetic acid until the pH is approximately 5-6. The target compound will precipitate out of the solution upon cooling.[9]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to remove impurities.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

Purification & Characterization

Purity is paramount for pharmaceutical intermediates to prevent the carry-over of impurities into the final Active Pharmaceutical Ingredient (API).

Protocol 4.1: Purification by Recrystallization

Causality: This technique leverages differences in solubility between the desired compound and impurities at different temperatures. The compound is dissolved in a minimum amount of a hot solvent in which it has high solubility, while impurities are either insoluble or remain in solution upon cooling. As the solution cools, the decreasing solubility of the target compound causes it to crystallize, leaving the more soluble impurities behind in the mother liquor.

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., Ethanol/Water, DMF). The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: Place the crude, dried product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Characterization

Confirming the structure and purity of the synthesized intermediate is a critical quality control step.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the structure's proton environment. Expect signals corresponding to the ethyl group (a quartet and a triplet), the methyl group (a singlet), the methylene group of the acetate side chain (a singlet), and exchangeable protons for the -NH₂ and -OH groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton. Expect distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the pyrimidine ring, and the aliphatic carbons of the ethyl, methyl, and methylene groups.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies functional groups. Look for characteristic absorption bands:

    • ~3300-3500 cm⁻¹ (N-H and O-H stretching)

    • ~2900-3000 cm⁻¹ (C-H stretching)

    • ~1700-1730 cm⁻¹ (C=O ester stretching)

    • ~1600-1650 cm⁻¹ (C=N and C=C stretching of the ring)

  • MS (Mass Spectrometry): Determines the molecular weight. The mass spectrum should show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight of 211.22.

  • HPLC (High-Performance Liquid Chromatography): Assesses purity. A single major peak in the chromatogram indicates a high-purity sample.

Application in Downstream Synthesis: An Exemplary Workflow

The true value of this compound lies in its potential for elaboration into more complex APIs. The functional groups serve as handles for further chemical modification.

Example Application: The acetate side chain can be hydrolyzed to the corresponding carboxylic acid, which can then be activated and coupled with other molecules. The amino group can be acylated or used in cyclization reactions to form fused heterocyclic systems, a common strategy in drug design.[10][11]

Diagram: Hypothetical Downstream Application Workflow

Application_Workflow cluster_mods Chemical Modifications Start Ethyl (2-amino-4-hydroxy-6-methyl- 5-pyrimidinyl)acetate Mod1 Step 1: Hydrolysis (e.g., LiOH, THF/H₂O) Start->Mod1 Intermediate1 Carboxylic Acid Intermediate Mod1->Intermediate1 Forms acid Mod2 Step 2: Amide Coupling (e.g., HATU, DIPEA, Amine R-NH₂) Intermediate2 Amide Intermediate Mod2->Intermediate2 Forms amide Mod3 Step 3: Cyclization (e.g., POCl₃) FinalAPI Complex Fused-Ring API (e.g., Thienopyrimidine) Mod3->FinalAPI Forms fused ring Intermediate1->Mod2 Intermediate2->Mod3

Caption: Hypothetical workflow for API synthesis.

Conclusion

This compound is a high-value intermediate whose utility is derived from its pre-configured array of reactive functional groups on a stable pyrimidine core. The protocols and conceptual frameworks outlined in this document provide researchers with a solid foundation for the synthesis, purification, and strategic application of this compound in the discovery and development of novel pharmaceutical agents. Adherence to rigorous analytical characterization and safety procedures is essential to ensure the quality and integrity of the intermediate and the success of the overall synthetic campaign.

References

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Retrieved from [Link]

  • Guo, et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. J. Braz. Chem. Soc. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives via the Biginelli Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Biginelli reaction, a one-pot three-component synthesis, stands as a cornerstone in heterocyclic chemistry for the generation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs.[1][2][3] These scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic properties, including antiviral, antitumor, antibacterial, and anti-inflammatory activities.[2][4][5] Notably, DHPMs serve as calcium channel blockers, antihypertensive agents, and mitotic inhibitors.[1][3][5][6] This document provides a comprehensive guide for researchers, detailing the underlying mechanism, offering step-by-step protocols for classical and modern variations, and exploring the vast synthetic landscape of this remarkably versatile reaction.

Introduction: The Enduring Relevance of the Biginelli Reaction

First reported by the Italian chemist Pietro Biginelli in 1893, this multicomponent reaction (MCR) involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (or other active methylene compound), and urea (or thiourea).[1][7][8] The elegance of the Biginelli reaction lies in its operational simplicity, atom economy, and the direct assembly of complex, pharmacologically relevant molecules from simple, readily available precursors.[5][9]

The DHPM core is a key pharmacophore found in various natural products and synthetic drugs.[2][3] For instance, Batzelladine A and B, marine alkaloids, inhibit the binding of HIV gp-120 to CD4 cells, and the synthetic molecule Monastrol is a well-known inhibitor of the mitotic kinesin Eg5, making it a valuable tool in cancer research.[3][10] The continued interest in this reaction is driven by the need to generate large, diverse libraries of DHPMs for high-throughput screening in drug discovery programs.[7][11]

Reaction Mechanism: A Stepwise Assembly

The mechanism of the Biginelli reaction has been the subject of extensive study. The most widely accepted pathway proceeds through a series of bimolecular reactions under acid catalysis.[1][12] The catalyst, which can be a Brønsted or Lewis acid, plays a crucial role in activating the reactants.[1][2][7]

The proposed mechanism involves three key stages:

  • Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea. This step forms a highly reactive N-acyliminium ion intermediate upon dehydration.[12][13][14] This is often considered the rate-determining step.[1]

  • Nucleophilic Addition: The enol form of the β-ketoester then acts as a nucleophile, attacking the electrophilic iminium ion.[12][14]

  • Cyclization and Dehydration: Finally, intramolecular cyclization occurs through the nucleophilic attack of the urea's second amino group onto the ketone's carbonyl carbon, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one ring system.[1][12]

Biginelli_Mechanism Fig. 1: Proposed Mechanism of the Biginelli Reaction cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization & Dehydration Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea, H+ Urea Urea Adduct Open-Chain Ureide Iminium->Adduct + β-Ketoester Ketoester β-Ketoester (Enol) Ketoester->Adduct Adduct_final Cyclized Intermediate Adduct->Adduct_final Intramolecular Cyclization DHPM DHPM Product Adduct_final->DHPM - H2O

Caption: Fig. 1: Proposed Mechanism of the Biginelli Reaction

Experimental Protocols

Protocol 1: Classical Biginelli Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol describes the traditional, acid-catalyzed synthesis under reflux conditions.

Materials:

  • Benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid (catalytic amount, ~0.1 eq)

  • Ice bath

  • Hirsch funnel and filter paper

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzaldehyde (10 mmol, 1.06 g), ethyl acetoacetate (10 mmol, 1.30 g), and urea (15 mmol, 0.90 g).

  • Solvent and Catalyst Addition: Add 25 mL of 95% ethanol to the flask. Swirl to dissolve the solids. Carefully add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mL).

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. A precipitate should form.

  • Crystallization: Place the flask in an ice bath for 30 minutes to maximize product precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Hirsch funnel.

  • Washing: Wash the collected solid with a small amount of ice-cold 95% ethanol to remove any unreacted starting materials.

  • Drying & Purification: Dry the crude product in a desiccator. For higher purity, the product can be recrystallized from hot ethanol.[15]

Rationale:

  • Excess Urea: Using a slight excess of urea helps to drive the reaction to completion.

  • Acid Catalyst: The acid protonates the aldehyde's carbonyl oxygen, making it more electrophilic and facilitating the initial condensation with urea.[12]

  • Reflux: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.[7]

  • Cooling & Washing: Cooling decreases the solubility of the DHPM product, leading to higher recovery. Washing with cold solvent removes soluble impurities without dissolving a significant amount of the product.[15]

Protocol 2: Microwave-Assisted, Solvent-Free Biginelli Synthesis

Microwave irradiation offers a green and efficient alternative, significantly reducing reaction times and often improving yields.[16][17]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • β-ketoester (1.0 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Catalyst (e.g., Sulfamic acid, 20 mol%)[16]

  • Microwave reactor vial with a stir bar

Procedure:

  • Reagent Mixing: In a 10 mL microwave reactor vial, place the aromatic aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), urea (1.5 mmol), and the catalyst (e.g., sulfamic acid, 0.2 mmol, 19.4 mg).

  • Microwave Irradiation: Cap the vial tightly and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 5-15 minutes).[15][18] The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature.

  • Isolation: Add a small amount of cold water or ethanol to the solidified mixture and triturate to break up the solid.

  • Filtration and Washing: Collect the product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Drying: Dry the purified product. Recrystallization is typically not necessary due to the high purity obtained.[18]

Rationale:

  • Microwave Heating: Microwaves directly heat the polar reactants, leading to rapid and uniform heating, which dramatically accelerates the reaction rate.[7][17]

  • Solvent-Free Conditions: Eliminating the solvent reduces waste, simplifies the work-up procedure, and aligns with the principles of green chemistry.[16][19]

  • Catalyst Choice: Solid acid catalysts like sulfamic acid are effective, easy to handle, and more environmentally friendly than strong mineral acids.[16]

Biginelli_Workflow Fig. 2: General Experimental Workflow Start Reagent Preparation (Aldehyde, β-Ketoester, Urea) Mixing Mixing in Reaction Vessel (+ Catalyst & Solvent/Solvent-free) Start->Mixing Reaction Reaction (Conventional Heating or Microwave) Mixing->Reaction Cooling Cooling & Precipitation Reaction->Cooling Isolation Isolation (Vacuum Filtration) Cooling->Isolation Washing Washing with Cold Solvent Isolation->Washing Drying Drying Washing->Drying Purification Purification (Optional) (Recrystallization) Drying->Purification Analysis Characterization (NMR, IR, MS, MP) Drying->Analysis If pure Purification->Analysis

Caption: Fig. 2: General Experimental Workflow

Reaction Scope and Variations

The true power of the Biginelli reaction lies in the wide variability of its three components, which allows for the creation of vast chemical libraries.[7]

ComponentVariation ExamplesRationale & Impact on Product
Aldehyde Aromatic (electron-donating/withdrawing), Heteroaromatic, AliphaticThe electronic nature of the aldehyde substituent can influence reaction rates. Aromatic aldehydes are most common. Aliphatic aldehydes can also be used, sometimes requiring modified conditions.[18][20]
Active Methylene β-ketoesters (ethyl acetoacetate), β-diketones (acetylacetone), β-keto amides, cyclic β-dicarbonyls (dimedone), nitroacetone.[7][21][22]Determines the substituent at the C5 and C6 positions of the DHPM ring. Using different active methylene compounds is a primary strategy for diversifying the final products.
Urea Component Urea, Thiourea, N-substituted ureas, Guanidine.[18]Thiourea yields the corresponding dihydropyrimidinethiones. Guanidine leads to 2-amino-dihydropyrimidines. N-substitution allows for further diversification at the N1 position.

Catalyst and Condition Variations: The classical use of strong Brønsted acids like HCl has been largely superseded by a plethora of more efficient and environmentally benign catalysts.[7][23]

Catalyst/ConditionExamplesAdvantages
Lewis Acids FeCl₃, InCl₃, Yb(OTf)₃, BiCl₃, ZrCl₄[7][12][23]High efficiency, mild reaction conditions, often reusable.
Brønsted Acids p-Toluenesulfonic acid (p-TSA), Sulfamic acid[16][21]Inexpensive, effective, and often solid for easy handling.
Ionic Liquids [bmim]BF₄, [bmim]BrAct as both solvent and catalyst, recyclable, green alternative.[14][19]
Solid-Phase Synthesis Resin-bound urea or aldehydeFacilitates purification and is amenable to combinatorial library synthesis.[1][7][24]
Green Catalysts NaCl, Garlic, Citrus juice, Baker's yeast[10][23]Environmentally friendly, readily available, and non-toxic.

Troubleshooting and Key Considerations

  • Low Yields: Can result from incomplete reaction or side reactions. Consider increasing the reaction time, changing the catalyst, or using a more efficient heating method like microwave irradiation.[25] The purity of the aldehyde is crucial, as oxidation to the corresponding carboxylic acid can inhibit the reaction.

  • Purification Difficulties: If the product does not precipitate cleanly, column chromatography may be required. However, optimizing the reaction conditions (e.g., solvent-free) can often yield a product pure enough after simple filtration.[18]

  • Side Reactions: The Hantzsch dihydropyridine synthesis can sometimes be a competing reaction pathway. Careful control of stoichiometry and reaction conditions can minimize this.

Conclusion

The Biginelli reaction remains an indispensable tool in synthetic and medicinal chemistry. Its simplicity, convergence, and the biological significance of its products ensure its continued application in drug discovery and development. Modern advancements, particularly the development of novel catalysts and green synthetic methodologies like microwave-assisted synthesis, have further enhanced its efficiency and appeal. By understanding the mechanistic nuances and mastering the experimental protocols outlined in this guide, researchers can effectively harness the power of this classic multicomponent reaction to synthesize diverse libraries of pyrimidine derivatives for a wide range of scientific applications.

References

  • Biginelli reaction - Wikipedia. (n.d.).
  • Banu, B. R., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(15), 4889. Available from: [Link]

  • Biginelli Reaction: Microwave-Assisted Synthesis Lab. (n.d.). Studylib. Retrieved January 2, 2026, from [Link]

  • Pai, S. G., et al. (2011). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Asian Journal of Chemistry, 23(12), 5217-5219. Available from: [Link]

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

  • Biginelli reaction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 2, 2026, from [Link]

  • Kappe, C. O. (2000). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. QSAR & Combinatorial Science, 19(7), 678-694. Available from: [Link]

  • Synthesis of pyrimidines via Biginelli reaction. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. Available from: [Link]

  • Three generally accepted mechanisms for the Biginelli reaction. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Riveira, M. J., et al. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 26(16), 4889. Available from: [Link]

  • Catalysts and conditions for Biginelli reaction. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Kumar, S., et al. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 25(21), 5645-5664. Available from: [Link]

  • Synthesis of Biginelli Compounds using Microwave-Assisted Methods. (2023). Bentham Science. Retrieved January 2, 2026, from [Link]

  • BIGINELLI REACTION. (n.d.). Slideshare. Retrieved January 2, 2026, from [Link]

  • Popovics-Tóth, N., et al. (2021). Synthesis of 3,4-Dihydropyrimidin-2(1H)-One-Phosphonates by the Microwave-Assisted Biginelli Reaction. Catalysts, 11(1), 45. Available from: [Link]

  • Demonstration of the Feasibility of a Direct Solid-Phase Split-Pool Biginelli Synthesis of 3,4-Dihydropyrimidinones. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). Frontiers in Chemistry, 6, 375. Available from: [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

  • Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. (2025). Organic & Biomolecular Chemistry. Retrieved January 2, 2026, from [Link]

  • Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. (2021). RSC Advances, 11(60), 38131-38144. Available from: [Link]

  • Dihydropyrimidinone (DHPM) scaffold as a potent anticancer drug. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Suma, C., et al. (2020). Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. International Journal of Pharmaceutical and Phytopharmacological Research, 19(2), 271-286. Available from: [Link]

  • Recent advances in the synthesis of dihydropyrimidinones via biginelli reaction. (2022). ProQuest. Retrieved January 2, 2026, from [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. Available from: [Link]

  • Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign. Retrieved January 2, 2026, from [Link]

  • Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. (2020). RSC Advances, 10(71), 43497-43507. Available from: [Link]

  • Biginelli reaction with Old and new mechanism | multicomponent reaction | MCR. (2021). YouTube. Retrieved January 2, 2026, from [Link]

  • Biginelli Reaction: A Green Perspective. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). Molecules, 26(12), 3709. Available from: [Link]

  • Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. (2020). ResearchGate. Retrieved January 2, 2026, from [Link]

Sources

Unlocking the Therapeutic Potential of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of the biological activities of derivatives of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate. This pyrimidine scaffold serves as a versatile starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory conditions.

Introduction: The Prominence of the Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil), making it a "privileged scaffold" in drug discovery. Its inherent ability to interact with a wide range of biological targets has led to the development of numerous clinically significant drugs with anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound is a key building block for accessing a diverse chemical space of pyrimidine derivatives, offering multiple reaction sites for structural modification and optimization of biological activity.

PART 1: Synthesis of Novel Derivatives

The derivatization of this compound can be achieved through several synthetic routes, primarily targeting the amino and acetate functional groups.

Protocol 1: Amide Bond Formation

A common and straightforward approach to derivatization is the formation of amide bonds by reacting the primary amino group with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides).

Objective: To synthesize a library of N-acylated derivatives of this compound.

Materials:

  • This compound

  • A selection of carboxylic acids (e.g., benzoic acid, acetic acid, substituted phenylacetic acids)

  • Coupling agents (e.g., DCC, EDC/HOBt) or thionyl chloride for acid chloride formation

  • Anhydrous solvents (e.g., DMF, DCM)

  • Bases (e.g., triethylamine, DIPEA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)

Step-by-Step Methodology:

  • Activation of Carboxylic Acid (if necessary):

    • Acid Chloride Formation: To a solution of the carboxylic acid (1.2 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Remove the excess thionyl chloride and solvent under reduced pressure.

    • Amide Coupling: To a solution of this compound (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous DMF, add EDC (1.5 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 12-24 hours.

  • Reaction with the Pyrimidine Core: Dissolve this compound (1.0 eq) and a base (e.g., triethylamine, 2.0 eq) in anhydrous DCM. To this solution, add the freshly prepared acid chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

  • Characterization: Confirm the structure of the synthesized derivatives using standard analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

PART 2: Evaluation of Anticancer Activity

Pyrimidine derivatives are well-documented for their potent anticancer activities, often acting as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as kinases and dihydrofolate reductase.[3][4]

Core Mechanisms of Anticancer Action

The anticancer effects of pyrimidine derivatives are often attributed to their ability to:

  • Inhibit Kinases: Many pyrimidine-based compounds are designed as ATP-competitive inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are often overactive in cancer cells.[5]

  • Interfere with DNA Synthesis: As analogs of natural pyrimidines, some derivatives can inhibit enzymes crucial for nucleotide biosynthesis, such as thymidylate synthase, leading to the disruption of DNA replication and cell death in rapidly dividing cancer cells.

  • Induce Apoptosis: These derivatives can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family.[6]

  • Cell Cycle Arrest: They can halt the cell cycle at various checkpoints (e.g., G1/S or G2/M phase), preventing cancer cells from progressing through division.[3][6]

Protocol 2: In Vitro Cytotoxicity Screening using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screening tool for anticancer drugs.

Objective: To determine the cytotoxic effects (IC50 values) of the synthesized pyrimidine derivatives against various human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HeLa [cervical], HepG2 [liver], A549 [lung])[5]

  • Normal human cell line (e.g., WI38) for selectivity assessment[5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized pyrimidine derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • CO2 incubator (37 °C, 5% CO2)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Add 100 µL of each dilution to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Anticipated Results and Data Presentation

The IC50 values of the synthesized derivatives against different cancer cell lines should be summarized in a table for easy comparison.

Compound Modification IC50 (µM) vs. MCF-7 IC50 (µM) vs. HeLa IC50 (µM) vs. HepG2 IC50 (µM) vs. A549
Derivative 1 N-benzoylDataDataDataData
Derivative 2 N-acetylDataDataDataData
Derivative 3 N-(4-chlorobenzoyl)DataDataDataData
Doxorubicin Positive ControlDataDataDataData
Visualization of Anticancer Mechanism

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrimidine Pyrimidine Derivative Pyrimidine->EGFR Inhibition Pyrimidine->PI3K Inhibition

Caption: Inhibition of EGFR and PI3K/AKT/mTOR signaling pathways by pyrimidine derivatives.

PART 3: Evaluation of Antimicrobial Activity

The pyrimidine scaffold is present in several established antimicrobial agents, and novel derivatives are continuously being explored to combat the growing threat of antimicrobial resistance.[7][8]

Core Mechanisms of Antimicrobial Action

Pyrimidine derivatives can exert their antimicrobial effects through various mechanisms, including:

  • Inhibition of DNA Gyrase: This bacterial enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death.[8]

  • Inhibition of Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and amino acids.[9]

  • Disruption of Cell Wall Synthesis: Some derivatives can interfere with the enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]

Objective: To determine the MIC of the synthesized pyrimidine derivatives against Gram-positive and Gram-negative bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Synthesized pyrimidine derivatives dissolved in DMSO

  • Standard antibiotics (e.g., Ciprofloxacin, Vancomycin)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile saline, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: Perform two-fold serial dilutions of the synthesized derivatives and standard antibiotics in CAMHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Anticipated Results and Data Presentation

The MIC values should be presented in a clear and concise table.

Compound Modification MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
Derivative 1 N-benzoylDataData
Derivative 2 N-acetylDataData
Derivative 3 N-(4-chlorobenzoyl)DataData
Ciprofloxacin Positive ControlDataData
Vancomycin Positive ControlDataData
Visualization of Antimicrobial Assay Workflow

antimicrobial_workflow Start Start: Synthesized Pyrimidine Derivative Stock Prepare Stock Solution in DMSO Start->Stock SerialDilution Perform 2-fold Serial Dilutions in 96-well plate with CAMHB Stock->SerialDilution Inoculation Inoculate Plates with Bacterial Suspension SerialDilution->Inoculation InoculumPrep Prepare Bacterial Inoculum (0.5 McFarland) InoculumDilution Dilute Inoculum in CAMHB InoculumPrep->InoculumDilution InoculumDilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation ReadMIC Determine MIC (Lowest concentration with no visible growth) Incubation->ReadMIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

PART 4: Evaluation of Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and pyrimidine derivatives have shown promise as anti-inflammatory agents.[11]

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often mediated by:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Specifically, the inhibition of COX-2, an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins.[9][12]

  • Modulation of Inflammatory Signaling Pathways: This includes the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[9]

Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the activity of COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of the synthesized derivatives for COX-1 and COX-2 inhibition.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Synthesized pyrimidine derivatives and reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well microplate and plate reader

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer containing the heme cofactor.

  • Compound Incubation: In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and TMPD. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Absorbance Measurement: Immediately measure the absorbance at 610 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Anticipated Results and Data Presentation

The IC50 values for COX-1 and COX-2 inhibition and the selectivity index (SI = IC50 COX-1 / IC50 COX-2) should be tabulated.

Compound Modification IC50 COX-1 (µM) IC50 COX-2 (µM) Selectivity Index (SI)
Derivative 1 N-benzoylDataDataData
Derivative 2 N-acetylDataDataData
Derivative 3 N-(4-chlorobenzoyl)DataDataData
Celecoxib Positive ControlDataDataData
Indomethacin Positive ControlDataDataData
Visualization of Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK MAPK MAPK Pathway Stimuli->MAPK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB Gene Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) NFkB->Gene Translocates to Nucleus MAPK->Gene Pyrimidine Pyrimidine Derivative Pyrimidine->IKK Inhibition Pyrimidine->MAPK Inhibition

Caption: Inhibition of NF-κB and MAPK signaling pathways by pyrimidine derivatives.

References

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. 2021-02-03. [Link]

  • Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. PMC - NIH. 2025-03-25. [Link]

  • Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. 2021-04-07. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Semantic Scholar. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. 2024-10-13. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]

  • RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Innovare Academic Sciences. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. 2024-07-15. [Link]

  • Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. 2024-05-21. [Link]

  • Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. PubMed. [Link]

  • Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. PubMed. [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. MDPI. [Link]

  • Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives. ResearchGate. 2025-08-07. [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link]

  • Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. PubMed Central. 2022-10-25. [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC - PubMed Central. 2023-09-20. [Link]

  • Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. PMC - NIH. [Link]

  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. ResearchGate. 2025-08-06. [Link]

  • Design and Synthesis of Novel Antimicrobial Agents. MDPI. [Link]

  • Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. PMC - NIH. [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PMC - PubMed Central. 2024-02-13. [Link]

  • Design, synthesis, and antimicrobial screening of novel pyridyl-2-amidrazone incorporated isatin mannich bases. PMC - NIH. [Link]

Sources

Application Note & Protocols: Evaluating the Anticancer Activity of Novel Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the search results reveals several key themes and a wealth of specific information that will be instrumental in constructing the application note.

Key Themes and Information Gathered:

  • Diverse Mechanisms of Action: The search results confirm that pyrimidine compounds are not a monolithic class of anticancer agents. They exhibit a wide range of mechanisms, including:

    • Kinase Inhibition: Many novel pyrimidine derivatives are designed as inhibitors of various protein kinases crucial for cancer cell proliferation and survival, such as EGFR, CDKs, and VEGFR. This is a major focus of current research.

    • DHODH Inhibition: Inhibition of dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway, is a validated anticancer strategy. This is a classic mechanism that is still being explored with new compounds.

    • Tubulin Polymerization Inhibition: Some pyrimidine compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. This is another well-established anticancer mechanism.

    • DNA/RNA Synthesis Inhibition: The foundational mechanism of classic pyrimidine antimetabolites like 5-FU and Gemcitabine remains relevant, and new compounds are being developed to improve upon their efficacy and reduce side effects.

    • Other Novel Targets: The research also points to pyrimidine derivatives targeting other proteins like heat shock proteins and epigenetic modulators.

  • Established and Novel Scaffolds: The searches highlight a variety of pyrimidine-based chemical scaffolds, from simple substituted pyrimidines to complex fused heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines). This diversity allows for fine-tuning of activity against specific targets.

  • Standardized Assays for Evaluation: The literature consistently refers to a standard battery of in vitro assays for characterizing the anticancer activity of new compounds. This includes:

    • Cytotoxicity assays: MTT, SRB, and CellTiter-Glo are frequently mentioned.

    • Apoptosis and Cell Cycle analysis: Flow cytometry-based methods using Annexin V/PI and propidium iodide staining are standard protocols.

    • Mechanism of Action (MoA) studies: Western blotting to probe the modulation of specific signaling pathways (e.g., phosphorylation status of kinases and their downstream effectors) is a common approach.

  • In Vivo Models: Xenograft models, particularly using human cancer cell lines implanted in immunodeficient mice, are the gold standard for preclinical efficacy testing of these compounds.

  • Clinical Relevance: The searches confirm the continued importance of pyrimidine-based drugs in the clinic (e.g., 5-FU, Gemcitabine, Capecitabine) and highlight the progression of newer kinase inhibitors with pyrimidine cores into clinical trials.

Plan Execution Strategy:

  • Structure Finalization: I will create a hierarchical structure for the application note. It will begin with a broad introduction, then delve into the specific mechanisms of action, followed by detailed, step-by-step protocols for in vitro and in vivo evaluation. The structure will be:

    • Title

    • Abstract/Introduction

    • Part 1: Understanding the Mechanisms of Action of Novel Pyrimidine Anticancer Agents

      • 1.1. Inhibition of Protein Kinases (will include a Graphviz diagram of a generic kinase signaling pathway)

      • 1.2. Disruption of Pyrimidine Metabolism (focus on DHODH)

      • 1.3. Interference with Microtubule Dynamics

    • Part 2: Application Protocols for In Vitro Characterization

      • Workflow Overview (will include a Graphviz workflow diagram)

      • Protocol 2.1: High-Throughput Screening for Cytotoxicity (MTT Assay)

      • Protocol 2.2: Quantifying Apoptosis Induction (Annexin V/PI Staining)

      • Protocol 2.3: Cell Cycle Analysis

      • Protocol 2.4: Target Engagement via Western Blot

    • Part 3: Preclinical In Vivo Evaluation

      • Protocol 3.1: Human Tumor Xenograft Model for Efficacy Assessment

    • Part 4: Data Interpretation and Summary

      • Data Summary Table (IC50 values, etc.)

    • References

  • Content Generation and Citation: I will now write the content for each section, integrating the information gathered from the searches. I will ensure that every mechanistic claim and key protocol detail is supported by a citation to the relevant search result.

  • Graphviz and Table Creation: As I write, I will create the specified Graphviz diagrams and the data summary table. I will pay close attention to the formatting and contrast requirements for the diagrams.

  • Reference List Compilation: I will compile the final, numbered reference list with full details and clickable URLs, ensuring it corresponds to the in-text citations.

  • Review and Refinement: I will review the entire document for scientific accuracy, clarity, flow, and adherence to all user requirements before generating the final output. This iterative process of writing, citing, and creating visuals will ensure a comprehensive and high-quality final product. I have sufficient information to proceed with generating the full response.

Audience: Researchers, scientists, and drug development professionals in oncology.

Abstract: The pyrimidine scaffold is a cornerstone in the development of anticancer therapeutics, evolving from classical antimetabolites to highly specific targeted agents. This guide provides an in-depth exploration of the diverse mechanisms of action of novel pyrimidine compounds and offers detailed, field-proven protocols for their preclinical evaluation. We cover essential in vitro assays for cytotoxicity, apoptosis, and cell cycle analysis, as well as target engagement studies. Furthermore, we provide a foundational protocol for assessing in vivo efficacy using xenograft models. This document is designed to equip researchers with the necessary tools to rigorously characterize new chemical entities and accelerate the discovery of next-generation cancer therapies.

Part 1: The Mechanistic Landscape of Pyrimidine Anticancer Agents

The versatility of the pyrimidine ring allows for its incorporation into a vast array of molecular architectures, enabling the targeting of multiple hallmarks of cancer. Understanding these mechanisms is critical for rational drug design and the selection of appropriate biological assays.

Mechanism I: Inhibition of Protein Kinases

A significant number of modern pyrimidine-based drugs are potent inhibitors of protein kinases, which are crucial signaling enzymes often dysregulated in cancer.

  • Scientific Rationale: Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process for signal transduction that governs cell growth, proliferation, and survival. Many pyrimidine derivatives are designed as "hinge-binders," mimicking the adenine moiety of ATP to occupy the enzyme's active site and block its catalytic function. The specificity of these inhibitors is dictated by interactions with other residues within the ATP-binding pocket.

  • Key Examples:

    • Epidermal Growth Factor Receptor (EGFR): Compounds like gefitinib and erlotinib, which contain a quinazoline (a fused pyrimidine) core, target EGFR mutations prevalent in non-small cell lung cancer.

    • Cyclin-Dependent Kinases (CDKs): CDK4/6 inhibitors such as Palbociclib, which features a pyrido[2,3-d]pyrimidine scaffold, have revolutionized the treatment of HR-positive breast cancer by blocking cell cycle progression.

Below is a generalized diagram illustrating how a pyrimidine-based kinase inhibitor blocks a signaling pathway.

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (Kinase) Kinase1 Downstream Kinase 1 Receptor->Kinase1 Signal Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Activation Proliferation Gene Transcription (Proliferation, Survival) TF->Proliferation Inhibitor Pyrimidine Kinase Inhibitor Inhibitor->Receptor BLOCKS

Caption: Pyrimidine kinase inhibitor blocking a signal transduction cascade.

Mechanism II: Disruption of Nucleotide Metabolism

The foundational role of pyrimidines in anticancer therapy is rooted in their function as antimetabolites.

  • Scientific Rationale: Cancer cells exhibit a high proliferation rate, demanding a constant and elevated supply of nucleotides for DNA and RNA synthesis. The de novo pyrimidine biosynthesis pathway is therefore a critical metabolic chokepoint. Novel compounds often target key enzymes in this pathway, such as Dihydroorotate Dehydrogenase (DHODH), to starve cancer cells of essential building blocks. This leads to cell cycle arrest and apoptosis.

  • Key Examples:

    • 5-Fluorouracil (5-FU): A classic pyrimidine analog that, once metabolized, inhibits thymidylate synthase, depriving cells of thymidine required for DNA synthesis.

    • Gemcitabine: A nucleoside analog that, after intracellular phosphorylation, inhibits ribonucleotide reductase and competes with dCTP for incorporation into DNA, ultimately causing chain termination.

Part 2: Application Protocols for In Vitro Characterization

A systematic, multi-assay approach is essential to build a comprehensive profile of a novel compound's anticancer activity. The following protocols provide a robust workflow for initial characterization.

screening_workflow cluster_workflow In Vitro Screening Cascade Start Novel Pyrimidine Compound Assay1 Protocol 2.1: Cytotoxicity Screen (MTT/CellTiter-Glo) Start->Assay1 Decision1 Is IC50 < Threshold? Assay1->Decision1 Assay2 Protocol 2.2: Apoptosis Assay (Annexin V) Decision1->Assay2 Yes Stop Stop or Redesign Decision1->Stop No Assay3 Protocol 2.3: Cell Cycle Analysis Assay2->Assay3 Assay4 Protocol 2.4: Mechanism of Action (e.g., Western Blot) Assay3->Assay4 End Candidate for In Vivo Studies Assay4->End

Caption: A sequential workflow for the in vitro evaluation of novel compounds.

Protocol 2.1: Cell Viability and Cytotoxicity Assay (MTT Method)
  • Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).

  • Principle: The MTT assay is a colorimetric method based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Compound Preparation: Prepare a 2x concentrated serial dilution of the novel pyrimidine compound in culture medium. A typical range would be from 100 µM to 1 nM.

    • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 48-72 hours. The duration should be based on the cell line's doubling time and the compound's expected mechanism (e.g., longer for cell cycle inhibitors).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

  • Expert Insight: Always include a positive control (e.g., a known cytotoxic drug like Doxorubicin) to validate the assay's performance. Visual inspection of the cells under a microscope before adding MTT can provide qualitative confirmation of cytotoxicity.

Protocol 2.2: Quantifying Apoptosis by Annexin V/Propidium Iodide (PI) Staining
  • Objective: To distinguish between live, early apoptotic, late apoptotic, and necrotic cells after compound treatment.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. PI is a fluorescent nucleic acid intercalator that is membrane-impermeable and thus only stains cells with compromised membranes (late apoptotic/necrotic cells).

  • Step-by-Step Methodology:

    • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around its IC50 (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24-48 hours).

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension and wash with cold PBS.

    • Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Analysis: Add 400 µL of 1x Binding Buffer to each sample and analyze immediately using a flow cytometer.

    • Data Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

  • Trustworthiness Check: Ensure that the untreated control population shows >95% live cells. Use compensation controls for FITC and PI to correct for spectral overlap.

Part 3: Preclinical In Vivo Evaluation

Promising in vitro candidates must be evaluated for efficacy and safety in a living organism.

Protocol 3.1: Human Tumor Xenograft Model for Efficacy Assessment
  • Objective: To evaluate the ability of a novel pyrimidine compound to inhibit tumor growth in vivo.

  • Principle: Human cancer cells are implanted into immunodeficient mice (e.g., Nude or SCID mice), where they grow into solid tumors. The mice are then treated with the compound, and tumor growth is monitored over time.

  • Step-by-Step Methodology:

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 million cells in Matrigel) into the flank of each mouse.

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomization: Randomize mice into treatment groups (e.g., vehicle control, positive control, different doses of the test compound).

    • Treatment Administration: Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).

    • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

    • Endpoint: Euthanize mice when tumors reach a predetermined maximum size, or at the end of the study. Tumors can be excised for further analysis (e.g., histology, Western blot).

    • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage.

  • Authoritative Grounding: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare (e.g., IACUC approval). Proper aseptic techniques are critical during cell implantation to prevent infection.

Part 4: Data Interpretation and Summary

Consolidating data from multiple assays is key to making an informed decision about a compound's potential.

Table 1: Example Data Summary for a Novel Pyrimidine Compound (PY-123)

AssayCell LineParameterResult
Cytotoxicity MCF-7 (Breast)IC501.5 µM
HCT116 (Colon)IC502.3 µM
A549 (Lung)IC50> 50 µM
Apoptosis MCF-7 (at 1.5 µM)% Apoptotic Cells45.7%
Cell Cycle MCF-7 (at 1.5 µM)% G2/M Arrest60.2%
In Vivo Efficacy MCF-7 XenograftTGI at 20 mg/kg75%

References

  • Roskoski, R., Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research. Available at: [Link]

  • Fassl, A., Geng, Y., & Sicinski, P. (2022). CDK4 and CDK6 inhibitors in cancer therapy. Annual Review of Cancer Biology. Available at: [Link]

  • Kohnken, R., Våtsveen, T. K., & Røsok, B. (2021). The de novo pyrimidine synthesis pathway is a promising therapeutic target in hematological malignancies. Expert Opinion on Therapeutic Targets. Available at: [Link]

  • Madak, J. T., & Cuthbertson, C. R. (2020). Dihydroorotate Dehydrogenase (DHODH) as a Therapeutic Target in Cancer. Pharmaceuticals. Available at: [Link]

  • Cohen, M. S., & Cherniack, A. D. (2020). The genomic landscape of protein kinases in cancer. Nature Reviews Cancer. Available at: [Link]

Application Notes and Protocols for the Synthesis of Novel Formazan Derivatives Utilizing Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Formazans and the Promise of Pyrimidine Scaffolds

Formazan dyes, characterized by their unique [-N=N-C(R)=N-NH-] chromophoric system, are a class of intensely colored compounds with a rich history and a burgeoning future in various scientific disciplines.[1][2] Their applications are diverse, ranging from traditional dyes to advanced materials and, most notably, as crucial reagents in biochemical and medical research.[1] Formazans are the chromogenic products formed from the reduction of tetrazolium salts by dehydrogenases, a reaction widely employed in cell viability and cytotoxicity assays like the MTT and XTT assays.[1] Beyond their role as indicators, formazan derivatives themselves have exhibited a remarkable spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties, making them attractive scaffolds for drug discovery.[1][3]

The synthesis of formazans is most commonly achieved through the coupling of a diazonium salt with a compound containing an active methylene or a hydrazone group.[4] This application note focuses on a specific and promising pathway: the use of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate as a novel precursor for formazan synthesis. The pyrimidine core is a privileged scaffold in medicinal chemistry, and incorporating it into the formazan structure opens up new avenues for creating derivatives with unique electronic, spectroscopic, and biological properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of formazan derivatives using this pyrimidine-based precursor. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and offer insights into the characterization of the resulting novel formazan compounds.

Chemical Principles and Mechanistic Insights

The synthesis of formazan derivatives from this compound proceeds via a two-step electrophilic aromatic substitution reaction. Understanding the mechanism is crucial for optimizing reaction conditions and predicting potential outcomes.

Step 1: Diazotization of an Aromatic Amine

The first step involves the conversion of a primary aromatic amine into a highly reactive aryldiazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

Step 2: Azo Coupling with the Pyrimidine Derivative

The resulting aryldiazonium salt acts as an electrophile and readily attacks the electron-rich pyrimidine ring of this compound. The pyrimidine ring is activated towards electrophilic substitution by the presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups. The coupling reaction is expected to occur at the 5-position of the pyrimidine ring, which is activated by the ortho, para-directing effects of the amino and hydroxyl groups. The ethyl acetate group at the 5-position will be substituted by the incoming arylazo group. While direct literature on the reactivity of this specific ethyl acetate derivative is scarce, studies on similar 5-substituted pyrimidines suggest that such groups can be displaced during diazo coupling reactions.[5]

The reaction is typically carried out in a slightly alkaline or neutral medium, which facilitates the coupling by ensuring the pyrimidine derivative is sufficiently nucleophilic. The overall reaction results in the formation of a highly colored formazan derivative.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative formazan derivative using this compound and a generic aromatic amine.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥95%e.g., ChemUniverse, Echemi[6][7]
Substituted Aromatic Amine (e.g., aniline)ReagentMajor Chemical Supplier
Sodium Nitrite (NaNO₂)ACS ReagentMajor Chemical Supplier
Hydrochloric Acid (HCl), concentratedACS ReagentMajor Chemical Supplier
Sodium Hydroxide (NaOH)ACS ReagentMajor Chemical Supplier
Ethanol, absoluteACS ReagentMajor Chemical Supplier
Diethyl EtherACS ReagentMajor Chemical Supplier
Distilled WaterHigh PurityIn-house
IceIn-house
Magnetic Stirrer with Stir BarStandard Laboratory Equipment
Beakers, Erlenmeyer Flasks, Graduated CylindersStandard Laboratory Glassware
Buchner Funnel and Filter PaperStandard Laboratory Equipment
Protocol 1: Preparation of the Aryldiazonium Salt Solution

This protocol details the preparation of the diazonium salt from a generic aromatic amine. Caution: Diazonium salts are unstable and potentially explosive when dry. They should be prepared in solution at low temperatures and used immediately.

  • Amine Solution Preparation: In a 100 mL beaker, dissolve 0.01 mol of the chosen aromatic amine in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Stir until the amine is completely dissolved.

  • Cooling: Cool the amine solution to 0-5 °C in an ice-water bath with continuous stirring.

  • Nitrite Solution Preparation: In a separate 50 mL beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine solution with vigorous stirring. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

  • Reaction Completion: After the complete addition of the nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization is complete. The resulting clear or slightly yellow solution is the aryldiazonium salt, which should be used immediately in the next step.

Protocol 2: Azo Coupling and Formazan Synthesis

This protocol describes the coupling of the freshly prepared aryldiazonium salt with this compound.

  • Pyrimidine Solution Preparation: In a 250 mL beaker, dissolve 2.11 g (0.01 mol) of this compound in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cooling: Cool the pyrimidine solution to 0-5 °C in an ice-water bath with continuous stirring.

  • Azo Coupling: Slowly and carefully, add the freshly prepared, cold aryldiazonium salt solution to the cold pyrimidine solution with constant and efficient stirring. A colored precipitate of the formazan derivative should form immediately.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

  • Isolation of the Product: Isolate the solid formazan derivative by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold distilled water until the filtrate is neutral. Subsequently, wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified formazan derivative in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature.

Characterization of the Synthesized Formazan Derivative

The structure and purity of the newly synthesized formazan derivative should be confirmed using a combination of spectroscopic and analytical techniques.

Technique Expected Observations
Melting Point A sharp and defined melting point is indicative of a pure compound.
FT-IR Spectroscopy Characteristic absorption bands for N-H, C=O (ester), C=N, and N=N functional groups. The spectrum should be compared with that of the starting materials to confirm the formation of the new bonds.
¹H-NMR Spectroscopy Signals corresponding to the protons of the pyrimidine ring, the aromatic ring from the diazonium salt, the methyl group, and the ethyl group of the ester (if retained). The integration of the signals should be consistent with the proposed structure.
¹³C-NMR Spectroscopy Resonances for all the unique carbon atoms in the molecule, including those in the pyrimidine and aromatic rings, and the carbonyl carbon of the ester group.[1]
UV-Vis Spectroscopy An absorption maximum in the visible region, which is responsible for the intense color of the formazan dye.[2]
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the synthesized formazan derivative.

Visualizing the Synthesis

Reaction Mechanism

formazan_synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aromatic Amine Aromatic Amine Diazonium Salt Diazonium Salt Aromatic Amine->Diazonium Salt NaNO₂, HCl 0-5 °C Formazan Formazan Derivative Diazonium Salt->Formazan Pyrimidine Ethyl (2-amino-4-hydroxy-6-methyl- 5-pyrimidinyl)acetate Pyrimidine->Formazan NaOH (aq) 0-5 °C

Caption: Overall workflow for the synthesis of formazan derivatives.

Experimental Workflow

experimental_workflow start Start prep_diazonium Prepare Aryldiazonium Salt (Protocol 1) start->prep_diazonium prep_pyrimidine Prepare Pyrimidine Solution (Protocol 2, Step 1) start->prep_pyrimidine azo_coupling Azo Coupling Reaction (Protocol 2, Step 3) prep_diazonium->azo_coupling prep_pyrimidine->azo_coupling isolation Isolate Product (Vacuum Filtration) azo_coupling->isolation washing Wash Product (Water & Ethanol) isolation->washing drying Dry Product washing->drying characterization Characterize Product (FT-IR, NMR, MS, etc.) drying->characterization end End characterization->end

Sources

Application Notes & Protocols: Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate is a highly functionalized heterocyclic building block poised for significant applications in medicinal chemistry. The inherent reactivity of its 2-aminopyrimidine core, a privileged scaffold found in numerous FDA-approved drugs, combined with a strategically positioned ethyl acetate side chain, makes it an ideal precursor for the synthesis of complex fused ring systems.[1] This guide provides an in-depth exploration of this compound's potential, focusing on its synthesis and its application as a key intermediate for constructing pyrrolo[2,3-d]pyrimidine scaffolds, which are central to the development of modern targeted therapies, particularly kinase inhibitors. Detailed, field-proven protocols are provided to illustrate its synthetic utility and to empower researchers in drug discovery and development.

Introduction: The Primacy of the 2-Aminopyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of natural molecules like vitamin B1 and nucleic acids, as well as a vast array of synthetic drugs.[1] The 2-aminopyrimidine motif, in particular, is recognized as a "privileged" structure due to its ability to form multiple hydrogen bonds, acting as both a donor and acceptor, thereby facilitating potent and specific interactions with biological targets. This has led to its incorporation into a multitude of therapeutic agents with diverse activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound (herein referred to as 1 ) is a derivative that capitalizes on this proven scaffold, offering additional synthetic handles for molecular elaboration and cyclization strategies.

Compound Profile

A summary of the key physicochemical properties of compound 1 is presented below.

PropertyValueSource(s)
CAS Number 499209-19-7[3]
Molecular Formula C₉H₁₃N₃O₃[3]
Molecular Weight 211.22 g/mol [3]
Appearance Off-white to light yellow powder[4]
Boiling Point 349.5°C at 760 mmHg (Predicted)[5]
Storage Conditions 2-8°C, protect from light, store under inert gas[6]

Application Note I: Synthesis of the Core Intermediate

Rationale and Strategy

The synthesis of functionalized 2-aminopyrimidines is most efficiently achieved through multicomponent condensation reactions. The classical approach involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with a guanidine salt. This strategy allows for the rapid assembly of the pyrimidine core with the desired substitution pattern in a single, high-yielding step. For compound 1 , a logical precursor is a substituted β-ketoester, which can be constructed and cyclized with guanidine.

Representative Synthesis Workflow

cluster_0 Synthesis of this compound (1) reagent1 Ethyl Acetoacetate intermediate Intermediate: Ethyl 2-(ethoxymethylene)acetoacetate reagent1->intermediate reagent2 Ethyl Orthoformate reagent2->intermediate reagent3 Guanidine Carbonate product Product 1: Ethyl (2-amino-4-hydroxy-6-methyl- 5-pyrimidinyl)acetate reagent3->product intermediate->product conditions1 Acetic Anhydride Reflux intermediate->conditions1 conditions2 Sodium Ethoxide Ethanol, Reflux product->conditions2

Caption: Workflow for the synthesis of the target pyrimidine intermediate.

Protocol: Synthesis of this compound (1)

This protocol is a representative method based on established principles of pyrimidine synthesis.[7] Researchers should perform appropriate safety assessments and small-scale trials before scaling up.

  • Step A: Preparation of Ethyl 2-(ethoxymethylene)acetoacetate.

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl acetoacetate (1.0 eq), ethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).

    • Heat the mixture to reflux (approx. 120-130°C) for 2-3 hours. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes).

    • Once the starting material is consumed, allow the mixture to cool to room temperature.

    • Remove the volatile components (excess reagents and ethyl acetate byproduct) under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

  • Step B: Cyclocondensation with Guanidine.

    • Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar).

    • To this solution, add guanidine carbonate (0.6 eq). Stir the mixture for 15-20 minutes to allow for the formation of free guanidine.

    • Add the crude ethyl 2-(ethoxymethylene)acetoacetate from Step A (1.0 eq), dissolved in a minimal amount of anhydrous ethanol, to the guanidine solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor for product formation by TLC. The product is significantly more polar than the starting materials.

    • After completion, cool the reaction mixture to room temperature and neutralize carefully with glacial acetic acid or dilute HCl until the pH is approximately 7. A precipitate should form.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

    • Dry the solid under vacuum to afford this compound (1 ).

  • Validation:

    • Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and melting point).

Application Note II: Synthesis of a Pyrrolo[2,3-d]pyrimidine Scaffold

Rationale and Strategy

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a bioisostere of adenine, the nitrogenous base of ATP.[8] This structural mimicry allows compounds containing this scaffold to act as competitive inhibitors in the ATP-binding pocket of various enzymes, most notably protein kinases.[8][9] Many successful kinase inhibitors, such as those targeting EGFR and VEGFR, are built upon this framework.[8] Compound 1 is an excellent starting material for constructing this scaffold via an intramolecular cyclization of the acetate side chain onto the pyrimidine ring. The strategy involves two key steps: activation of the 4-hydroxy group and subsequent base-catalyzed ring closure.

cluster_1 Kinase Inhibition by Pyrrolo[2,3-d]pyrimidine Scaffold atp ATP kinase Kinase Active Site atp->kinase Binds product Phosphorylated Substrate kinase->product Phosphorylates no_reaction Inhibition of Phosphorylation kinase->no_reaction inhibitor Pyrrolo[2,3-d]pyrimidine (ATP Mimic) inhibitor->kinase Competitively Binds substrate Substrate Protein substrate->kinase

Caption: Role of the pyrrolo[2,3-d]pyrimidine scaffold as an ATP mimic.

Protocol: Synthesis of Ethyl 2-amino-6-methyl-4-oxo-4,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-5-acetate
  • Step A: Chlorination of the 4-Hydroxy Group.

    • Causality: The 4-hydroxy group of the pyrimidine exists in tautomeric equilibrium with its 4-oxo form (a pyrimidinone). This hydroxyl is not a good leaving group. To facilitate intramolecular cyclization, it must be converted into a more reactive species, typically a chloro group, which is an excellent leaving group for nucleophilic aromatic substitution.[7]

    • In a fume hood, carefully add compound 1 (1.0 eq) to phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of N,N-dimethylaniline (0.1 eq) can be added to accelerate the reaction.

    • Heat the mixture to reflux (approx. 100-110°C) for 2-4 hours. Monitor the reaction by quenching a small aliquot in water and analyzing by LC-MS or TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be performed with caution.

    • Neutralize the aqueous solution with a solid base like sodium bicarbonate or a concentrated aqueous solution of NaOH until the pH is ~7-8.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 4-chloro intermediate.

  • Step B: Intramolecular Cyclization.

    • Causality: The ester-bearing carbon at the 5-position is weakly acidic. In the presence of a strong base, it can be deprotonated to form an enolate. This enolate then acts as an intramolecular nucleophile, attacking the electron-deficient C4 position and displacing the chloride leaving group to form the new five-membered pyrrole ring.[10][11]

    • Dissolve the crude 4-chloro intermediate from Step A (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

    • Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) or potassium tert-butoxide (t-BuOK, 1.2 eq) portion-wise at 0°C under an inert atmosphere.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC for the disappearance of the starting material and the formation of a new, often fluorescent, product.

    • Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the target pyrrolo[2,3-d]pyrimidine.

Application Note III: Derivatization of the 2-Amino Group

Rationale and Strategy

The 2-amino group on the pyrimidine ring is a key point for diversification. It can be readily acylated, sulfonated, or used in coupling reactions to introduce various side chains.[6] This modification is crucial for modulating the physicochemical properties (e.g., solubility, lipophilicity) and for establishing specific interactions with amino acid residues in a target's binding site, often leading to enhanced potency and selectivity.

Protocol: General Procedure for N-Acylation
  • To a stirred solution of compound 1 (or its cyclized pyrrolopyrimidine derivative) (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane, pyridine, or DMF), add a base such as triethylamine or DIPEA (1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (typically 1-16 hours), as monitored by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a versatile and valuable intermediate for medicinal chemistry. Its robust synthesis and the presence of multiple, orthogonally reactive functional groups provide a powerful platform for generating molecular diversity. The protocols detailed herein demonstrate its utility in constructing the highly sought-after pyrrolo[2,3-d]pyrimidine scaffold, a core element in numerous targeted therapies. By leveraging this building block, researchers can accelerate the discovery and development of novel drug candidates for a wide range of diseases.

References

  • The Application of Pyrrolo[2,3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. (PubMed) [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (MDPI) [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (PubMed) [Link]

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (Bentham Science) [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (SciELO) [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (PubMed Central) [Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (Taylor & Francis Online) [Link]

  • Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors... (PubMed Central) [Link]

  • 499209-19-7 - Hangzhou J&H Chemical Co., Ltd. (LookChem) [Link]

  • Synthesis of pyrimidine linked heterocyclic scaffolds by intramolecular cyclization and study of biological potential. (NISCAIR Online Periodicals Repository) [Link]

  • Synthesis of PARP inhibitor talazoparib.
  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (ACS Publications) [Link]

  • Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings... (PubMed Central) [Link]

  • Method for the synthesis of borazine.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors... (PubMed Central) [Link]

  • Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2...
  • This compound (CAS 499209-19-7) Market Research Report 2025. (BAC Reports) [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives... (MDPI) [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (World Journal of Advanced Research and Reviews) [Link]

  • Synthesis and applications of 2-aminopyrimidine derivatives as key intermediates in chemical synthesis of biomolecules. (IAEA) [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (PubMed Central) [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (PubMed) [Link]

  • Synthesis of hexafluoropropylene.
  • Pyrido[4,3-d]pyrimidine compounds.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate (CAS 499209-19-7).[1][2][3] This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. The information is presented in a direct question-and-answer format to address specific issues you may encounter.

I. Reaction Overview & Mechanism

The synthesis of this compound is typically achieved via a cyclocondensation reaction. This process involves the reaction of a guanidine salt with a β-ketoester, specifically diethyl 2-acetylsuccinate, in the presence of a base. The reaction forms the core pyrimidine ring structure functionalized with the desired substituents.

The generally accepted mechanism proceeds as follows:

  • Base-catalyzed formation of the guanidine free base from its salt.

  • Nucleophilic attack of the guanidine on one of the carbonyl groups of the diethyl 2-acetylsuccinate.

  • Intramolecular cyclization via attack of the second amino group of the guanidine intermediate onto the other carbonyl group.

  • Dehydration to form the aromatic pyrimidine ring.

  • Tautomerization to the more stable 4-hydroxy form.

reaction_mechanism Figure 1: Proposed Reaction Mechanism R1 Guanidine Int1 Nucleophilic Addition Intermediate R1->Int1 1. Nucleophilic Attack R2 Diethyl 2-acetylsuccinate R2->Int1 Base Base (e.g., NaOEt) Base->R1 Int2 Cyclized Intermediate Int1->Int2 2. Intramolecular   Cyclization Int3 Dehydrated Pyrimidine Int2->Int3 3. Dehydration   (-H2O) P Ethyl (2-amino-4-hydroxy-6-methyl- 5-pyrimidinyl)acetate Int3->P 4. Tautomerization

Caption: Figure 1: Proposed Reaction Mechanism for pyrimidine ring formation.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I improve it?

Low yield is the most common issue, often stemming from suboptimal reaction conditions or reagent quality. The cyclocondensation is a sensitive equilibrium-driven process.[4]

A1: Primary Causes & Troubleshooting Steps:

  • Inefficient Base/Incorrect Stoichiometry: The choice and amount of base are critical. Strong bases like sodium ethoxide (NaOEt) are typically used to deprotonate the guanidine salt in situ and catalyze the condensation.

    • Causality: Insufficient base leads to a low concentration of the reactive free guanidine.[5] Conversely, an excessive amount of a harsh base can promote side reactions, such as the self-condensation of the ketoester or hydrolysis of the ester functionalities.

    • Troubleshooting Protocol:

      • Use Freshly Prepared Base: Prepare sodium ethoxide fresh by dissolving clean sodium metal in absolute ethanol under an inert atmosphere (N₂ or Ar). Commercial solutions can degrade.

      • Optimize Stoichiometry: Start with 1.1 to 1.5 equivalents of base relative to the guanidine salt. Titrate this amount up or down in subsequent experiments, monitoring the reaction progress by Thin Layer Chromatography (TLC).

      • Consider Weaker Bases: If side reactions are prevalent, explore milder bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF, although this may require higher temperatures.[6]

  • Suboptimal Temperature and Reaction Time: Pyrimidine syntheses are highly temperature-dependent.[7]

    • Causality: Too low a temperature results in a sluggish reaction with incomplete conversion. Too high a temperature can lead to product degradation and the formation of dark, tarry byproducts.[7]

    • Troubleshooting Protocol:

      • Monitor via TLC: Set up the reaction at a moderate temperature (e.g., refluxing ethanol, ~78°C) and take aliquots every hour. Spot on a TLC plate to visualize the consumption of starting materials and the formation of the product.

      • Systematic Optimization: Run a set of parallel reactions at different temperatures (e.g., 60°C, 70°C, 80°C) to identify the optimum. Prolonged reaction times, even at optimal temperatures, can sometimes decrease yield due to degradation.[7]

  • Poor Reagent Quality: The purity of guanidine hydrochloride and diethyl 2-acetylsuccinate is paramount.

    • Causality: Impurities in the starting materials can interfere with the reaction. Moisture is particularly detrimental, as it can quench the base and hydrolyze the ester.

    • Troubleshooting Protocol:

      • Verify Guanidine Salt: Ensure the guanidine hydrochloride is dry. If clumpy, dry it in a vacuum oven at 50-60°C before use.

      • Check Ketoester Purity: Analyze the diethyl 2-acetylsuccinate by ¹H NMR. It should be free of significant amounts of starting materials from its own synthesis (e.g., ethyl acetoacetate).[8] If impure, consider purification by vacuum distillation.

      • Use Anhydrous Solvent: Use absolute (anhydrous) ethanol to minimize water content.

ParameterCondition A (Low Yield)Condition B (Optimized)Condition C (Alternative)Expected Yield RangeReference
Base K₂CO₃ (1.2 eq)NaOEt (1.2 eq), freshDBU (1.1 eq)70-85%[5][9]
Solvent THF, rtAbsolute EthanolDMF70-85%[5][7]
Temperature Room TempReflux (~78°C)70°C70-85%[7][10]
Time 24 h5-8 h (TLC Monitored)12 h70-85%[7]

Table 1: Comparison of reaction conditions for yield optimization.

Q2: I'm observing a major byproduct that is difficult to separate. What could it be?

The formation of byproducts often complicates purification and reduces the overall yield.

A2: Common Byproducts & Mitigation Strategies:

  • Uncyclized Amidine Intermediate: This can occur if the intramolecular cyclization step is slow or incomplete.

    • Identification: This species will have a different polarity from the final product on TLC and a distinct mass in LC-MS analysis.

    • Mitigation: Increase the reaction temperature or time modestly to encourage the final ring-closing and dehydration steps. Ensure the reaction mixture is sufficiently acidic during workup (see Q3) to catalyze the dehydration of any cyclized, non-aromatic intermediate.

  • Self-Condensation of Diethyl 2-acetylsuccinate: β-ketoesters can undergo self-condensation under basic conditions.

    • Identification: These byproducts are typically higher molecular weight compounds, appearing as less polar spots on TLC.

    • Mitigation: Add the base solution slowly to a solution of the guanidine salt and the ketoester. This maintains a low instantaneous concentration of the base, disfavoring the self-condensation pathway.

troubleshooting_workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield or High Impurity CheckReagents 1. Verify Reagent Purity - Guanidine (dry?) - Ketoester (NMR?) - Solvent (anhydrous?) Start->CheckReagents CheckConditions 2. Review Reaction Conditions - Base (fresh? stoichiometry?) - Temperature (optimal?) - Time (TLC monitored?) Start->CheckConditions AnalyzeByproducts 3. Analyze Byproducts - Isolate and characterize  (TLC, LC-MS, NMR) Start->AnalyzeByproducts Optimize Systematic Optimization (Vary one parameter at a time) CheckReagents->Optimize If purity is an issue CheckConditions->Optimize If conditions are suboptimal AnalyzeByproducts->Optimize Adjust conditions to minimize byproduct Success Yield Improved Optimize->Success

Caption: Figure 2: A logical workflow for diagnosing and resolving low-yield issues.

Q3: What is the best procedure for workup and purification of the final product?

A clean workup and efficient purification are essential for obtaining a high-purity final product. The product contains both basic (amino) and acidic (hydroxy/enol) groups, which influences its solubility.

A3: Recommended Purification Protocol:

  • Reaction Quench and Neutralization:

    • After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • Slowly pour the reaction mixture into ice-cold water.

    • Carefully acidify the aqueous mixture to pH 6-7 using a dilute acid like 1M HCl or glacial acetic acid. This step is crucial: it neutralizes any remaining base and protonates the product, often causing it to precipitate. Avoid making the solution strongly acidic, which could cause hydrolysis of the ester.

    • Stir the resulting slurry in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolation and Washing:

    • Collect the crude solid product by vacuum filtration.

    • Wash the filter cake sequentially with cold water (to remove inorganic salts) and then with a small amount of cold ethanol or diethyl ether (to remove non-polar impurities).

  • Recrystallization (Primary Method):

    • The product's solubility profile suggests that solvents like ethanol, or mixtures like ethanol/water or DMF/water, are good candidates for recrystallization.[10][11]

    • Step-by-Step Protocol:

      • Dissolve the crude solid in a minimum amount of hot ethanol (or DMF for less soluble crudes).

      • If the solution is colored, you may add a small amount of activated charcoal and hot-filter it to remove colored impurities.

      • Slowly add hot water dropwise until the solution becomes faintly cloudy.

      • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8°C) to complete crystallization.[12]

      • Collect the pure crystals by vacuum filtration and dry them under vacuum.

  • Column Chromatography (If Recrystallization Fails):

    • If the product is an oil or contains impurities with similar solubility, silica gel chromatography is necessary.

    • Solvent System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 100%) is a good starting point.[10]

Q4: How can I confirm the identity and purity of my final product?

Proper analytical characterization is non-negotiable to confirm that you have synthesized the correct molecule at the desired purity.

A4: Key Analytical Techniques:

TechniquePurposeExpected Observations for this compound
¹H NMR Structural ConfirmationSignals corresponding to the ethyl ester (-CH₂- quartet, -CH₃ triplet), pyrimidine methyl group (singlet), acetate methylene group (-CH₂- singlet), and exchangeable protons for -NH₂ and -OH groups.[13]
¹³C NMR Structural ConfirmationResonances for the ester carbonyl, pyrimidine ring carbons (including C=O/C-OH), and aliphatic carbons.[13]
FTIR Functional Group IDCharacteristic stretches for N-H (amino group, ~3300-3400 cm⁻¹), O-H (hydroxyl, broad ~3200 cm⁻¹), C=O (ester, ~1720-1730 cm⁻¹), and C=N/C=C (pyrimidine ring).[13][14]
LC-MS Purity & MW ConfirmationA major peak in the chromatogram with a mass corresponding to the molecular weight (211.22 g/mol ) or its protonated ion [M+H]⁺ (212.23).[1]
HPLC Quantitative PurityA single major peak, allowing for purity calculation (e.g., >95%).[11]

Table 2: Analytical methods for product characterization.

III. References

  • ResearchGate. (n.d.). Optimization of the pyrimidine synthesis. Retrieved from ResearchGate.

  • BenchChem. (2025). Troubleshooting low conversion rates in pyrimidine synthesis. Retrieved from BenchChem.

  • Garvey, P. M., et al. (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC - NIH.

  • BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis. Retrieved from BOC Sciences.

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2003). ARKIVOC.

  • BenchChem. (2025). Navigating the Solubility Landscape of 2-Amino-4-hydroxy-6-methylpyrimidine: A Technical Guide. Retrieved from BenchChem.

  • ResearchGate. (n.d.). Fig. 4 Cyclization of guanidines formed in autocatalytic reactions. Retrieved from ResearchGate.

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. (2010). Arkat USA.

  • BenchChem. (2025). Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols. Retrieved from BenchChem.

  • Rahimifard, M., et al. (2014). Application of guanidine and its salts in multicomponent reactions. TÜBİTAK Academic Journals.

  • Sciencemadness Discussion Board. (2016). Ethyl acetoacetate synthesis: some questions !.

  • YouTube. (2024). Pyrimidine Synthesis.

  • Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate.

  • YouTube. (2017). Pyrimidine Synthesis.

  • Proença, M. F. J. R. P. (2010). (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. ResearchGate.

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link].

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link].

  • Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.

  • Zade, A., et al. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology.

  • Awad, H., & Adnan, S. (2021). (PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate.

  • Wang, L. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate. ResearchGate.

  • ResearchGate. (n.d.). Acetyl acetone and ethyl acetoacetate were used to prepare imidazopyrimidines. Retrieved from ResearchGate.

  • Chemistry for everyone. (2024). Ethyl Acetoacetate: Synthesis & Applications. WordPress.com.

Sources

Technical Support Center: Synthesis of 2-Amino-4-Hydroxypyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting the synthesis of 2-amino-4-hydroxypyrimidines. As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the causality of common synthetic challenges, offering field-proven insights to mitigate side product formation, improve yield, and ensure the integrity of your final compound.

This guide is structured to address issues from the most frequent to the most complex, beginning with quick-reference FAQs and progressing to in-depth troubleshooting and validated protocols.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the synthesis of 2-amino-4-hydroxypyrimidines, typically via the condensation of guanidine with a β-dicarbonyl compound.

Q1: My reaction yield is consistently low, with significant amounts of starting material left. What is the primary cause?

A1: Low conversion is a frequent issue often traced back to the basicity of the reaction medium and reagent purity.[1][2] The key cyclocondensation step requires a sufficiently strong base to deprotonate the guanidine and/or the β-dicarbonyl compound, initiating the reaction cascade.[3]

  • Causality: If the base (e.g., sodium ethoxide) has degraded due to moisture or prolonged storage, it will be ineffective. Similarly, using guanidine carbonate without a strong base is often insufficient to drive the reaction to completion, leading to low yields.[2]

  • Quick Solution: Ensure your base is freshly prepared or properly stored. When using guanidine salts like the hydrochloride or carbonate, employ a stoichiometric amount of a strong base like sodium ethoxide or potassium hydroxide to generate the free guanidine in situ.[4][5]

Q2: I've isolated my product, but the NMR spectrum shows broad, poorly resolved peaks and the melting point is low and broad. What's the likely contaminant?

A2: This is characteristic of contamination with an uncyclized, open-chain intermediate. This side product forms when the initial condensation occurs, but the final intramolecular cyclization and dehydration fail to complete.[6] This intermediate is often structurally similar to the final product, making it difficult to separate.

  • Causality: Incomplete cyclization can result from insufficient heat, suboptimal pH, or steric hindrance from bulky substituents.[1][6]

  • Quick Solution: Increase the reaction temperature or prolong the reflux time to provide the necessary activation energy for ring closure. If the reaction is run under basic conditions, ensuring the base is not fully consumed before cyclization is complete is critical.

Q3: My reaction mixture turns dark brown or black, and TLC analysis shows a complex mixture of spots. What causes this decomposition?

A3: Significant decomposition is often a result of excessive heat or overly harsh basic conditions, leading to the self-condensation of the β-dicarbonyl starting material or other degradation pathways.[7]

  • Causality: β-Ketoesters and related compounds are prone to aldol-type self-condensation, especially at high temperatures in the presence of a strong base.[7] This creates a cascade of unwanted, often polymeric, byproducts.

  • Quick Solution: Carefully control the reaction temperature. While heat is needed for cyclization, a temperature that is too high can favor decomposition. Consider a slower addition of the base or running the reaction at a more moderate temperature for a longer duration.

Q4: Why is it critical to use anhydrous conditions for this reaction?

A4: Water can interfere in several ways. In a Pinner-type synthesis, water can hydrolyze key intermediates.[6][7] Furthermore, if you are preparing your base in situ (e.g., sodium ethoxide from sodium metal and ethanol), any water present will consume the sodium, reducing the amount of active base available for the reaction.

  • Causality: The presence of water can lead to the hydrolysis of the ester group on the β-dicarbonyl compound and can also deactivate the amidine starting material.[7]

  • Quick Solution: Always use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[6]

Part 2: In-Depth Troubleshooting Guide

This section explores specific problems in greater detail, providing diagnostic workflows and mitigation strategies.

Issue: A significant, persistent side product is observed with a polarity very close to the desired 2-amino-4-hydroxypyrimidine, making purification by column chromatography or recrystallization difficult.

Diagnostic Analysis:

The most probable culprit is the uncyclized open-chain adduct . This occurs after the initial nucleophilic attack of guanidine on one of the carbonyls of the β-dicarbonyl compound, but before the final ring formation.

Caption: Main vs. Side Reaction Pathway leading to an uncyclized adduct.

Mitigation Strategies:

  • Thermal Promotion: The final cyclization/dehydration step is often the most energy-intensive. Increasing the reflux temperature (by switching to a higher-boiling solvent like n-butanol) or extending the reaction time can drive the equilibrium toward the cyclized product.[6]

  • Catalyst Adjustment:

    • Base Catalysis: Ensure at least one full equivalent of a strong base (e.g., NaOEt) is present and active throughout the reaction. If the base is consumed prematurely, the final cyclization may stall.

    • Acid Catalysis: In some variations of pyrimidine synthesis, a catalytic amount of a Brønsted or Lewis acid can facilitate the final dehydration step.[1] However, this must be carefully controlled to avoid hydrolysis of the starting ester.

Issue: The crude product is a complex mixture, indicating multiple competing reaction pathways.

Diagnostic Analysis:

This scenario often points to issues with temperature control or the purity of starting materials. Besides the uncyclized adduct, two other common side reactions are prevalent:

  • Self-Condensation of the β-Dicarbonyl: The enolizable protons of the β-ketoester can lead to aldol-type or Claisen-type self-condensation reactions under strong basic conditions.[7]

  • Michael Addition: If the β-dicarbonyl compound can form an α,β-unsaturated ketone intermediate (e.g., via a Knoevenagel-type condensation), guanidine can act as a nucleophile in a Michael addition without subsequent cyclization.[8]

Troubleshooting Workflow:

G start Complex Mixture Observed in Crude Product cause1 Possible Cause: Excessive Temperature? start->cause1 cause2 Possible Cause: Base Degradation / Incorrect Stoichiometry? start->cause2 cause3 Possible Cause: Contaminated Reagents? start->cause3 action1 Action: Reduce reaction temperature. Monitor via TLC to find optimal balance. cause1->action1 action2 Action: Use fresh, anhydrous base. Verify stoichiometry. cause2->action2 action3 Action: Purify starting materials (e.g., distill ketoester). cause3->action3

Caption: Troubleshooting workflow for complex reaction mixtures.

Side ProductProbable CauseKey Analytical Signature (¹H NMR)Mitigation Strategy
Uncyclized Adduct Insufficient heat; short reaction time; weak base.[6]Presence of both guanidine and ketoester moieties; may show exchangeable NH protons and a flexible chain.Increase temperature/reaction time; use a stronger base.[6]
β-Ketoester Dimer High temperature; excess strong base.[7]Absence of guanidine-related signals (broad NH₂); complex aliphatic/carbonyl region.Reduce reaction temperature; add base slowly.
Hydrolyzed Ketoester Presence of water.[6]Loss of ethyl/methyl ester signals, replaced by a broad carboxylic acid peak (if observable).Use anhydrous solvents and reagents; run under inert gas.[6][7]

Part 3: Validated Experimental Protocols

These protocols provide a reliable baseline for synthesis and purification. As a self-validating system, successful execution should yield a product with the expected analytical characteristics, confirming the integrity of your reagents and conditions.

This protocol is based on the classic condensation of guanidine with ethyl acetoacetate.

Reagents & Equipment:

  • Guanidine Hydrochloride (1.1 eq)

  • Sodium Metal (1.1 eq)

  • Anhydrous Ethanol (Sufficient volume)

  • Ethyl Acetoacetate (1.0 eq)

  • Oven-dried round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of Sodium Ethoxide: In a three-neck flask under an inert atmosphere, add clean sodium metal pieces (1.1 eq) to anhydrous ethanol. Stir until all the sodium has dissolved. Caution: This reaction is exothermic and produces flammable hydrogen gas. Perform in a well-ventilated fume hood.

  • Guanidine Liberation: Cool the freshly prepared sodium ethoxide solution to room temperature. Add guanidine hydrochloride (1.1 eq) in one portion. A white precipitate of sodium chloride will form immediately. Stir the suspension for 30 minutes.[4][9]

  • Condensation: To the stirred suspension, add ethyl acetoacetate (1.0 eq) dropwise over 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporator).

    • Dissolve the resulting solid residue in a minimum amount of hot water.

    • Carefully neutralize the solution with a suitable acid (e.g., glacial acetic acid or dilute HCl) until the pH is ~6-7. The desired product will precipitate out of the solution.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Filter the solid product using a Büchner funnel, wash with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the white solid product in a vacuum oven at 60-70 °C to a constant weight.

This is the most effective method for removing minor impurities from the crude product.

Procedure:

  • Solvent Selection: Water is a suitable solvent for recrystallizing 2-amino-4-hydroxy-6-methylpyrimidine.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of deionized water and heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot water until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. The product should crystallize as white needles. For maximum recovery, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly under vacuum.

References

  • Chandrappa, M., Kumar, G., & Pullela, P. K. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29, 2119-2122. Retrieved from [Link][2]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link][10]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link][11]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link][3]

  • Google Patents. (n.d.). Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines. Retrieved from [12]

  • Perissutti, E., et al. (2009). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 18, 364-381. Retrieved from [Link][4]

  • Al-Masoudi, N. A., & Shaker, Y. M. (2017). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. International Journal of ChemTech Research, 10(9), 869-878. Retrieved from [Link][13]

  • Vidal, B., et al. (2017). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 713. Retrieved from [Link][14]

  • ResearchGate. (2018). 5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link][5]

Sources

Technical Support Center: Recrystallization of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate by recrystallization, designed for researchers, scientists, and drug development professionals.

This guide serves as a specialized technical resource for the purification of this compound. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding and troubleshooting the recrystallization process for this specific pyrimidine derivative. This molecule's unique combination of amino, hydroxyl, and ester functional groups presents specific challenges and opportunities for purification that we will explore in detail.

Foundational Principles: Why Recrystallization Works

Recrystallization is a powerful purification technique based on differential solubility.[1] The core principle is that the solubility of a compound in a solvent increases with temperature.[1] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent in which the desired compound has high solubility and the impurities are either highly soluble (and remain in the liquid phase upon cooling) or insoluble (and can be removed by hot filtration).[2] As the saturated solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that excludes the impurities, which remain in the now cold "mother liquor."[3]

Slow, controlled cooling is paramount. Rapid cooling can cause the compound to precipitate or "crash out" of the solution, trapping impurities within the crystal structure and defeating the purpose of the purification.[4][5]

Strategic Solvent Selection

The choice of solvent is the most critical factor for a successful recrystallization.[1] For this compound, its polarity, due to the presence of hydrogen-bonding groups (-NH2, -OH) and a polar ester group, dictates that polar solvents are the best starting point.[6] The compound has very low reported water solubility, which makes water an excellent candidate as an "anti-solvent" in a mixed-solvent system.[7]

Screening for the Optimal Solvent System:

  • Place approximately 50-100 mg of the crude compound into several test tubes.

  • Add a small volume (~1 mL) of a single test solvent at room temperature to each tube.

  • Observe the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.[8]

  • If the compound is insoluble or sparingly soluble, heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound completely when hot.[2]

  • Allow the hot solution to cool to room temperature, then place it in an ice bath. A good solvent will yield a high recovery of crystalline solid.

SolventPolarityBoiling Point (°C)Suitability & Rationale
Water High100Poor primary solvent (low solubility).[7] Excellent as an anti-solvent with more soluble partners like ethanol or methanol.
Ethanol High78Good Candidate. Likely to dissolve the compound when hot. Often used in an ethanol/water mixed system for pyrimidines.[9]
Methanol High65Good Candidate. Similar to ethanol but more volatile. A methanol/water system is also a viable option.[10]
Ethyl Acetate Medium77Possible Candidate. The ester functionality may promote solubility.[11] Can be used with a non-polar anti-solvent like hexane.[12]
Acetone Medium56May be too effective at dissolving the compound even when cold, potentially leading to low recovery. Should be tested.[6]
Hexane Low69Poor primary solvent. Useful as an anti-solvent with a more polar solvent like ethyl acetate.
Experimental Workflow: A Step-by-Step Protocol

This protocol outlines a general procedure using a mixed-solvent system (e.g., Ethanol/Water), which is often effective for polar compounds like the target pyrimidine derivative.

G cluster_dissolution Dissolution cluster_filtration Optional Hot Filtration cluster_precipitation Precipitation cluster_isolation Isolation & Drying A 1. Place crude compound in Erlenmeyer flask B 2. Add minimal hot 'good' solvent (e.g., Ethanol) to dissolve A->B C 3. If insoluble impurities exist, perform hot filtration B->C If needed D 4. Add hot 'anti-solvent' (e.g., Water) dropwise until cloudy C->D E 5. Add a few drops of 'good' solvent to re-clarify D->E F 6. Cool slowly to room temperature E->F G 7. Place in an ice bath to maximize yield F->G H 8. Collect crystals via vacuum filtration G->H I 9. Wash with a small amount of cold anti-solvent H->I J 10. Dry crystals under vacuum I->J

Caption: Recrystallization workflow using a mixed-solvent system.

Methodology:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Heat the "good" solvent (e.g., ethanol) in a separate beaker. Add the minimum amount of hot solvent to the flask while heating to dissolve the solid completely.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.[1]

  • Induce Crystallization: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[13][14]

  • Re-clarify: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[13] At this point, the solution is perfectly saturated and ready for cooling.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.[3] Slow cooling is essential for the formation of large, pure crystals.[1]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent (or the solvent mixture) to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove any residual solvent.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.

Problem 1: No crystals form, even after cooling in an ice bath.
  • Question: I've followed the protocol, but my solution remains clear. What's wrong?

  • Answer: This is a common issue that typically points to one of two causes: the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated and requires a nucleation event to begin crystallization.[15]

    Solutions:

    • Induce Nucleation: First, try scratching the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide a surface for crystals to begin forming.[15] Alternatively, if you have a small amount of pure product, add a tiny "seed crystal."

    • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[4][15] Gently heat the solution to boil off a portion of the solvent. Allow it to cool again and observe if crystals form. This process increases the concentration of your compound.[4]

G start No Crystals Form Upon Cooling check_supersaturated Is the solution supersaturated? start->check_supersaturated induce Induce Nucleation: - Scratch flask with glass rod - Add a seed crystal check_supersaturated->induce Yes check_dilute Is the solution too dilute? check_supersaturated->check_dilute No success Crystals Formed induce->success reduce_solvent Reduce solvent volume by evaporation and re-cool the solution check_dilute->reduce_solvent Yes check_dilute->success No, problem solved reduce_solvent->success

Sources

Technical Support Center: A Senior Application Scientist's Guide to Column Chromatography for Purifying Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrimidine derivatives. This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to explain the underlying principles and provide field-proven insights for troubleshooting and optimizing your column chromatography experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Method Development & Initial Setup

Question 1: I'm starting the purification of a newly synthesized pyrimidine derivative. How do I select the appropriate stationary phase (e.g., normal-phase vs. reverse-phase)?

Answer: The choice of stationary phase is fundamentally dictated by the polarity of your pyrimidine derivative.[1][2][3]

  • Normal-Phase Chromatography (e.g., Silica Gel, Alumina): This is the most common starting point for many synthetic organic compounds.[4][5][6][7][8] It employs a polar stationary phase (silica gel) and a non-polar mobile phase.[9] If your pyrimidine derivative is of low to moderate polarity, normal-phase chromatography is likely the best choice. A good indication is if your compound is readily soluble in solvents like dichloromethane, ethyl acetate, or chloroform.[10][11]

  • Reverse-Phase Chromatography (e.g., C18, C8): This method uses a non-polar stationary phase and a polar mobile phase (like water mixed with acetonitrile or methanol).[12][13][14] It is ideal for polar or water-soluble pyrimidine derivatives.[12][15][16][17] If your compound is highly polar and shows little to no retention on a silica gel TLC plate even with highly polar mobile phases, reverse-phase is the way to go.[16]

  • For Highly Polar, Basic Pyrimidines: Consider Hydrophilic Interaction Liquid Chromatography (HILIC) or columns with polar-embedded or polar-endcapped stationary phases.[17] For ionizable pyrimidines, Ion-Exchange Chromatography (IEC) or mixed-mode chromatography (combining reverse-phase and ion-exchange) can be very effective.[15][17][18]

Question 2: How do I efficiently determine the best mobile phase (solvent system) for my separation?

Answer: The most efficient way to determine the optimal mobile phase is by using Thin-Layer Chromatography (TLC) as a rapid screening tool.[5][19][20]

  • Spot Your Sample: Dissolve your crude reaction mixture in a suitable solvent and spot it onto a silica gel TLC plate (for normal-phase) or a C18 TLC plate (for reverse-phase).

  • Test Various Solvent Systems: Develop the TLC plates in different solvent mixtures of varying polarities.

  • Aim for an Optimal Rf Value: The ideal solvent system will give your target pyrimidine derivative a Retention Factor (Rf) value between 0.2 and 0.4.[5][19] This Rf range typically translates well to column chromatography, providing a good balance between separation and elution time.

  • Assess Separation: The best system will show a clear separation between the spot for your desired product and any impurities or starting materials.

Section 2: Common Problems & Solutions During Chromatography

Question 3: My basic pyrimidine derivative is streaking or "tailing" on the TLC plate and the column. What is happening and how can I fix this?

Answer: This is a classic problem when purifying basic compounds like many pyrimidine derivatives on standard silica gel. The issue stems from strong interactions between the basic nitrogen atoms in your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[19][21] This leads to poor peak shape and inefficient separation.

Here’s how to solve it:

  • Add a Basic Modifier: The most common solution is to add a small amount (typically 0.1-1%) of a basic modifier to your mobile phase.[19] Triethylamine (TEA) or ammonium hydroxide (NH₄OH) are excellent choices.[19][21] These additives will neutralize the acidic sites on the silica gel, preventing your compound from sticking and thus improving the peak shape.[19]

Question 4: My compound won't move from the origin of the column (Rf = 0). What should I do?

Answer: An Rf of zero indicates that the mobile phase is not polar enough to elute your compound from the stationary phase.[19] You need to increase the polarity of your eluent.

  • For Normal-Phase (Silica Gel): If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If you are already at 100% ethyl acetate, you will need to introduce a more polar solvent. A common strategy is to add methanol to your mobile phase (e.g., starting with 1% methanol in dichloromethane or ethyl acetate and gradually increasing).[16][19][20]

  • Consider an Alternative: If your compound remains at the origin even with highly polar solvent systems (e.g., 10-20% methanol in dichloromethane), it may be too polar for silica gel chromatography.[16][22] In this case, switching to reverse-phase chromatography is the recommended course of action.[16][17][22]

Question 5: I'm getting poor separation between my desired pyrimidine and an impurity, even though they have different Rf values on the TLC plate. What could be wrong?

Answer: This frustrating situation can arise from several factors related to your column setup and sample loading.

  • Improper Column Packing: An unevenly packed column with channels or cracks will lead to a non-uniform solvent front, causing significant band broadening and poor separation.[23] Always ensure your silica gel is packed as a uniform slurry and is well-settled before loading your sample.[5][19]

  • Overloading the Column: Loading too much crude material will exceed the column's separation capacity, resulting in broad, overlapping bands. A general rule of thumb is to load 1g of crude material per 20-40g of silica gel.

  • Sample Loading Technique: The sample should be loaded in the smallest possible volume of solvent to create a narrow starting band.[24] If your compound is poorly soluble in the mobile phase, consider "dry loading" by adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[5][20][24]

Question 6: Should I use isocratic or gradient elution for my purification?

Answer: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.[25][26][27][28]

  • Isocratic Elution: This method uses a constant mobile phase composition throughout the run.[25][27] It is simpler to set up and is ideal for separating compounds with similar polarities.[27] However, it can lead to long run times and significant peak broadening for later-eluting compounds.[25][26]

  • Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the separation.[25][26] This is highly advantageous for complex mixtures containing compounds with a wide range of polarities.[26][29] Gradient elution results in sharper peaks, better resolution, and often shorter overall run times.[25][26][29] For most pyrimidine derivative purifications where you have starting materials, byproducts, and the final product, a gradient elution is often the more efficient choice.[25]

Visualizations & Protocols

Troubleshooting Workflow for Pyrimidine Purification

This diagram outlines a logical workflow for troubleshooting common issues encountered during the column chromatography of pyrimidine derivatives.

G cluster_start Start: TLC Analysis cluster_problem Problem Identification cluster_solution Solutions cluster_end Outcome start Run TLC with Crude Mixture streaking Streaking/Tailing? start->streaking rf_value Rf = 0? streaking->rf_value No add_base Add 0.1-1% TEA or NH4OH to Mobile Phase streaking->add_base Yes separation Poor Separation? rf_value->separation No increase_polarity Increase Mobile Phase Polarity (e.g., add MeOH) rf_value->increase_polarity Yes check_loading Optimize Column Packing & Sample Loading (Dry Load) separation->check_loading Yes proceed Proceed to Column Chromatography separation->proceed No add_base->rf_value increase_polarity->separation Rf > 0 switch_phase Switch to Reverse-Phase Chromatography increase_polarity->switch_phase Still Rf=0 check_loading->proceed switch_phase->proceed

Caption: A workflow for troubleshooting common TLC and column chromatography issues.

Data Summary: Common Solvent Systems for Pyrimidine Derivatives

The following table summarizes common solvent systems used in the purification of pyrimidine derivatives, categorized by the type of chromatography.

Chromatography TypeStationary PhaseCommon Solvents (Weak -> Strong)Typical Applications & Notes
Normal-Phase Silica GelHexane, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH)Purification of low to moderately polar pyrimidines.[5][30] Mixtures of Hexane/EtOAc or DCM/MeOH are very common.[5][20]
Reverse-Phase C18 or C8Water, Acetonitrile (ACN), Methanol (MeOH)Ideal for polar, water-soluble pyrimidine derivatives.[12][15] Buffers (e.g., formic acid, ammonium formate) are often added to control pH and improve peak shape.[17][31][32]
HILIC Polar (e.g., Amide)High % Acetonitrile with aqueous bufferExcellent for very polar pyrimidines that are poorly retained in reverse-phase.[17][21]
Experimental Protocol: Flash Column Chromatography (Normal-Phase)

This protocol outlines a general procedure for purifying a pyrimidine derivative using normal-phase flash column chromatography.

  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides an Rf value of 0.2-0.4 for your target compound and good separation from impurities.[5]

  • Column Packing:

    • Select a glass column of an appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% Hexane or DCM).[19]

    • Carefully pour the slurry into the column, ensuring even packing and avoiding air bubbles. Tap the column gently to settle the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude pyrimidine in a minimal amount of the initial mobile phase.[5][24] Carefully add this solution to the top of the silica bed.

    • Dry Loading (for poorly soluble compounds): Dissolve your compound in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[5][20][24] Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with the initial, low-polarity mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase by adding a more polar solvent based on your TLC analysis.[19]

    • Maintain a constant flow rate using positive pressure (flash chromatography).

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions (e.g., in test tubes).

    • Analyze the collected fractions by TLC to identify those containing the pure product.[5]

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrimidine derivative.[5]

References

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]

  • Solubility of Things. Pyrimidine. [Link]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Manetti, F., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]

  • Baluja, S., & Solanki, H. (2015). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. [Link]

  • Klampfl, C. W., Buchberger, W., & Haddad, P. R. (2001). Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases. PubMed. [Link]

  • Manetti, F., et al. (2020). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. [Link]

  • Baluja, S. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

  • Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

  • Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?[Link]

  • Romanelli, A., et al. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. I.R.I.S. [Link]

  • Danaher Life Sciences. (2024). Gradient vs. Isocratic Elution in HPLC. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

  • Merck Millipore. Separation of pyrimidine derivatives. [Link]

  • Merck Millipore. Separation of some pyrimidine bases. [Link]

  • AIP Publishing. (2023). Preparation and Characterization of Some Pyrimidine Derivatives and Study with CT DNA. [Link]

  • Research Journal of Pharmacy and Technology. (2021). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]

  • uHPLCs. (2025). Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs?[Link]

  • Dolan, J. W., Snyder, L. R., & Djordjevic, N. M. (1997). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. PubMed. [Link]

  • Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. [Link]

  • O'Donovan, G. A., & Neuhard, J. (1996). Pathways of pyrimidine salvage in Pseudomonas and former Pseudomonas: detection of recycling enzymes using high-performance liquid chromatography. PubMed. [Link]

  • Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. PubMed. [Link]

  • Pharmastuff4u. (2025). Selection of Stationary Phase in Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?[Link]

  • Buchi.com. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]

  • BioPharm International. (2016). Chromatography Optimization Strategy. [Link]

  • Phenomenex. Mobile Phase Selectivity. [Link]

  • Teledyne ISCO. (2020). Chromatography Troubleshooting. [Link]

  • Amersham Pharmacia Biotech. Reversed Phase Chromatography. [Link]

  • Teledyne ISCO. (2019). Chromatography Troubleshooting. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • LCGC International. (2017). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Cytiva. Protein purification troubleshooting guide. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine synthesis, a cornerstone of medicinal chemistry. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing practical, field-tested insights grounded in established chemical principles to help you optimize your reaction conditions and achieve higher yields and purity.

Troubleshooting Guide: Common Issues in Pyrimidine Synthesis

This section addresses specific problems that can arise during pyrimidine synthesis, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Pyrimidine Product

Question: I am experiencing very low yields or no product formation in my pyrimidine synthesis. What are the likely causes and how can I improve my yield?

Answer:

Low conversion is a frequent challenge and can stem from several factors, from reagent quality to suboptimal reaction conditions.[1] A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Inactive or Inefficient Catalyst: The catalyst is often the key to a successful reaction.

    • Catalyst Activity: Ensure your catalyst is active. For instance, some Lewis acids are moisture-sensitive and may require fresh preparation or activation. If you are using a reusable catalyst, it may need regeneration.[1]

    • Catalyst Choice: The choice of catalyst can significantly impact the reaction's success. A wide range of catalysts, including Brønsted acids, Lewis acids, and organocatalysts, have been employed in pyrimidine synthesis.[2][3] For example, in the Biginelli reaction, Lewis acids like Yb(OTf)₃ have been shown to improve yields under solvent-free conditions.[4]

  • Suboptimal Reaction Time and Temperature:

    • Monitoring the Reaction: It's essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] This will help you determine the optimal reaction time and prevent unnecessary decomposition of the product.

    • Temperature Adjustments: Some reactions may require higher temperatures to overcome the activation energy barrier, while others might benefit from lower temperatures to minimize side reactions.[1] For instance, in the Biginelli reaction, higher temperatures can favor the competing Hantzsch dihydropyridine synthesis.[1]

  • Poor Reactant Quality or Stoichiometry:

    • Purity of Reactants: Impurities in your starting materials, such as the aldehyde, β-ketoester, or urea/amidine, can inhibit the reaction.[1][6] Always use high-purity reagents.

    • Stoichiometry: Incorrect molar ratios of reactants can lead to low conversion of the limiting reagent.[5] Carefully calculate and measure the amounts of all reactants.

  • Inappropriate Solvent: The solvent plays a critical role in reactant solubility and reaction rate.

    • Solvent Selection: While ethanol is commonly used, exploring other solvents or even solvent-free conditions can sometimes improve yields.[1][7] Protic and polar aprotic solvents generally perform well.[6] A mixture of water and ethanol has also been shown to be effective in certain cases.[8]

Issue 2: Formation of Unexpected Side Products

Question: My reaction mixture shows multiple spots on TLC, and I suspect the formation of side products. What are the common byproducts in pyrimidine synthesis and how can I minimize them?

Answer:

The formation of side products can complicate purification and significantly reduce the yield of your target pyrimidine.[5] Understanding the potential side reactions is the first step toward mitigating them.

Common Side Products & Mitigation Strategies:

  • Hantzsch Dihydropyridine Byproduct in Biginelli Reactions:

    • Cause: This is a common fluorescent byproduct that occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at high temperatures).[1] This pathway competes with the desired Biginelli reaction.

    • Mitigation:

      • Lower Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the formation of the Hantzsch product.[1]

      • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[1]

      • Order of Addition: Adding the urea last may sometimes help minimize its decomposition.[1]

  • Uncyclized Intermediates:

    • Cause: The final cyclization and dehydration steps may be slow or incomplete, leading to the accumulation of an open-chain intermediate. This is often due to insufficient activation of the carbonyl group for intramolecular nucleophilic attack.[6]

    • Mitigation:

      • Increase Catalyst Concentration/Strength: A stronger acid or a higher catalyst loading can promote the final cyclization-dehydration step.[6]

      • Increase Temperature: Heating the reaction mixture can provide the necessary activation energy for ring closure.[6]

  • Over-alkylation or Acylation:

    • Cause: In reactions involving alkylating or acylating agents, multiple substitutions on the pyrimidine ring can occur.[5]

    • Mitigation: Carefully control the stoichiometry of the electrophile and the reaction time to prevent this.[5]

Issue 3: Difficulties in Product Purification

Question: I'm having trouble purifying my crude pyrimidine product. What are the recommended purification techniques?

Answer:

Proper purification is a critical step to ensure the removal of unreacted starting materials, reagents, and byproducts.[9] The choice of purification method depends on the physical state and properties of your compound.

Recommended Purification Techniques:

  • Recrystallization: This is a cost-effective technique for purifying solid pyrimidine compounds.[9]

    • Solvent Selection: Choose a solvent in which your pyrimidine is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Common solvents include ethanol, methanol, water, and ethyl acetate, or mixtures thereof.[9]

    • General Protocol:

      • Dissolve the crude compound in a minimal amount of hot solvent.

      • If insoluble impurities are present, perform a hot filtration.

      • Allow the solution to cool slowly to form crystals.

      • Collect the crystals by vacuum filtration.

      • Wash the crystals with a small amount of cold solvent.

      • Dry the purified crystals under vacuum.[9]

  • Flash Column Chromatography: This is a widely used technique for purifying compounds from complex mixtures based on their polarity.[9]

    • General Protocol:

      • Select an appropriate solvent system (mobile phase) and stationary phase (typically silica gel).

      • Pack the column with the stationary phase.

      • Load the crude product onto the column.

      • Elute the column with the mobile phase, collecting fractions.

      • Analyze the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.[9]

  • Preparative HPLC: For challenging separations or to obtain highly pure compounds, preparative High-Performance Liquid Chromatography is a suitable technique.[9]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of pyrimidine synthesis.

Q1: What is the role of a catalyst in the Biginelli reaction?

A1: In the Biginelli reaction, a three-component condensation between an aldehyde, a β-ketoester, and urea, the catalyst (typically a Brønsted or Lewis acid) plays a crucial role in activating the reactants and accelerating the reaction rate.[10] The acid catalyst protonates the aldehyde, making it more electrophilic for the initial condensation with urea to form an N-acyliminium ion intermediate.[4][11] This intermediate then reacts with the enol of the β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidinone product.[11]

Q2: How does the choice of solvent affect pyrimidine synthesis?

A2: The solvent can significantly impact the reaction by influencing the solubility of reactants, the reaction rate, and even the product distribution.[1] For instance, in some cases, solvent-free conditions have been shown to improve yields and reduce reaction times.[1][7][12] Polar solvents are generally preferred as they can help to stabilize charged intermediates that may form during the reaction. The use of greener solvents like water or ethanol is also encouraged to make the synthesis more environmentally friendly.[8]

Q3: What are the key differences between the Biginelli and Hantzsch syntheses?

A3: Both are multi-component reactions used to synthesize six-membered heterocyclic rings. However, the Biginelli reaction synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[10] In contrast, the Hantzsch pyridine synthesis produces 1,4-dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt.[13][14] A key distinction is the nitrogen source: urea in the Biginelli reaction and ammonia in the Hantzsch synthesis.

Q4: Can microwave irradiation be used to optimize pyrimidine synthesis?

A4: Yes, microwave-assisted synthesis has emerged as a valuable tool for optimizing pyrimidine synthesis. It often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods.[15] For example, a solventless Biginelli condensation protocol using microwave irradiation has been developed for the high-speed parallel synthesis of dihydropyrimidinones.[4]

Q5: Are there any enzymatic methods for pyrimidine synthesis?

A5: While chemical synthesis is more common, enzymatic approaches are being explored as greener alternatives. For instance, yeast has been used as a catalyst for the Biginelli reaction, providing high yields.[10] Enzymes from thermophiles are also being investigated as biocatalysts for the industrial production of nucleic acid derivatives due to their stability at high temperatures.[16]

Data Presentation

Table 1: Effect of Catalyst on Biginelli Reaction Yield

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
None-EthanolReflux4820-50
HCl10EthanolReflux485
Yb(OTf)₃10None1000.595
InCl₃15AcetonitrileReflux292
LiClO₄20None951.591

Note: Yields are representative and can vary depending on the specific substrates used.[2][4][6]

Experimental Protocols

General Protocol for the Biginelli Reaction
  • To a mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, 2-3 drops).[2]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone.[2]

General Protocol for the Hantzsch Pyridine Synthesis
  • In a round-bottom flask, combine the aldehyde (1 mmol), two equivalents of the β-ketoester (2 mmol), and ammonium acetate (1.2 mmol).

  • Add a suitable solvent (e.g., ethanol) and a catalyst if required.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired dihydropyridine.[13][14]

Visualizations

Biginelli_vs_Hantzsch cluster_reactants Common Reactants cluster_biginelli Biginelli Reaction cluster_hantzsch Hantzsch Synthesis Aldehyde Aldehyde Biginelli_Product Dihydropyrimidinone Aldehyde->Biginelli_Product 1 eq. Hantzsch_Product Dihydropyridine Aldehyde->Hantzsch_Product 1 eq. Ketoester β-Ketoester Ketoester->Biginelli_Product 1 eq. Ketoester->Hantzsch_Product 2 eq. Urea Urea Urea->Biginelli_Product Ammonia Ammonia Ammonia->Hantzsch_Product

Caption: Comparison of Biginelli and Hantzsch syntheses.

Troubleshooting_Workflow Start Low Yield in Pyrimidine Synthesis Check_Catalyst Check Catalyst Activity & Choice Start->Check_Catalyst Optimize_Conditions Optimize Time & Temperature Check_Catalyst->Optimize_Conditions Catalyst OK Success Improved Yield Check_Catalyst->Success New Catalyst/Activated Check_Reagents Verify Reagent Purity & Stoichiometry Optimize_Conditions->Check_Reagents Conditions Optimized Optimize_Conditions->Success Yield Improved Check_Solvent Evaluate Solvent Check_Reagents->Check_Solvent Reagents OK Check_Reagents->Success Pure Reagents/Correct Stoichiometry Check_Solvent->Success Optimal Solvent Found

Sources

Technical Support Center: A Guide to the Scalable Synthesis of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scalable production of this key intermediate. Our focus is on providing practical, field-tested insights to ensure the successful and efficient synthesis of this compound.

Introduction: The Significance of this compound

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to Vitamin B1 (Thiamine).[1][2] Its molecular structure, featuring a substituted pyrimidine ring, makes it a versatile building block in medicinal chemistry. The successful scale-up of its synthesis is therefore of significant interest.

This guide will walk you through a reliable two-step synthetic pathway, addressing potential challenges and offering solutions to common issues encountered during laboratory and pilot-scale production.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved in two primary stages:

  • Step 1: Synthesis of the Pyrimidine Core. Condensation of ethyl acetoacetate with guanidine to form 2-amino-4-hydroxy-6-methylpyrimidine.

  • Step 2: Functionalization at the C5 Position. Introduction of the ethyl acetate moiety at the 5-position of the pyrimidine ring.

Part 1: Synthesis of 2-amino-4-hydroxy-6-methylpyrimidine

This initial step involves a classical Biginelli-type condensation reaction.

Experimental Protocol

Materials:

  • Ethyl acetoacetate

  • Guanidine hydrochloride

  • Sodium ethoxide (or sodium metal in absolute ethanol)

  • Absolute Ethanol

  • Glacial acetic acid

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry reaction vessel equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The concentration of the resulting sodium ethoxide solution should be determined by titration.

  • Reaction with Guanidine: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride. Stir the mixture to allow for the formation of free guanidine and sodium chloride precipitate.

  • Condensation: To this mixture, add ethyl acetoacetate dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and neutralize it with glacial acetic acid. The product will precipitate out of the solution.

  • Isolation and Purification: Filter the crude product and wash it with cold ethanol. Further purification can be achieved by recrystallization from water or an appropriate solvent.

Troubleshooting and FAQs for Step 1

Question 1: My yield of 2-amino-4-hydroxy-6-methylpyrimidine is consistently low. What are the likely causes?

Answer: Low yields in this condensation reaction can stem from several factors:

  • Moisture: The presence of water can hydrolyze the sodium ethoxide and interfere with the condensation. Ensure all glassware is oven-dried and that absolute ethanol is used.

  • Incomplete Formation of Free Guanidine: Ensure that the guanidine hydrochloride has fully reacted with the sodium ethoxide before the addition of ethyl acetoacetate. Insufficient base will result in unreacted starting material.

  • Suboptimal Reaction Temperature: While the reaction is typically run at reflux, ensure that the temperature is maintained consistently.

  • Impure Starting Materials: The purity of ethyl acetoacetate and guanidine hydrochloride is crucial. Use freshly opened or purified reagents if necessary.

Question 2: I am observing the formation of significant side products. How can I minimize these?

Answer: Side product formation is a common issue. Here are some strategies to mitigate this:

  • Control of Stoichiometry: Precise control over the molar ratios of the reactants is critical. An excess of either reactant can lead to the formation of undesired byproducts.

  • Order of Addition: Adding the ethyl acetoacetate slowly to the guanidine solution can help to minimize self-condensation of the ester.

  • Reaction Time: Over-refluxing can lead to degradation of the product. Monitor the reaction by TLC and stop the reaction once the starting materials are consumed.

Question 3: How do I effectively purify the crude 2-amino-4-hydroxy-6-methylpyrimidine?

Answer:

  • Recrystallization: This is the most common and effective method for purifying the product on a large scale. Water is often a suitable solvent. Dissolve the crude product in hot water, filter to remove any insoluble impurities, and allow the solution to cool slowly to obtain pure crystals.

  • Washing: Thoroughly washing the filtered crude product with cold ethanol can remove many of the unreacted starting materials and soluble impurities.

Part 2: Synthesis of this compound

This step involves the functionalization of the pyrimidine ring at the C5 position. Direct C-H functionalization of the pyrimidine ring at the 5-position is a known challenge. A common and effective strategy is the Vilsmeier-Haack reaction to introduce a formyl group, followed by subsequent oxidation and esterification.

Experimental Protocol

Materials:

  • 2-amino-4-hydroxy-6-methylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Oxidizing agent (e.g., potassium permanganate, chromium trioxide)

  • Ethanol

  • Strong acid catalyst (e.g., sulfuric acid)

Procedure:

  • Vilsmeier-Haack Formylation:

    • In a dry reaction vessel under an inert atmosphere, cool a mixture of DMF and a suitable solvent (like dichloroethane) in an ice bath.

    • Slowly add phosphorus oxychloride to this mixture to form the Vilsmeier reagent.

    • Add 2-amino-4-hydroxy-6-methylpyrimidine portion-wise to the Vilsmeier reagent, maintaining a low temperature.

    • After the addition, allow the reaction to warm to room temperature and then heat to drive the reaction to completion.

    • Monitor the formation of 2-amino-4-hydroxy-6-methyl-5-carbaldehyde by TLC.

    • Quench the reaction by carefully pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium carbonate solution).

    • Isolate the aldehyde product by filtration.

  • Oxidation to Carboxylic Acid:

    • Suspend the obtained aldehyde in an appropriate solvent (e.g., aqueous acetone).

    • Add a suitable oxidizing agent (e.g., potassium permanganate) portion-wise at a controlled temperature.

    • Monitor the reaction for the disappearance of the aldehyde.

    • Work up the reaction by quenching any excess oxidant and filtering the manganese dioxide byproduct. Acidify the filtrate to precipitate the carboxylic acid.

  • Esterification:

    • Suspend the (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetic acid in an excess of absolute ethanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Heat the mixture to reflux until the esterification is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize it to precipitate the final product, this compound.

    • Filter and purify by recrystallization.

Troubleshooting and FAQs for Step 2

Question 1: The Vilsmeier-Haack reaction is not proceeding to completion. What can I do?

Answer:

  • Reagent Purity: The Vilsmeier reagent is sensitive to moisture. Ensure that the DMF and POCl₃ are anhydrous.

  • Reaction Temperature and Time: The formylation may require higher temperatures and longer reaction times. Carefully increase the temperature while monitoring for any degradation.

  • Stoichiometry of Vilsmeier Reagent: An excess of the Vilsmeier reagent may be necessary to drive the reaction to completion.

Question 2: I am getting a complex mixture of products after the Vilsmeier-Haack reaction. Why is this happening?

Answer: The pyrimidine ring has multiple reactive sites.

  • Side Reactions: Besides formylation at C5, other reactions like chlorination of the hydroxyl group can occur. Careful control of the reaction temperature and stoichiometry is key to minimizing these side reactions.

  • Work-up: The work-up procedure is critical. Ensure that the quenching and neutralization steps are performed carefully to avoid degradation of the product.

Question 3: The oxidation step is giving me low yields. What are the potential issues?

Answer:

  • Choice of Oxidant: The choice of oxidizing agent and reaction conditions is crucial. Over-oxidation can lead to ring cleavage. Potassium permanganate is effective but needs to be added portion-wise with careful temperature control.

  • Incomplete Reaction: Ensure that enough oxidizing agent is used to convert all of the aldehyde. Monitor the reaction closely by TLC.

Question 4: What is the best way to purify the final product on a larger scale?

Answer:

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is generally the most effective method for obtaining high-purity material.

  • Column Chromatography: For smaller scales or to remove persistent impurities, column chromatography on silica gel can be employed. However, this may not be practical for very large-scale production.

Characterization Data

This compound [3][4][5]

  • Molecular Formula: C₉H₁₃N₃O₃

  • Molecular Weight: 211.22 g/mol

  • Appearance: White to off-white solid

  • CAS Number: 499209-19-7

Property Value
Density 1.36 g/cm³
Boiling Point 349.5 °C at 760 mmHg
Water Solubility 31.1 µg/mL

Spectroscopic Data (Typical Values):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 1.15 (t, 3H, -CH₂CH ₃), 2.10 (s, 3H, -CH ₃), 3.30 (s, 2H, -CH ₂COO-), 4.05 (q, 2H, -CH ₂CH₃), 6.50 (s, 2H, -NH ₂), 10.80 (s, 1H, -OH ).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) 14.5 (-CH₂C H₃), 20.0 (-C H₃), 30.0 (-C H₂COO-), 60.0 (-C H₂CH₃), 105.0 (C 5), 155.0 (C 4), 160.0 (C 2), 165.0 (C 6), 170.0 (-C OO-).

  • IR (KBr, cm⁻¹): 3400-3200 (N-H, O-H stretching), 2980 (C-H stretching), 1730 (C=O ester stretching), 1650 (C=C, C=N stretching).

  • Mass Spectrometry (ESI+): m/z 212.1 [M+H]⁺.

Scale-Up Considerations

  • Heat Management: The condensation reaction in Step 1 and the Vilsmeier-Haack reaction in Step 2 can be exothermic. Ensure that the reaction vessel has adequate cooling capacity for the intended scale.

  • Reagent Addition: For larger scale reactions, controlled addition of reagents using addition funnels or pumps is recommended to maintain a steady reaction temperature.

  • Mixing: Efficient stirring is crucial to ensure homogeneity, especially in heterogeneous reaction mixtures.

  • Safety: Both phosphorus oxychloride and strong oxidizing agents are hazardous. Handle them with appropriate personal protective equipment and in a well-ventilated fume hood.

Workflow Diagrams

Synthesis of 2-amino-4-hydroxy-6-methylpyrimidine

G A Ethyl Acetoacetate + Guanidine C Condensation Reaction (Reflux) A->C B Sodium Ethoxide in Ethanol B->C D Neutralization (Acetic Acid) C->D E Precipitation D->E F Filtration & Washing E->F G Crude Product F->G H Recrystallization G->H I Pure 2-amino-4-hydroxy-6-methylpyrimidine H->I

Caption: Workflow for the synthesis of the pyrimidine core.

Functionalization at the C5 Position

G A 2-amino-4-hydroxy-6-methylpyrimidine C Formylation A->C B Vilsmeier-Haack Reagent (POCl3/DMF) B->C D Oxidation (e.g., KMnO4) C->D Intermediate Aldehyde E Esterification (Ethanol/H+) D->E Intermediate Carboxylic Acid F Pure Final Product E->F

Caption: Workflow for the C5-functionalization of the pyrimidine ring.

References

  • PubChem. (n.d.). Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate. Retrieved from [Link]

  • Chatterjee, A., et al. (2022). Exchange of Vitamin B1 and Its Biosynthesis Intermediates Shapes the Composition of Synthetic Microbial Cocultures and Reveals Complexities of Nutrient Sharing. Journal of Bacteriology, 204(4), e00503-21.
  • Kamińska, J., et al. (2018). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Bioorganic Chemistry, 76, 113-123.
  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate (EAHMPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the quality of your research.

Introduction to Stability Concerns

This compound is a substituted pyrimidine derivative, a class of compounds known for their diverse biological activities and as crucial building blocks in medicinal chemistry.[1][2][3][4][5] However, the inherent reactivity of the pyrimidine ring, coupled with the ester and amino functionalities, can present stability challenges under various experimental and storage conditions.[2][6] Understanding these potential issues is paramount to obtaining reliable and reproducible results.

This guide will address common stability issues, including hydrolysis, photodegradation, and oxidation, providing both theoretical understanding and practical solutions.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[7] An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.

Q2: How should I prepare solutions of EAHMPA for my experiments?

A2: It is highly recommended to prepare solutions fresh for each experiment to minimize degradation.[8] If storage of a solution is unavoidable, use a dry, aprotic solvent such as anhydrous DMSO or acetonitrile, store at -20°C or below, and use within a very short timeframe. Avoid prolonged storage in protic solvents like water, methanol, or ethanol.[8]

Chemical Stability

Q3: What are the primary degradation pathways for EAHMPA?

A3: The main degradation pathways for EAHMPA are hydrolysis of the ethyl ester, oxidation of the aminopyrimidine ring, and photodegradation. The 2-amino-4-hydroxypyrimidine core is susceptible to these reactions, which can be influenced by pH, temperature, light, and the presence of oxidizing agents.[8][9][10]

Q4: How does pH affect the stability of EAHMPA in aqueous solutions?

A4: Both acidic and basic conditions can catalyze the hydrolysis of the ethyl ester group to the corresponding carboxylic acid.[11][12] Extreme pH values should be avoided. For aqueous solutions, it is advisable to maintain the pH as close to neutral as possible, if compatible with your experimental design.[8] The ionization state of the molecule can change with pH, potentially leading to different degradation pathways.[12]

Q5: Is EAHMPA sensitive to light?

A5: Yes, pyrimidine derivatives can be susceptible to photodegradation.[7][10] Exposure to UV light can lead to the formation of various photoproducts.[13] It is crucial to protect both the solid compound and its solutions from light by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues encountered during the synthesis, purification, and use of EAHMPA.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis of a Freshly Prepared Solution

Possible Cause:

  • Synthesis Byproducts: The unexpected peaks may be impurities from the synthesis process, such as incompletely cyclized intermediates or products of side reactions.[6][14] Common synthetic routes like the Biginelli or Pinner synthesis can yield byproducts if not optimized.[14][15]

  • Residual Catalysts or Reagents: Incomplete removal of catalysts or unreacted starting materials can appear as extra peaks.[6]

Recommended Action:

  • Re-evaluate Synthesis and Purification:

    • Ensure the purity of starting materials. Amidines, for instance, can be hygroscopic and prone to hydrolysis.[14]

    • Optimize reaction conditions (temperature, time, stoichiometry) to minimize side reactions.[6]

    • Employ thorough work-up procedures, including aqueous washes, to remove residual reagents and catalysts.[6]

    • If using column chromatography, consider alternative stationary phases (e.g., alumina instead of silica gel) if the compound shows instability on the column.[6]

  • Characterize Impurities: Use techniques like NMR and high-resolution mass spectrometry to identify the structure of the unexpected peaks.[16][17] This information can provide insights into the source of the impurity (synthesis byproduct vs. degradant).

Issue 2: Appearance of New Peaks in HPLC/LC-MS Over Time

Possible Cause:

  • Hydrolysis: The most common degradation pathway is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is accelerated by the presence of water and either acidic or basic conditions.

  • Oxidation: The electron-rich aminopyrimidine ring is susceptible to oxidation, especially in the presence of air, trace metals, or oxidizing agents like hydrogen peroxide.[9][18][19]

  • Photodegradation: Exposure to ambient or UV light can cause the formation of photoproducts.[10]

Recommended Action:

  • Conduct a Forced Degradation Study: A systematic forced degradation study can help identify the likely degradation products and establish the stability-indicating nature of your analytical method.[8][11][20]

  • Analyze under Different Conditions:

    • Hydrolytic Degradation: Analyze samples after incubation in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.[11][20]

    • Oxidative Degradation: Treat a solution with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) to observe potential oxidation products.[8]

    • Photolytic Degradation: Expose a solution to a UV lamp (e.g., 254 nm) and analyze for photoproducts.[8]

    • Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 60-80°C) to assess thermal stability.[8][11]

  • Optimize Storage and Handling: Based on the results of your forced degradation study, implement stricter storage and handling protocols, such as preparing solutions fresh, using deoxygenated solvents, and rigorously protecting from light.

Data Presentation: Expected Degradation Products
Stress ConditionPotential Degradation ProductChemical Structure
Acidic/Basic Hydrolysis(2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetic acidC₇H₉N₃O₃
OxidationHydroxylated and/or N-oxide derivativesVaries
PhotodegradationDimerization or ring-opened productsVaries

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the intrinsic stability of EAHMPA.[8][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of EAHMPA in a suitable aprotic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate the solution at 60°C for 24 hours.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate the solution at 60°C for 8 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.[8]

  • Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven at 80°C for 72 hours. Dissolve the stressed solid in the initial solvent before analysis.

  • Photolytic Degradation: Expose a solution of the compound (in a photostable solvent like acetonitrile) to a UV lamp (e.g., 254 nm) for 24 hours.

3. Analysis:

  • Analyze all stressed samples, along with a control sample (stock solution stored under normal conditions), by a stability-indicating HPLC method.

  • Use a diode array detector to check for peak purity and identify any new peaks that are formed.

  • Couple the HPLC to a mass spectrometer to obtain mass information on the degradation products.

Protocol 2: Recommended HPLC Method for Purity and Stability Analysis

This protocol provides a starting point for developing a stability-indicating HPLC method for EAHMPA. Optimization may be required based on your specific instrumentation and the nature of any observed impurities or degradants.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

Visualization of Key Concepts

Degradation Pathway of EAHMPA

G EAHMPA This compound Hydrolysis_Product (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetic acid EAHMPA->Hydrolysis_Product  Acid/Base, H₂O Oxidation_Products Hydroxylated/N-oxide derivatives EAHMPA->Oxidation_Products  [O], e.g., H₂O₂ Photodegradation_Products Dimers/Ring-opened products EAHMPA->Photodegradation_Products  hν (UV light)

Caption: Potential degradation pathways of EAHMPA.

Troubleshooting Workflow for Impurities

G start Unexpected peak observed in HPLC/LC-MS check_fresh Is the sample freshly prepared? start->check_fresh degradation Likely a degradation product check_fresh->degradation No synthesis_issue Likely a synthesis byproduct or residual reagent check_fresh->synthesis_issue Yes forced_degradation Perform forced degradation study degradation->forced_degradation optimize_synthesis Re-evaluate and optimize synthesis and purification synthesis_issue->optimize_synthesis characterize Characterize impurity (NMR, HRMS) forced_degradation->characterize optimize_synthesis->characterize

Caption: Workflow for troubleshooting unexpected peaks.

References

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Pyrimidine Derivatives.
  • Effect of hydrogen peroxide and ferrous ion on the degradation of 2-Aminopyridine. (2022). De Gruyter.
  • Degradation of anilinopyrimidine fungicides photoinduced by iron(III)
  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025). PubMed.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (2014). ScienceDirect.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
  • Forced Degradation Studies for Biopharmaceuticals. (2014).
  • ChemicalBook. (n.d.). 2-Aminopyrimidine.
  • Result of analysis of forced degradation study samples using proposed... (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
  • Effect of hydrogen peroxide and ferrous ion on the degradation of 2-Aminopyridine Effect of hydrogen peroxide and ferrous ion on the degradation of 2-Aminopyridine | Request PDF. (n.d.).
  • Degradation mechanism and kinetic studies of a novel anticancer agent, AG2034. (n.d.). ElectronicsAndBooks.
  • Echemi. (n.d.). This compound.
  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025).
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.).
  • Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Prolifer
  • ChemUniverse. (n.d.). This compound.
  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (2021). MDPI.
  • Biochemistry Den. (n.d.). Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives.
  • A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE.
  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl
  • ChemicalBook. (n.d.). This compound.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Efficient Pyrimidine Synthesis.
  • Recent Advances in Pyrimidine-Based Drugs. (2020). PMC - PubMed Central.
  • Pyrimidine Derivative Schiff Base Ligand Stabilized Copper and Nickel Nanoparticles by Two Step Phase Transfer Method; in Vitro Anticancer, Antioxidant, Anti-Microbial and DNA Interactions. (2018). PubMed.
  • Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. (1980). PubMed.
  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impactfactor.
  • Photoprotective Effects of Selected Amino Acids on Naproxen Photodegrad
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics.
  • Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. (2005). PubMed.
  • NMR Based Methods for Metabolites Analysis. (2023). PMC - NIH.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2021). PMC - NIH.
  • Anti-cancer pyrimidines in diverse scaffolds: a review of patent liter
  • Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II) | Request PDF. (n.d.).
  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. (2022). PMC.
  • Mass Spectrometry Assisted Assignment of NMR Resonances in 15N Labeled Proteins. (2004). PubMed.
  • Recent Advances in Pyrimidine-Based Drugs. (2024).
  • In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. (2021). RSC Publishing.

Sources

Technical Support Center: Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with pyrimidine ring closure reactions. The synthesis of pyrimidines is a cornerstone of medicinal chemistry, but it is not without its challenges. The formation of byproducts can significantly impact reaction yield, purity, and the overall efficiency of your workflow.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in the laboratory.

Troubleshooting Guide: Common Issues in Pyrimidine Ring Closure

This section addresses specific problems encountered during the most common pyrimidine synthesis reactions, such as the Biginelli and Pinner reactions. We will explore the root causes of these issues and provide actionable, step-by-step mitigation strategies.

Problem 1: Low Yield of the Desired Dihydropyrimidinone (DHPM) in the Biginelli Reaction with a Major Byproduct.

Question: My Biginelli reaction between an aromatic aldehyde, a β-ketoester, and urea is resulting in a low yield of the target DHPM. I'm observing a significant amount of a byproduct. How can I identify and suppress this side reaction?

Root Cause Analysis:

The most common byproduct in the Biginelli reaction is the Knoevenagel condensation product , which arises from the reaction between the aldehyde and the β-ketoester.[1][2] This side reaction competes with the desired three-component condensation, especially under conditions that favor the formation of the enone intermediate over the initial reaction of the aldehyde with urea.[2] Another possibility is the formation of aldol condensation products from the self-condensation of the aldehyde or the β-ketoester.[1]

Mitigation Strategies:

  • Alter Reactant Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can shift the equilibrium towards the formation of the N-acyliminium ion intermediate, which is the key step in the Biginelli pathway. This effectively outcompetes the Knoevenagel condensation.[2]

  • Catalyst Choice and Concentration: The choice and amount of acid catalyst are crucial.

    • Brønsted acids (e.g., HCl, H₂SO₄) are commonly used.[3] Increasing the catalyst concentration can sometimes favor the desired reaction, but excessive acidity can lead to other side reactions or degradation.

    • Lewis acids (e.g., BF₃·OEt₂, CuCl, lanthanide triflates) can activate the aldehyde and promote the formation of the N-acyliminium ion, thereby enhancing the yield of the DHPM.[3][4][5]

  • Reaction Temperature and Time: While heating is often necessary to drive the reaction to completion, excessive temperatures can promote the Knoevenagel condensation.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific substrates.

  • Solvent Selection: The choice of solvent can influence reactant solubility and reaction rates. Ethanol is a common solvent, but exploring others like tetrahydrofuran (THF) or solvent-free conditions might be beneficial.[2][6]

Problem 2: Formation of an Uncyclized Intermediate in the Biginelli Reaction.

Question: My reaction appears to have stalled, and I've isolated an open-chain ureide intermediate instead of the cyclized dihydropyrimidinone. What is causing this, and how can I promote ring closure?

Root Cause Analysis:

The failure of the final ring-closure step is often due to insufficient activation of the ketone carbonyl for the intramolecular nucleophilic attack by the terminal urea nitrogen.[2] This can be a result of steric hindrance or suboptimal reaction conditions.

Mitigation Strategies:

  • Increase Catalyst Strength or Concentration: A stronger acid or a higher catalyst loading can enhance the rate of the final cyclization-dehydration step.[2]

  • Increase Reaction Temperature: Providing more thermal energy by heating the reaction mixture (e.g., to reflux) can supply the necessary activation energy for the ring closure.[2]

  • Microwave Irradiation: The use of microwave irradiation has been shown to significantly accelerate the reaction rate and improve yields, likely by efficiently promoting the cyclization step.[2]

Problem 3: Low Yield and Complex Byproduct Mixture in the Pinner Pyrimidine Synthesis.

Question: My Pinner synthesis, involving the condensation of an amidine with a β-dicarbonyl compound, is giving a low yield of the desired pyrimidine along with a complex mixture of byproducts. What are the likely side reactions?

Root Cause Analysis:

The Pinner synthesis is highly sensitive to reaction conditions.[2] Several side reactions can occur:

  • Amidine Self-Condensation: Amidines can react with themselves, particularly under basic conditions, to form triazines or other condensation products.[1]

  • β-Dicarbonyl Self-Condensation: The β-ketoester or β-diketone can undergo self-condensation.[1]

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the amidine starting material or the imidate salt intermediate (Pinner salt), forming esters as byproducts.[1][2]

  • Incomplete Cyclization: The initial condensation product may not fully cyclize to the pyrimidine ring.[1]

Mitigation Strategies:

  • Strictly Anhydrous Conditions: This is the most critical parameter. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] The classical approach of bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ ensures anhydrous acidic conditions.[2]

  • Temperature Control: Carefully control the reaction temperature. While heating is often required, excessive temperatures can promote side reactions and decomposition of the Pinner salt.[1][2]

  • pH Control: The reaction can be catalyzed by either acid or base. The choice of catalyst should be optimized to favor the desired cyclization over self-condensation reactions.[1]

  • Purity of Reagents: Use high-purity or freshly prepared amidine hydrochloride. Amidines can be hygroscopic and prone to hydrolysis.[6]

Problem 4: Formation of Regioisomers with Unsymmetrical β-Dicarbonyl Compounds.

Question: I am using an unsymmetrical β-dicarbonyl compound in my pyrimidine synthesis, and I am obtaining a mixture of regioisomers. How can I control the regioselectivity?

Root Cause Analysis:

When an unsymmetrical β-dicarbonyl compound is used, the initial condensation with the N-C-N component (e.g., amidine or urea) can occur at either of the two different carbonyl groups, leading to the formation of regioisomers.[1] The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the reaction conditions.

Mitigation Strategies:

  • Exploit Differential Reactivity: One carbonyl group may be inherently more reactive than the other due to electronic or steric factors. For example, a ketone is generally more electrophilic than an ester. Careful selection of the β-dicarbonyl starting material can favor the formation of one regioisomer.

  • Directed Synthesis: In some cases, it may be necessary to employ a multi-step synthetic route that allows for the unambiguous construction of the desired regioisomer. This could involve protecting one of the carbonyl groups or using a pre-formed enamine or enone.

  • Catalyst Control: The choice of catalyst can sometimes influence the regioselectivity of the initial condensation step. Experimenting with different Lewis or Brønsted acids may be beneficial.

  • Chromatographic Separation: If a mixture of regioisomers is unavoidable, purification by column chromatography or preparative HPLC is often necessary to isolate the desired product.[7][8]

Frequently Asked Questions (FAQs)

Q1: How can I identify the byproducts in my reaction mixture?

A1: A combination of analytical techniques is typically used for byproduct identification:

  • Thin Layer Chromatography (TLC): Provides a quick assessment of the number of components in your reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is a powerful tool for structure elucidation. By analyzing chemical shifts, integration, and coupling patterns, you can often determine the structure of the major byproducts.[9]

  • Mass Spectrometry (MS): Provides the molecular weight of the components in your mixture and can help confirm the identity of suspected byproducts through their fragmentation patterns.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate the components of the mixture for individual analysis.[11]

Q2: What are the best general practices for purifying pyrimidine products?

A2: The choice of purification method depends on the physical properties of your compound (e.g., solid vs. liquid, polarity, solubility). Common techniques include:

  • Recrystallization: A cost-effective method for purifying solid compounds. The key is to find a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.[7][8]

  • Flash Column Chromatography: A versatile technique for separating compounds based on their polarity. A suitable solvent system is typically determined by TLC analysis.[7]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique for purifying complex mixtures or for obtaining highly pure compounds.[7][8]

Q3: Can I use aliphatic aldehydes in the Biginelli reaction?

A3: Yes, but yields are often lower compared to aromatic aldehydes. Aliphatic aldehydes are more prone to self-condensation and other side reactions.[2] Modifications to the standard protocol, such as pre-forming the enone intermediate, can sometimes improve yields with aliphatic aldehydes.[2]

Q4: My reaction is not proceeding to completion. What are some general troubleshooting steps?

A4: If your reaction is showing low conversion, consider the following:

  • Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration. For acid catalysts, verify the concentration.[6]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature. Monitor the progress by TLC to determine the optimal conditions.[6]

  • Purity of Starting Materials: Impurities in your starting materials can inhibit the reaction or lead to byproduct formation. Ensure the purity of your reactants before starting the synthesis.

Data Presentation & Experimental Protocols

Table 1: Recommended Starting Conditions for Biginelli Reaction Optimization
ParameterRecommended Starting PointOptimization Strategy
Aldehyde:β-ketoester:Urea Ratio 1 : 1 : 1.2-1.5Vary urea equivalents to minimize Knoevenagel byproduct.[2]
Catalyst (Brønsted Acid) 10 mol% HClTitrate catalyst loading up or down to find optimal conversion.
Catalyst (Lewis Acid) 10-20 mol% Yb(OTf)₃Screen different Lewis acids for improved yield.
Solvent EthanolTest other solvents like THF, acetonitrile, or solvent-free conditions.[6]
Temperature Reflux (Solvent dependent)Start at reflux and optimize downwards to minimize byproducts.
Protocol 1: General Procedure for the Biginelli Reaction
  • To a round-bottom flask, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (12-15 mmol).

  • Add the chosen solvent (e.g., ethanol, 20 mL) and the acid catalyst (e.g., concentrated HCl, 0.2 mL).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold solvent to remove soluble impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[9]

Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
  • Under a nitrogen atmosphere in an oven-dried flask, dissolve the β-dicarbonyl compound (10 mmol) and the amidine hydrochloride (10 mmol) in anhydrous ethanol (30 mL).

  • Add a solution of sodium ethoxide in ethanol (10 mmol) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.[9]

  • After completion, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[9]

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[9]

Protocol 3: Identification of Byproducts by NMR and MS
  • Sample Preparation: Isolate the suspected byproduct from the reaction mixture using column chromatography or preparative TLC. Prepare a dilute solution of the isolated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis and a separate dilute solution in a suitable solvent (e.g., methanol, acetonitrile) for MS analysis.[9]

  • ¹H and ¹³C NMR Analysis: Acquire ¹H and ¹³C NMR spectra. Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the byproduct.[9]

  • Mass Spectrometry (MS) Analysis: Obtain the mass spectrum of the byproduct. Determine the molecular weight and fragmentation pattern to confirm the identity of the compound.[9]

Visualizations

Diagram 1: Biginelli Reaction Mechanism and Competing Knoevenagel Pathway

Biginelli_Mechanism cluster_reactants Reactants cluster_biginelli Biginelli Pathway cluster_knoevenagel Knoevenagel Pathway Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea Enone Enone Intermediate (Knoevenagel Product) Aldehyde->Enone + β-Ketoester (Side Reaction) Urea Urea Urea->Acyliminium Ketoester β-Ketoester OpenUreide Open-Chain Ureide Ketoester->OpenUreide Ketoester->Enone Acyliminium->OpenUreide + β-Ketoester DHPM DHPM Product OpenUreide->DHPM Cyclization & Dehydration Pinner_Troubleshooting Start Low Yield in Pinner Synthesis Check_Moisture Check for Moisture (Hydrolysis) Start->Check_Moisture Anhydrous Implement Strict Anhydrous Conditions: - Oven-dried glassware - Anhydrous solvents - Inert atmosphere Check_Moisture->Anhydrous Yes Check_Temp Review Reaction Temperature Check_Moisture->Check_Temp No Anhydrous->Check_Temp Optimize_Temp Optimize Temperature: - Avoid excessive heat - Monitor by TLC Check_Temp->Optimize_Temp Suboptimal Check_Purity Assess Reagent Purity Check_Temp->Check_Purity Optimal Optimize_Temp->Check_Purity Purify_Reagents Use High-Purity or Freshly Prepared Amidine Check_Purity->Purify_Reagents Low Purity Success Improved Yield Check_Purity->Success High Purity Purify_Reagents->Success

Caption: A logical workflow for troubleshooting low yields in the Pinner pyrimidine synthesis.

References

  • BenchChem. (n.d.). Side-product formation in pyrimidine ring synthesis and mitigation.
  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Moffatt, J. G., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. In Comprehensive Natural Products Chemistry (pp. 1-37). Elsevier. Retrieved from [Link]

  • DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from [Link]

  • Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]

  • BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
  • BenchChem. (2025, December). Technical Support Center: Purification of 2,4,6-Substituted Pyrimidine Products.
  • BenchChem. (n.d.). overcoming side reactions in pyrimidine synthesis.
  • Gavrin, L. K., et al. (2007). Synthesis of pyrazolo[1,5-a]pyrimidinone regioisomers. The Journal of Organic Chemistry, 72(3), 1043–1046. Retrieved from [Link]

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine dimer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidine Dimers - MeSH. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrimidine Dimers. Retrieved from [Link]

  • Woerly, E. (2008, November 24). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign.
  • ResearchGate. (n.d.). Schematic representation of pyrimidine dimers formation after DNA.... Retrieved from [Link]

  • Taylor & Francis. (n.d.). Pyrimidine dimers – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • YouTube. (2021, February 17). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction of pyrimidine ring 23 and 29-32, singly activated.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • YouTube. (2024, February 21). Pyrimidine Synthesis. Retrieved from [Link]

  • YouTube. (2022, April 13). Pyrimidine Synthesis - CRASH! Medical Review Series. Retrieved from [Link]

  • Frontiers. (2018, August 23). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Retrieved from [Link]

  • PubMed. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 24). Biginelli Reaction. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate

This compound, a substituted pyrimidine derivative, holds significant importance in medicinal chemistry and drug development. Its structure, featuring a highly functionalized pyrimidine core, serves as a versatile scaffold for the synthesis of a wide array of therapeutic agents. The strategic placement of amino, hydroxyl, and methyl groups, along with the ethyl acetate side chain, provides multiple points for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide will dissect and compare the most prominent synthetic pathways to this key intermediate, providing the necessary detail for researchers to make informed decisions based on efficiency, scalability, and overall feasibility.

Route 1: The Classic Cyclocondensation Approach

The most established and widely utilized method for the synthesis of the 2-aminopyrimidine core is the cyclocondensation reaction between a β-dicarbonyl compound or its equivalent and a guanidine salt. This approach is a variation of the classical Biginelli reaction and offers a straightforward and convergent pathway to the desired heterocyclic system.

Mechanistic Rationale

The reaction proceeds through a series of well-understood steps. Initially, the β-ketoester undergoes condensation with guanidine. The acidic α-proton of the β-ketoester is readily removed by a base, typically an alkoxide, to form a reactive enolate. This enolate then attacks one of the electrophilic carbon atoms of the guanidinium ion. Subsequent intramolecular cyclization, followed by dehydration, leads to the formation of the stable aromatic pyrimidine ring. The choice of the β-dicarbonyl precursor is paramount as it dictates the substitution pattern on the final pyrimidine ring.

Key Precursor Synthesis: Diethyl 2-acetylsuccinate

A critical starting material for this route is a suitably substituted β-ketoester. While diethyl 2-acetyl-3-methylsuccinate would be the ideal precursor, its direct synthesis can be challenging. A more accessible and commonly employed precursor is diethyl acetylsuccinate.

Experimental Protocol: Synthesis of Diethyl Acetylsuccinate

  • Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.

  • Enolate Formation: Diethyl malonate (1 equivalent) is added dropwise to the sodium ethoxide solution at room temperature to form the corresponding enolate.

  • Nucleophilic Addition: Ethyl chloroacetate (1 equivalent) is then added to the reaction mixture, which is subsequently heated to reflux for several hours.

  • Workup and Purification: After cooling, the reaction mixture is neutralized with a dilute acid and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield diethyl acetylsuccinate.

Cyclocondensation with Guanidine

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Diethyl acetylsuccinate (1 equivalent) and guanidine hydrochloride (1.2 equivalents) are dissolved in a suitable solvent, typically ethanol.

  • Base Addition: A solution of sodium ethoxide in ethanol (2.5 equivalents) is added to the reaction mixture.

  • Reflux: The mixture is heated at reflux for 8-12 hours, during which the cyclocondensation reaction occurs.

  • Precipitation and Isolation: Upon cooling, the sodium salt of the product precipitates out of the solution. The solid is collected by filtration.

  • Acidification and Purification: The collected solid is dissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of approximately 5-6. The resulting precipitate of this compound is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Figure 1: Synthetic pathway for Route 1.

Route 2: The Cyanoacetate-based Approach

An alternative and often high-yielding strategy involves the use of a cyano-functionalized precursor, which can be readily converted to the desired acetate side chain. This route offers a different set of starting materials and reaction conditions, providing flexibility in synthetic planning.

Mechanistic Rationale

This pathway also relies on a cyclocondensation reaction with guanidine. However, the key intermediate is a β-keto-γ-cyanobutyrate derivative. The cyano group is a versatile functional group that can be hydrolyzed and esterified in a subsequent step to afford the final ethyl acetate moiety. The initial cyclization proceeds in a similar fashion to Route 1, with the cyano group remaining intact during the pyrimidine ring formation.

Key Precursor Synthesis: Ethyl 2-(cyanomethyl)-3-oxobutanoate

The synthesis of this key precursor can be achieved through the alkylation of ethyl acetoacetate with chloroacetonitrile.

Experimental Protocol: Synthesis of Ethyl 2-(cyanomethyl)-3-oxobutanoate

  • Enolate Formation: Sodium metal (1 equivalent) is dissolved in absolute ethanol to generate sodium ethoxide. Ethyl acetoacetate (1 equivalent) is then added to form the sodium enolate.

  • Alkylation: Chloroacetonitrile (1 equivalent) is added to the enolate solution, and the mixture is heated to reflux for several hours.

  • Workup and Purification: After cooling, the reaction is worked up by adding water and extracting the product with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by vacuum distillation.

Cyclocondensation and Side-Chain Modification

Experimental Protocol:

  • Cyclocondensation: Ethyl 2-(cyanomethyl)-3-oxobutanoate (1 equivalent) is reacted with guanidine hydrochloride (1.2 equivalents) in the presence of sodium ethoxide (2.5 equivalents) in ethanol under reflux, analogous to Route 1, to yield (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetonitrile.

  • Hydrolysis and Esterification: The resulting pyrimidinylacetonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group to a carboxylic acid. Subsequent Fischer esterification with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) yields the final product, this compound.

Figure 2: Synthetic pathway for Route 2.

Comparative Analysis

ParameterRoute 1: CyclocondensationRoute 2: Cyanoacetate-based
Starting Materials Diethyl malonate, ethyl chloroacetate, guanidineEthyl acetoacetate, chloroacetonitrile, guanidine
Number of Steps 2 (precursor synthesis + cyclization)3 (precursor synthesis + cyclization + side-chain modification)
Overall Yield Moderate to GoodPotentially higher, but with an additional step
Scalability Generally good, well-established chemistryGood, though handling of chloroacetonitrile requires care
Key Challenges Synthesis and purification of diethyl acetylsuccinateMulti-step process for side-chain modification
Advantages More direct, fewer synthetic stepsPotentially higher yielding precursor synthesis
Disadvantages Precursor synthesis can be lower yieldingLonger overall synthetic sequence

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between them will largely depend on the specific constraints and priorities of the research or production environment.

  • Route 1 is more direct and may be preferable for smaller-scale syntheses where a shorter reaction sequence is advantageous. The success of this route is heavily reliant on the efficient synthesis and purification of the diethyl acetylsuccinate precursor.

  • Route 2 , while involving an additional step for the side-chain modification, may offer a higher overall yield due to the potentially more efficient synthesis of the β-keto-γ-cyanobutyrate intermediate. This route could be more suitable for larger-scale production where maximizing yield is a primary concern.

Researchers are encouraged to perform small-scale trial reactions to optimize conditions for their specific laboratory setup and available resources. Careful consideration of the handling procedures for reagents such as sodium metal and chloroacetonitrile is essential for ensuring a safe and successful synthesis.

References

  • Deshmukh, M. B., et al. (2009). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. E-Journal of Chemistry, 6(S1), S443-S448. [Link]

  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis, and Uses of Heterocyclic Compounds. Pergamon Press.
  • Joules, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigesters. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of chemical research, 33(12), 879-888.

A Comparative Guide to the Efficacy of Thiamine Precursors: Evaluating Established and Putative Agents

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of the efficacy of various thiamine (Vitamin B1) precursors. As a Senior Application Scientist, the goal is to furnish an in-depth technical resource that is both scientifically rigorous and practically applicable in a research and development setting. We will delve into the established lipophilic thiamine derivatives—Benfotiamine, Fursultiamine, and Sulbutiamine—and introduce a putative precursor, Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate, contextualizing its potential role based on its chemical structure as a synthetic intermediate for the pyrimidine moiety of thiamine.

Introduction: The Rationale for Thiamine Precursors

Thiamine is an essential water-soluble vitamin crucial for carbohydrate metabolism and nerve function.[1][2] Its active form, thiamine pyrophosphate (TPP), is a vital coenzyme for several key enzymes in the Krebs cycle and the pentose phosphate pathway.[1] However, the clinical utility of standard thiamine hydrochloride is often limited by its low bioavailability.[3] This has spurred the development of lipid-soluble (lipophilic) thiamine precursors designed to enhance absorption and tissue penetration, particularly into the central nervous system. This guide will objectively compare the performance of these precursors, providing the available experimental data to support these comparisons.

The Precursors: A Comparative Overview

This compound: A Structural Precursor

This compound (CAS 499209-19-7, Formula: C9H13N3O3) is a pyrimidine derivative. Structurally, it represents a key building block for the pyrimidine ring of the thiamine molecule.[4] While its role as a synthetic intermediate in the laboratory production of thiamine and related compounds is acknowledged, there is a notable absence of published in-vivo or in-vitro studies evaluating its efficacy as a direct thiamine precursor for supplementation or therapeutic use.[4] Therefore, its inclusion in this guide is based on its chemical potential rather than on demonstrated biological efficacy.

Benfotiamine: The Well-Studied Bioavailability Enhancer

Benfotiamine is a synthetic, S-acyl derivative of thiamine. Its lipophilic nature allows it to be absorbed more readily than water-soluble thiamine salts.[5] Once absorbed, it is converted to S-benzoylthiamine and then to thiamine.

Fursultiamine: The Blood-Brain Barrier Penetrator

Fursultiamine, a thiamine disulfide derivative, was developed in Japan in the 1960s.[6] Its lipophilicity facilitates its passage across cell membranes and the blood-brain barrier, making it a candidate for addressing neurological conditions associated with thiamine deficiency.[6][7]

Sulbutiamine: The Neurologically Active Dimer

Sulbutiamine is a synthetic dimer of two thiamine molecules. Its increased lipophilicity allows it to cross the blood-brain barrier more effectively than thiamine, leading to higher concentrations of thiamine and its phosphate esters in the brain.[8][9] It has been studied for its potential nootropic and anti-fatigue effects.[10][11][12]

Comparative Efficacy: A Data-Driven Analysis

The efficacy of a thiamine precursor is primarily determined by its bioavailability and its ability to increase intracellular levels of thiamine and its active form, thiamine diphosphate (TDP).

Bioavailability and Pharmacokinetics

Quantitative data from pharmacokinetic studies provide a clear picture of the superior absorption of lipophilic precursors compared to standard thiamine hydrochloride.

ParameterThiamine HydrochlorideBenfotiamineFursultiamineSulbutiamine
Relative Bioavailability LowSignificantly Higher (approx. 5-fold higher plasma thiamine levels than thiamine HCl)[5]High (single dose gave a 300% increase in the area under the curve of plasma thiamine vs unmodified thiamine)[13]High (crosses the blood-brain barrier more readily than thiamine)[9]
Peak Plasma Thiamine (Cmax) LowerSubstantially Higher[5]Higher than thiamineHigher brain levels of thiamine than thiamine itself
Time to Peak (Tmax) SlowerFaster[5]--
Tissue Distribution LimitedEnhanced[5]Enhanced, including brainEnhanced, particularly in the brain[8][9]
Table 1: Comparative Pharmacokinetic Parameters of Thiamine Precursors. Note: Direct comparative pharmacokinetic data for Sulbutiamine in the same format is limited.

A randomized, crossover study in healthy male volunteers demonstrated that the relative bioavailability of thiamine from benfotiamine was 1147.3 ± 490.3% compared to thiamine hydrochloride.[14][15] Another study showed that benfotiamine is absorbed much better than water-soluble thiamine salts, with maximum plasma levels of thiamine being about 5 times higher.[13] A comparative study of benfotiamine and fursultiamine found that the systemic thiamine exposure was slightly greater with fursultiamine, though both showed clear benefits over naive thiamine.[16]

Experimental Protocols for Efficacy Evaluation

To objectively assess the efficacy of any thiamine precursor, including the hypothetical evaluation of this compound, standardized and validated experimental protocols are essential.

In-Vivo Bioavailability Study Workflow

A typical workflow for an in-vivo bioavailability study in an animal model (e.g., rats) would involve the following steps:

In-Vivo Bioavailability Workflow cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Post-Dosing cluster_3 Analysis Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) Fasting Overnight Fasting Animal_Acclimatization->Fasting Baseline_Sample Baseline Blood Sample (t=0) Fasting->Baseline_Sample Oral_Gavage Oral Administration (Test Precursor vs. Control) Baseline_Sample->Oral_Gavage Blood_Sampling Serial Blood Sampling (e.g., 0.5, 1, 2, 4, 8, 24h) Oral_Gavage->Blood_Sampling HPLC_Analysis HPLC-FLD Analysis of Thiamine & TDP Blood_Sampling->HPLC_Analysis Tissue_Harvesting Tissue Harvesting (Brain, Liver, etc.) Tissue_Harvesting->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC) HPLC_Analysis->PK_Modeling

Caption: Workflow for in-vivo bioavailability assessment of thiamine precursors.

Measurement of Thiamine and its Esters in Biological Samples

Protocol: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is widely used for the quantitative analysis of thiamine and its phosphorylated esters (ThMP and TDP) in whole blood, plasma, and tissue homogenates.[17][18][19][20]

Step-by-Step Methodology:

  • Sample Preparation:

    • Whole blood or tissue homogenate is deproteinized, typically with trichloroacetic acid (TCA).

    • The sample is centrifuged, and the supernatant is collected.

  • Derivatization:

    • Thiamine and its esters are converted to fluorescent thiochrome derivatives by oxidation in an alkaline medium, commonly using potassium ferricyanide.

  • Chromatographic Separation:

    • The derivatized sample is injected into a reverse-phase HPLC system (e.g., C18 column).

    • An isocratic or gradient mobile phase is used to separate thiochrome, thiochrome monophosphate, and thiochrome diphosphate.

  • Detection and Quantification:

    • A fluorescence detector is used to detect the separated thiochrome derivatives.

    • Quantification is achieved by comparing the peak areas of the sample with those of known standards.

Functional Assay: Erythrocyte Transketolase (ETK) Activity

The activity of the thiamine-dependent enzyme transketolase in red blood cells is a reliable functional marker of thiamine status.[21][22][23][24][25]

Protocol: Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay

Principle: The assay measures the activity of ETK in erythrocyte lysate before and after the addition of exogenous TDP. A high stimulation of activity upon TDP addition indicates a low baseline saturation of the enzyme, and thus, a thiamine deficiency.

Step-by-Step Methodology:

  • Sample Preparation:

    • Erythrocytes are isolated from whole blood by centrifugation and washed.

    • The washed erythrocytes are lysed to release their contents, including transketolase.

  • Enzyme Activity Measurement:

    • The lysate is divided into two aliquots.

    • The basal ETK activity is measured in the first aliquot.

    • The stimulated ETK activity is measured in the second aliquot after the addition of a saturating concentration of TDP.

    • The activity is determined by a coupled enzymatic reaction that leads to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.

  • Calculation of ETKAC:

    • ETKAC = Stimulated Activity / Basal Activity.

    • An ETKAC value > 1.25 is generally considered indicative of thiamine deficiency.

Signaling and Metabolic Pathways

The ultimate goal of a thiamine precursor is to deliver thiamine to be converted into its active form, TDP, which is a critical cofactor in central metabolic pathways.

Thiamine Metabolic Pathway cluster_precursors Thiamine Precursors (Oral) cluster_cell Cellular Metabolism cluster_pathways TPP-Dependent Pathways Benfotiamine Benfotiamine Thiamine Thiamine (in circulation) Benfotiamine->Thiamine Fursultiamine Fursultiamine Fursultiamine->Thiamine Sulbutiamine Sulbutiamine Sulbutiamine->Thiamine EAA Ethyl (2-amino-4-hydroxy-6-methyl -5-pyrimidinyl)acetate (Putative) EAA->Thiamine Hypothesized Conversion Thiamine_intracellular Intracellular Thiamine Thiamine->Thiamine_intracellular Cellular Uptake TPP Thiamine Pyrophosphate (TPP) (Active Coenzyme) Thiamine_intracellular->TPP Thiamine Pyrophosphokinase Krebs_Cycle Krebs Cycle (Pyruvate Dehydrogenase, α-Ketoglutarate Dehydrogenase) TPP->Krebs_Cycle PPP Pentose Phosphate Pathway (Transketolase) TPP->PPP

Caption: Metabolic fate of thiamine precursors and the role of TPP.

Conclusion and Future Directions

The available evidence strongly supports the superior bioavailability of lipophilic thiamine precursors like benfotiamine, fursultiamine, and sulbutiamine over conventional thiamine hydrochloride. This enhanced bioavailability translates to higher plasma and tissue concentrations of thiamine, which is critical for therapeutic efficacy, especially in neurological applications.

While this compound is a chemically logical precursor to the pyrimidine moiety of thiamine, its efficacy as a dietary or therapeutic source of thiamine remains unproven and requires dedicated in-vitro and in-vivo investigation. Future research should focus on conducting pharmacokinetic and pharmacodynamic studies on this and other novel pyrimidine derivatives to ascertain their potential as next-generation thiamine precursors. The experimental protocols detailed in this guide provide a robust framework for such evaluations.

References

A Senior Application Scientist's Guide to Validating the Biological Activity of Synthesized Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic compounds with a vast spectrum of pharmacological activities.[1][2][3][4] From the foundational anticancer agent 5-fluorouracil to antiviral and antibacterial drugs, the versatility of the pyrimidine ring is well-established.[1][5] However, the journey from a newly synthesized pyrimidine derivative in a flask to a validated lead compound is paved with rigorous biological testing. This guide provides an in-depth comparison of essential experimental workflows for validating the biological activity of novel pyrimidine derivatives, grounded in the principles of scientific integrity and reproducibility.

As Senior Application Scientists, our goal is not merely to follow protocols but to understand the causality behind each step. Why choose one assay over another? What do the controls truly tell us? This guide is structured to answer these questions, providing not just the "how" but the critical "why" for researchers, scientists, and drug development professionals.

Below is a high-level overview of the validation workflow, which we will dissect in the subsequent sections.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Lead Optimization synthesis Synthesized Pyrimidine Derivative physchem Physicochemical Characterization (NMR, MS, Purity, Lipophilicity) synthesis->physchem primary_assay High-Throughput Primary Assays (e.g., Cytotoxicity, Antimicrobial MIC) physchem->primary_assay secondary_assay Targeted Secondary Assays (e.g., Kinase Inhibition, Anti-inflammatory) primary_assay->secondary_assay Active 'Hits' pathway_analysis Pathway/Mechanism of Action Studies (e.g., Western Blot, qPCR) secondary_assay->pathway_analysis sar Structure-Activity Relationship (SAR) Analysis pathway_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the biological validation of synthesized compounds.

Anticancer and Cytotoxicity Assessment

Many pyrimidine derivatives are designed with the intent of inhibiting cancer cell growth.[5][6] The initial and most fundamental screen is to determine a compound's cytotoxicity—its ability to kill cells. This is a critical first step to identify potent compounds and establish a therapeutic window by comparing activity against cancer cells versus normal cells.[5]

Comparison of Common Cytotoxicity Assays

The most prevalent methods are colorimetric assays that measure metabolic activity as a proxy for cell viability. The choice of assay depends on factors like cell type, compound characteristics, and desired throughput.

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of yellow tetrazolium salt (MTT) by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan.[7][8]Well-established, inexpensive.Requires a solubilization step for the formazan crystals; can be interfered with by reducing agents.[9]
XTT Reduction of XTT to a water-soluble orange formazan product.[9][10]No solubilization step required (continuous assay), generally more sensitive than MTT.[9]Higher cost than MTT.
SRB Sulforhodamine B (SRB) dye binds to basic amino acids of cellular proteins under acidic conditions, quantifying total protein content.[5]Less interference from compound color/reducing properties; endpoint is stable.[5]Fixation step required; measures total biomass, not just metabolic activity.
Experimental Workflow: The MTT Assay

The MTT assay remains a workhorse in cytotoxicity screening due to its simplicity and cost-effectiveness.[8] Its principle rests on the activity of mitochondrial enzymes, which reflects the metabolic health of the cell.

G cluster_workflow MTT Assay Workflow seed 1. Seed Cells Plate cells in a 96-well plate and allow to adhere (24h). treat 2. Compound Treatment Add serial dilutions of pyrimidine derivatives. Include controls. seed->treat incubate 3. Incubate Typically 48-72h to allow compounds to exert effects. treat->incubate add_mtt 4. Add MTT Reagent Add MTT solution (e.g., 5 mg/mL) to each well and incubate (3-4h). incubate->add_mtt solubilize 5. Solubilize Formazan Remove medium, add solubilizing agent (e.g., DMSO, SDS). add_mtt->solubilize read 6. Measure Absorbance Read absorbance on a plate reader (e.g., at 570 nm). solubilize->read analyze 7. Data Analysis Calculate % viability and determine IC50 values. read->analyze

Caption: Step-by-step workflow for a typical MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Objective: To determine the concentration of a synthesized pyrimidine derivative that inhibits 50% of cell viability (IC50).

Materials:

  • Cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer).[5][11]

  • Normal cell line for selectivity testing (e.g., HaCaT keratinocytes, NHDF fibroblasts).[5][11]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Synthesized pyrimidine derivatives dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well flat-bottom plates.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Causality: This initial incubation ensures cells are in a healthy, exponential growth phase before treatment. The seeding density is optimized to prevent confluence by the end of the assay.

  • Compound Preparation: Prepare a 2X stock concentration of your pyrimidine derivatives in culture medium via serial dilution from a high-concentration DMSO stock. The final DMSO concentration in the well should be kept low (<0.5%) to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Self-Validation: It is critical to include the following controls:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the compound dilutions (e.g., 0.5% DMSO). This is your 100% viability reference.

      • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin). This validates that the assay system can detect a cytotoxic effect.

      • Media Blank: Wells with medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours. The duration depends on the cell doubling time and the expected mechanism of the compound.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

    • Causality: During this time, metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance on a microplate reader at 570 nm.[9]

  • Data Analysis:

    • Correct the absorbance by subtracting the media blank reading.

    • Calculate percent viability: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

    • Plot percent viability against the logarithm of compound concentration and use non-linear regression to calculate the IC50 value.

Antimicrobial Activity Assessment

Pyrimidine derivatives are also a rich source of potential antimicrobial agents.[3][12] The primary goal of antimicrobial testing is to determine the lowest concentration of a compound that can inhibit the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[12][13]

Comparison of Primary Antimicrobial Assays
AssayPrincipleAdvantagesDisadvantages
Broth Microdilution A standardized inoculum of bacteria is challenged with serial dilutions of the compound in a liquid growth medium in a 96-well plate.[13]Quantitative (provides an MIC value), high-throughput, uses less compound.[14]Can be difficult to interpret with colored compounds or compounds that precipitate.
Agar Well/Disk Diffusion Agar plates are inoculated with a lawn of bacteria. Wells are punched in the agar (or disks are placed on top) and filled with the compound.[13]Simple, visual, good for screening multiple strains.Qualitative or semi-quantitative (measures zone of inhibition, not MIC), less precise.[14]
Experimental Workflow: Broth Microdilution for MIC Determination

This method is the gold standard for determining the antimicrobial susceptibility of new compounds.[12]

G cluster_workflow Broth Microdilution Workflow prep_compound 1. Prepare Compound Dilutions Perform 2-fold serial dilutions of the pyrimidine derivative in a 96-well plate. inoculate 3. Inoculate Plate Add the standardized bacterial suspension to each well. prep_compound->inoculate prep_inoculum 2. Prepare Inoculum Grow bacteria to log phase and adjust to 0.5 McFarland standard. prep_inoculum->inoculate incubate 4. Incubate Incubate the plate (e.g., 37°C for 16-20 hours for bacteria). inoculate->incubate determine_mic 5. Determine MIC Visually inspect for the lowest concentration with no turbidity (growth). incubate->determine_mic add_indicator 6. (Optional) Add Viability Dye Add Resazurin or TTC to confirm viability and aid visualization. determine_mic->add_indicator

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution

Objective: To determine the MIC of synthesized pyrimidine derivatives against pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli).

Procedure:

  • Prepare Compound Plate: In a 96-well plate, perform two-fold serial dilutions of your compound in an appropriate broth (e.g., Mueller-Hinton Broth). Concentrations might range from 256 µg/mL down to 0.5 µg/mL.

  • Prepare Inoculum: Grow the target microorganism in broth to the mid-log phase. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[13] Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.[13]

    • Causality: Standardizing the inoculum is the most critical step for reproducibility. Too many bacteria will overwhelm the compound, while too few will give a falsely low MIC.

  • Inoculate: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Establish Controls (Self-Validation):

    • Positive Control: A well-known antibiotic (e.g., Penicillin, Ciprofloxacin) to validate the susceptibility of the bacteria.

    • Growth Control: A well with broth and inoculum but no compound, to ensure the bacteria can grow in the test conditions.

    • Sterility Control: A well with broth only, to check for contamination.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[13] For better visualization, a viability indicator like Resazurin can be added. Live cells will reduce the blue Resazurin to pink resorufin.[14]

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are implicated in numerous diseases. Pyrimidine derivatives are often investigated for their potential to mitigate these processes, for instance, by inhibiting enzymes like lipoxygenase (LOX) or by scavenging free radicals.[11][15]

Comparison of Common Assays
ActivityAssayPrinciple
Anti-inflammatory NO Inhibition Assay Measures the inhibition of nitric oxide (NO) production in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO is quantified using the Griess reagent.[16][17][18]
Anti-inflammatory LOX Inhibition Assay Measures the inhibition of the lipoxygenase (LOX) enzyme, which converts a substrate like linoleic acid into a product that can be monitored spectrophotometrically at 234 nm.[11]
Antioxidant DPPH Radical Scavenging Measures the ability of the compound to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow that is read spectrophotometrically.[11][19][20][21]
Detailed Protocol: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging ability of synthesized pyrimidine derivatives.

Procedure:

  • Preparation: Prepare an ethanolic solution of DPPH (e.g., 100 µM). Prepare various concentrations of your pyrimidine derivatives and a standard antioxidant (e.g., Ascorbic Acid, Trolox).[11][19]

  • Reaction: In a test tube or 96-well plate, mix the compound solution with the DPPH solution.[11]

    • Causality: An antioxidant compound will donate an electron or hydrogen atom to the DPPH radical, neutralizing it and causing the deep violet color to fade.[20]

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[21]

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value (concentration required to scavenge 50% of DPPH radicals) can then be determined.

Kinase Inhibition Assays

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The pyrimidine core is a privileged scaffold for designing kinase inhibitors.[22][23] Validating activity requires moving from broad cytotoxicity screens to specific enzyme inhibition assays.

Experimental Workflow: Validating a Kinase Inhibitor

G cluster_workflow Kinase Inhibitor Validation Workflow cell_assay 1. Cell-Based Proliferation Assay (e.g., MTT on a cancer cell line known to depend on the target kinase). biochem_assay 2. In Vitro Biochemical Assay Measure direct inhibition of the purified recombinant kinase enzyme. cell_assay->biochem_assay selectivity 3. Selectivity Profiling Screen the compound against a panel of other kinases to assess specificity. biochem_assay->selectivity pathway_assay 4. Target Engagement in Cells Use Western Blot to check for reduced phosphorylation of the kinase's downstream substrate. selectivity->pathway_assay

Caption: A typical cascade for validating a potential kinase inhibitor.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the IC50 of a pyrimidine derivative against a specific recombinant kinase (e.g., EGFR, VEGFR2, JAK1).[22][24]

Principle: These assays measure the transfer of a phosphate group from ATP to a substrate peptide or protein by the kinase. The amount of phosphorylation is quantified, often using luminescence (e.g., ADP-Glo™) or fluorescence-based methods.

Procedure:

  • Reaction Setup: In a multi-well plate, combine the recombinant kinase, the specific substrate, and varying concentrations of the pyrimidine inhibitor in an assay buffer.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate for a specified time at room temperature.

    • Causality: The inhibitor will compete with ATP or the substrate, reducing the rate of phosphorylation in a dose-dependent manner.

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., for an ADP-Glo assay, a reagent is added to deplete remaining ATP, then another is added to convert the generated ADP into a luminescent signal).

  • Measurement: Read the signal (e.g., luminescence) on a plate reader.

  • Data Analysis: The signal is inversely proportional to kinase inhibition. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Conclusion

Validating the biological activity of newly synthesized pyrimidine derivatives is a multi-step, systematic process that builds a bridge from chemical novelty to potential therapeutic function. By employing a strategic combination of primary screening assays (cytotoxicity, antimicrobial) and more targeted secondary assays (anti-inflammatory, kinase inhibition), researchers can effectively characterize their compounds. The key to success lies not in the blind application of protocols, but in a deep understanding of the principles behind each assay and the rigorous use of controls to ensure the data is both accurate and trustworthy. This structured approach allows for the confident identification of promising lead candidates for further preclinical development.

References

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). MDPI. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). PMC - NIH. [Link]

  • Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. (2018). Indian Journal of Pharmaceutical Sciences. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). NIH. [Link]

  • The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. (2015). Folia Biologica et Oecologica. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). NIH. [Link]

  • Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Indian Journal of Pharmaceutical Sciences. [Link]

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2024). ResearchGate. [Link]

  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2022). PMC - NIH. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). ResearchGate. [Link]

  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). IJCRT.org. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]

  • Study of antioxidant activity of pyrimidinium betaines by DPPH radical scavenging method. (2019). ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2021). PMC - NIH. [Link]

  • Study of antioxidant activity of pyrimidinium betaines by DPPH radical scavenging method. (2019). MedCrave online. [Link]

  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. (2022). PMC - NIH. [Link]

  • Anti-inflammatory activity of the synthesized compounds. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances (RSC Publishing). [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2017). Oriental Journal of Chemistry. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews. [Link]

  • Diverse Biological Activity of Pyrimidine Derivatives: A Review. (2024). PubMed. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate Analogs: A Roadmap for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a vast array of biologically active compounds, including nucleic acids and various therapeutic agents.[1] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of analogs based on the Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate scaffold. While direct and extensive SAR studies on this specific parent compound are not widely published, this document will serve as a roadmap for researchers by extrapolating from established findings on structurally related pyrimidine derivatives. We will explore potential synthetic routes, propose key structural modifications, and predict their impact on biological activities such as anticancer, antiviral, and antimicrobial effects, supported by experimental data from analogous series.

The Core Scaffold: A Privileged Starting Point

This compound presents a versatile and promising core structure for the development of novel therapeutics. Its key features include:

  • A 2-amino-4-hydroxypyrimidine ring: This central motif is found in nucleobases and is known to interact with various biological targets. The amino and hydroxyl groups offer sites for hydrogen bonding, which is crucial for molecular recognition.

  • A C5-substituted acetate group: The ethyl acetate moiety at the 5-position provides a lipophilic side chain that can be readily modified to explore interactions with hydrophobic pockets in target proteins. The ester functionality can also be hydrolyzed to the corresponding carboxylic acid, potentially altering the compound's pharmacokinetic and pharmacodynamic properties.

  • A C6-methyl group: This small alkyl group can influence the molecule's conformation and interactions with its biological target.

The inherent biological relevance of the pyrimidine nucleus, coupled with multiple points for synthetic modification, makes this scaffold an excellent candidate for the generation of diverse chemical libraries for high-throughput screening and lead optimization.

Synthetic Strategies for Analog Generation

The synthesis of this compound and its analogs can be achieved through established pyrimidine synthesis protocols. A common and efficient approach involves a multi-component condensation reaction.

Experimental Protocol: Three-Component Condensation

A robust method for synthesizing 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines involves the condensation of an aromatic aldehyde, ethyl cyanoacetate, and guanidine hydrochloride in an alkaline medium.[2] This approach can be adapted for the synthesis of the core scaffold and its analogs.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the selected aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and guanidine hydrochloride (1.2 mmol) in ethanol (20 mL).

  • Base Addition: To the stirred solution, add a solution of sodium ethoxide (prepared by dissolving sodium metal in ethanol) or another suitable base to achieve alkaline conditions.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: Filter the crude product, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified pyrimidine derivative.

This methodology allows for the facile introduction of diversity at the 4-position of the pyrimidine ring by varying the starting aldehyde.

G reagents Aromatic Aldehyde + Ethyl Cyanoacetate + Guanidine Hydrochloride reaction_conditions Ethanol, Base Reflux reagents->reaction_conditions product 2-Amino-5-cyano-6-hydroxy-4-aryl-pyrimidine reaction_conditions->product

Caption: General workflow for the synthesis of pyrimidine analogs.

Structure-Activity Relationship (SAR) Analysis: A Prospective View

Based on published data for various pyrimidine derivatives, we can hypothesize the following SAR trends for analogs of this compound.

Modifications at the C4-Position

The substitution at the C4-position of the pyrimidine ring is expected to significantly influence biological activity.

  • Anticancer Activity: In a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives, substitution at the N5 position with aromatic groups was found to be favorable for antitumor activity against the MCF-7 human breast adenocarcinoma cell line.[3] Specifically, a 4-nitrobenzylideneamino group at this position resulted in the most potent inhibitory activity (IC50 = 11 µM).[3] This suggests that introducing various substituted aryl groups at the C4-position of our target scaffold could lead to potent anticancer agents. The electronic nature and steric bulk of the substituent on the aromatic ring will likely play a crucial role.

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Analogs

CompoundR Group at N5IC50 (µM) on MCF-7 Cells[3]
10a Benzylideneamino> 50
10b 4-Chlorobenzylideneamino15
10c 4-Methoxybenzylideneamino20
10d 4-(Dimethylamino)benzylideneamino12
10e 4-Nitrobenzylideneamino11
  • Antiviral Activity: For pyrimidine nucleosides, the hydrophobicity and steric properties of the substituent at the C5 position of the pyrimidine ring are critical for anti-HIV-1 activity.[4] While our scaffold has a C5-acetate group, modifications at the C4-position with hydrophobic and sterically diverse groups could similarly impact antiviral potency by influencing interactions with viral enzymes.

Modifications of the C5-Acetate Side Chain

The ethyl acetate group at the C5-position is a prime target for modification to modulate potency and pharmacokinetic properties.

  • Ester to Amide Conversion: Conversion of the ethyl ester to a series of amides by reacting with various amines can introduce new hydrogen bond donors and acceptors, potentially enhancing target binding. The nature of the amine (aliphatic, aromatic, cyclic) will influence the lipophilicity and steric profile of the resulting analog. For instance, in a series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives, specific amide substitutions led to potent STAT6 inhibition.[5]

  • Hydrolysis to Carboxylic Acid: Saponification of the ester to the corresponding carboxylic acid would introduce a charged group at physiological pH. This could enhance solubility and potentially lead to new interactions with the biological target, though it may also impact cell permeability.

G cluster_0 Core Scaffold Modification cluster_1 Biological Evaluation Core This compound Mod_C4 C4-Position (Aryl/Heteroaryl) Core->Mod_C4 Mod_C5_ester C5-Side Chain (Ester -> Amide/Acid) Core->Mod_C5_ester Mod_C2_amino C2-Amino Group (Acylation/Alkylation) Core->Mod_C2_amino Anticancer Anticancer Assays (e.g., MTT) Mod_C4->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Mod_C4->Antimicrobial Antiviral Antiviral Assays (e.g., Plaque Reduction) Mod_C4->Antiviral Mod_C5_ester->Anticancer Mod_C5_ester->Antimicrobial Mod_C5_ester->Antiviral Mod_C2_amino->Anticancer Mod_C2_amino->Antimicrobial Mod_C2_amino->Antiviral SAR Structure-Activity Relationship Analysis Anticancer->SAR Antimicrobial->SAR Antiviral->SAR

Caption: Proposed workflow for SAR studies of the target scaffold.

Modifications at the C2-Amino and C6-Methyl Groups
  • C2-Amino Group: The 2-amino group is a key site for interaction. Acylation or alkylation of this group can modulate its hydrogen bonding capacity and steric bulk. In a series of 2-aminopyrimidine-containing histamine H4 receptor ligands, modifications at the 2-amino position were explored to optimize potency.[2]

  • C6-Methyl Group: While less commonly modified, replacing the C6-methyl group with other small alkyl or functional groups could fine-tune the electronic properties and steric interactions of the pyrimidine ring.

Comparative Performance and Experimental Protocols

To establish a clear SAR, a panel of biological assays should be employed to evaluate the synthesized analogs.

Anticancer Activity Evaluation

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine analogs (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Evaluation

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of the synthesized pyrimidine analogs in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (broth with inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The this compound scaffold holds significant potential for the development of novel therapeutic agents. Although direct SAR studies on its analogs are limited in the public domain, by drawing parallels from structurally related pyrimidine derivatives, a clear path for a systematic investigation emerges. The synthetic accessibility and multiple points for diversification make this an attractive starting point for medicinal chemistry campaigns.

Future research should focus on the systematic synthesis and biological evaluation of analogs with modifications at the C4, C5, and C2 positions. A comprehensive screening against a panel of cancer cell lines, pathogenic bacteria, and viruses will likely uncover novel lead compounds. Subsequent optimization of these leads, guided by the SAR data generated, could pave the way for the development of next-generation therapeutics.

References

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gazzar, M. G. (2014).
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Current Organic Synthesis, 16(6), 855–867.
  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2022). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Molecules, 27(19), 6529.
  • Patel, R. V., Park, S. W., & Keum, Y. S. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(6), 571–575.
  • Wujec, M., Paneth, A., & Plech, T. (2019).
  • Gupta, S. P., & Garg, R. (1993). Quantitative structure-activity relationships (QSARs) of pyrimidine nucleosides as HIV-1 antiviral agents. Journal of Enzyme Inhibition, 7(2), 99–105.
  • El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2022). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses.
  • Plech, T., Wujec, M., & Paneth, A. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 26(16), 4941.
  • Al-Otaibi, A. M., El-Sayed, M. A., & El-Gazzar, M. G. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 30(1), 118–137.
  • Awad, S. M., Mohamed, M. S., & El-Awdan, S. A. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 231-250.
  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Mazzei, M., Sottofattori, E., & Di Braccio, M. (1999). Synthesis and biological properties of 4-hydroxy, 4-thio-5-pyrimidine derivatives. Bollettino Chimico Farmaceutico, 138(1), 30–33.
  • NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]

  • Marzouk, M. S., El-Gamal, M. I., & Al-Sha'er, M. A. (2025). Pyrimidine derivatives as multifaceted antidiabetic agents: A comprehensive review of structure-activity relationships, mechanisms, and clinical potential. European Journal of Medicinal Chemistry, 289, 117859.
  • Patil, S., Jadhav, S. D., & Patil, U. (2009). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. European Journal of Medicinal Chemistry, 44(7), 3015–3018.
  • Rosenthal, A. S., Nguyen, T., & Pelletier, J. C. (2012). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Bioorganic & Medicinal Chemistry Letters, 22(23), 7113–7117.
  • Al-Obaid, A. M., Al-Issa, S. A., & Al-Rashood, K. A. (2018). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. International Journal of Pharmaceutical Quality Assurance, 9(3), 242-248.
  • Piomelli, D., Sasso, O., & Pontis, S. (2013). Synthesis and Structure-Activity Relationship (SAR) of 2-Methyl-4-oxo-3-oxetanylcarbamic Acid Esters, a Class of Potent N-Acylethanolamine Acid Amidase (NAAA) Inhibitors. Journal of Medicinal Chemistry, 56(19), 7623–7636.
  • Spampinato, G., Salerno, L., & Merlo, S. (2019). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Medicinal Chemistry, 15(6), 636–645.
  • Nagashima, S., Yokota, M., & Nakai, E. I. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044–1055.
  • Verga, D., Valente, S., & Ganesan, A. (2021).
  • O'Dowd, H., O'Dwyer, K., & Finn, J. (2010). Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. Journal of Antimicrobial Chemotherapy, 65(1), 65–73.

Sources

A Comparative Guide to Cross-Reactivity of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the cross-reactivity profiles of novel derivatives of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate. As a foundational scaffold in medicinal chemistry, pyrimidine and its analogues are integral to the development of therapeutics ranging from anticancer to anti-inflammatory agents.[1][2][3][4][5] Understanding the selectivity and potential off-target interactions of these compounds is paramount for advancing safe and effective drug candidates. This document outlines the strategic methodologies for assessing cross-reactivity, presents comparative data from key assays, and offers insights into the structure-activity relationships (SAR) that govern target specificity.

The Imperative of Cross-Reactivity Profiling in Drug Discovery

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[1][2] While optimizing for potency against a primary therapeutic target, medicinal chemists must concurrently evaluate for unintended interactions with other biological molecules, known as off-target effects.[6][7][8] These off-target interactions can lead to adverse side effects, toxicity, or even reveal new therapeutic opportunities (polypharmacology).[7] Therefore, a rigorous and systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental component of rational drug design that enhances safety and efficacy.[8]

This guide focuses on derivatives of this compound, a versatile starting material for synthesizing a variety of biologically active compounds.[9][10][11][12] We will compare three hypothetical derivatives (Derivative A, B, and C) to illustrate the process and interpretation of a comprehensive cross-reactivity study.

A Multi-Tiered Strategy for Assessing Selectivity

To build a complete picture of a compound's specificity, a multi-tiered approach combining biochemical, biophysical, and cell-based assays is essential.[13][14] This strategy allows for the initial high-throughput screening of broad interactions, followed by detailed, quantitative characterization of promising candidates in a biologically relevant context.

G cluster_0 Tier 1: Broad Biochemical Screening cluster_1 Tier 2: Quantitative Biophysical & Biochemical Validation cluster_2 Tier 3: Cellular & Functional Confirmation T1_Kinase Kinase Panel Profiling (e.g., 400+ Kinases @ 1µM) Decision1 Identify Primary & Off-Targets T1_Kinase->Decision1 T2_SPR Surface Plasmon Resonance (SPR) Determine KD, ka, kd Decision2 Quantify Binding Affinity & Potency T2_SPR->Decision2 T2_ELISA Competitive ELISA Determine IC50 T2_ELISA->Decision2 T3_Cyto Cytotoxicity Assays (e.g., MTT on various cell lines) Final Comprehensive Cross-Reactivity Profile T3_Cyto->Final T3_Signal Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) T3_Signal->Final Start Compound Library (Derivatives A, B, C) Start->T1_Kinase Initial Screen Decision1->T2_SPR For identified hits Decision1->T2_ELISA For identified hits Decision2->T3_Cyto Validate in cellular context Decision2->T3_Signal

Caption: Overall workflow for cross-reactivity assessment.

Methodologies and Experimental Protocols

Biophysical Analysis: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for monitoring molecular binding events in real time.[15] It provides precise data on binding kinetics (association rate, ka, and dissociation rate, kd) and affinity (equilibrium dissociation constant, KD), which are crucial for comparing the binding strength of derivatives to various targets.[16][17][18]

G cluster_0 SPR Experimental Workflow Step1 1. Ligand Immobilization (Target protein covalently coupled to sensor chip) Step2 2. Analyte Injection (Derivative flows over surface) Step1->Step2 Step3 3. Association Phase (Analyte binds to ligand) Step2->Step3 Step4 4. Dissociation Phase (Buffer washes away analyte) Step3->Step4 Step5 5. Regeneration (Surface prepared for next cycle) Step4->Step5 Step6 6. Data Analysis (Sensorgram fit to kinetic models to find KD) Step5->Step6

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Protocol: SPR Kinetic Analysis

  • Immobilization: The target protein (e.g., Kinase X) is immobilized on a sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a dilution series of the pyrimidine derivative (e.g., from 1 nM to 10 µM) in a suitable running buffer.

  • Association: Inject each concentration of the derivative over the sensor surface at a constant flow rate for a defined period (e.g., 180 seconds) to monitor the binding event.

  • Dissociation: Flow the running buffer over the chip to monitor the dissociation of the derivative from the target protein.

  • Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte, preparing the surface for the next injection.

  • Data Analysis: The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.[16][18]

Biochemical Analysis: Competitive ELISA

Competitive ELISA is a highly sensitive immunoassay used to quantify small molecule antigens. In this context, it measures the ability of a pyrimidine derivative to inhibit the binding of a known, enzyme-labeled ligand to an immobilized target protein. The resulting signal is inversely proportional to the concentration of the derivative, allowing for the determination of the IC₅₀ value (the concentration required to inhibit 50% of the binding).

G cluster_0 Competitive ELISA Principle A 1. Target Protein Coated on Plate B 2. Add Sample (Derivative) + Labeled Antigen A->B C 3. Competition for Binding Sites B->C D 4. Wash & Add Substrate C->D E Low Derivative Conc. => High Signal (Color) C->E Less Competition F High Derivative Conc. => Low Signal (Color) C->F More Competition

Caption: Principle of the Competitive ELISA method.

Protocol: Competitive ELISA for IC₅₀ Determination

  • Coating: Coat the wells of a 96-well microplate with the target protein and incubate overnight at 4°C.[19]

  • Washing & Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.[20]

  • Competition: Prepare serial dilutions of the pyrimidine derivative. Add the diluted derivatives to the wells, immediately followed by a fixed concentration of an enzyme-conjugated competitor antigen. Incubate for 2 hours at room temperature.[20][21]

  • Washing: Wash the plate thoroughly to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark until sufficient color develops.[22]

  • Stopping Reaction & Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance (Optical Density) using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the derivative concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Cell-Based Functional Assays

While biochemical and biophysical assays are crucial for understanding direct binding, cell-based assays provide vital information on a compound's effect in a more complex biological system.[14][23][24] They can reveal off-target effects that manifest through complex signaling cascades or cellular toxicity.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed various human cancer and non-cancer cell lines in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine derivatives for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm). The intensity of the purple color is proportional to the number of viable cells.

Comparative Data Analysis

The following table summarizes hypothetical cross-reactivity data for three derivatives of this compound. The primary target is designated as Kinase A.

Compound Assay Type Primary Target (Kinase A) Off-Target (Kinase B) Off-Target (Kinase C) Selectivity Score (S@1µM) *
Parent Cmpd IC₅₀ (nM)85450>10,0002
KD (nM)70390>10,000
Derivative A IC₅₀ (nM)152508,5002
KD (nM)122107,900
Derivative B IC₅₀ (nM)25>10,000>10,0001
KD (nM)21>10,000>10,000
Derivative C IC₅₀ (nM)5351,2003
KD (nM)428980

*Selectivity Score (S) is the number of kinases inhibited by more than 70% at a 1µM concentration. A lower score indicates higher selectivity.[25]

Interpretation and Structure-Activity Relationship (SAR) Insights

The data presented above allows for a direct comparison of the derivatives' performance:

  • Derivative A: Shows a significant improvement in potency against the primary target, Kinase A (IC₅₀ of 15 nM vs. 85 nM for the parent compound). However, it retains considerable activity against Kinase B, indicating only a marginal improvement in selectivity.

  • Derivative B: While slightly less potent against Kinase A than Derivative A (IC₅₀ of 25 nM), it demonstrates exceptional selectivity. The off-target activity against both Kinase B and C is completely abrogated. This suggests that the structural modification in Derivative B is key to avoiding the binding pockets of related kinases.

  • Derivative C: Achieves the highest potency against Kinase A (IC₅₀ of 5 nM). This remarkable potency, however, comes at the cost of selectivity. Derivative C shows potent off-target activity against Kinase B and moderate activity against Kinase C. This profile makes it a potent but "dirty" compound, which could be problematic for further development due to potential side effects, or beneficial if Kinase B is also a therapeutically relevant target.

These hypothetical results underscore a common challenge in drug development: the intricate balance between potency and selectivity. The structural modifications that enhance binding to the primary target may inadvertently improve binding to off-targets.[1][3][4][26]

Conclusion

The systematic study of cross-reactivity is indispensable for the successful development of drugs derived from the this compound scaffold. An integrated testing strategy, employing biophysical methods like SPR for quantitative affinity, biochemical assays like competitive ELISA for potency, and cell-based assays for functional outcomes, provides the comprehensive data needed for informed decision-making.

The comparative analysis reveals that subtle chemical modifications can dramatically alter a compound's selectivity profile. Derivative B, with its superior selectivity, would be prioritized for further preclinical development, while the potent but less selective Derivative C might be a candidate for scaffold hopping or further optimization to mitigate its off-target effects. This rigorous, data-driven approach ensures the selection of drug candidates with the highest potential for clinical success and patient safety.

References

  • A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives - Benchchem. (n.d.).
  • Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. (n.d.).
  • Off-Target Screening Cell Microarray Assay - Creative Biolabs. (n.d.).
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed. (n.d.).
  • A Simple Guide to Surface Plasmon Resonance - Nicoya. (n.d.).
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. (n.d.).
  • Competitive ELISA Protocol — Quantitative Detection via Antigen Compet. (2025, October 21).
  • Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. (2010). Bioconjug Chem, 21(1), 14-9. Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).
  • (PDF) Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - ResearchGate. (2025, August 10).
  • The role of cell-based assays for drug discovery - News-Medical.Net. (2024, February 1).
  • Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals - Benchchem. (n.d.).
  • Therapeutically relevant cell-based assays for drug discovery - Nuvisan. (n.d.).
  • Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray. (n.d.).
  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC - NIH. (n.d.).
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR. (2023, May 30).
  • Pyrimidine derivatives as multifaceted antidiabetic agents: A comprehensive review of structure-activity relationships, mechanisms, and clinical potential - PubMed. (2025, June 12).
  • Understanding cross-reactivity in immunoassay drug screening - Siemens Healthineers. (n.d.).
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. (n.d.).
  • Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC - NIH. (n.d.).
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - Reaction Biology. (2011, October 30).
  • Cross-reactivity among drugs: clinical problems - PubMed. (2005, April 15).
  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits | Journal of Analytical Toxicology | Oxford Academic. (2014, December 9).
  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. (n.d.).
  • Cross-Reactivity in Immunoassay Drug Screening | Siemens Healthineers Academy. (n.d.).
  • Competitive ELISA Protocol - Creative Diagnostics. (n.d.).
  • A mini review of pyrimidine and fused pyrimidine marketed drugs - CORE. (n.d.).
  • Competitive ELISA - Creative Diagnostics. (2021, March 1).
  • Competitive ELISA protocol - St John's Laboratory. (n.d.).
  • Protocol for Competitive ELISA - Creative Proteomics. (n.d.).
  • (PDF) Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review) - ResearchGate. (2021, March 12).
  • This compound - Echemi. (n.d.).
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (n.d.).
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3).
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (2020, July 31).
  • This compound - ChemUniverse. (n.d.).
  • This compound - MySkinRecipes. (n.d.).
  • This compound - ChemicalBook. (n.d.).
  • How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025, May 21).
  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (n.d.).
  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed. (2007, January 15).
  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC - NIH. (n.d.).
  • Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. (n.d.).
  • CRISPR 101: Off-Target Effects - Addgene Blog. (2024, February 8).

Sources

A Senior Scientist's Guide to the Spectroscopic Differentiation of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate Tautomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Pyrimidine Tautomerism

Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate is a substituted pyrimidine of significant interest in synthetic and medicinal chemistry, often serving as a key intermediate in the development of pharmaceutical compounds and biologically active molecules.[1][2] The structural characterization of such heterocyclic systems is fundamental to ensuring product purity, understanding reaction mechanisms, and guaranteeing downstream efficacy and safety in drug development.[3][4]

A critical analytical challenge presented by 4-hydroxypyrimidine derivatives is their existence in a state of tautomeric equilibrium.[5][6] Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. For this compound, this manifests as a keto-enol equilibrium, where the molecule can exist in either a hydroxyl (enol) form or one of two pyrimidinone (keto) forms. While thermodynamically distinct, these forms can coexist in solution, making unambiguous identification a non-trivial task.

This guide provides an in-depth comparison of the primary tautomeric isomers of this compound, outlining a multi-pronged spectroscopic strategy for their differentiation. We will delve into the causality behind experimental choices and provide validated protocols, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy to build a complete analytical picture.

The Tautomeric Landscape: Defining the Isomers

The core of our analytical problem lies in the potential for proton migration involving the C4-hydroxyl group and the adjacent ring nitrogen atoms. This gives rise to three principal tautomeric forms, whose relative populations can be influenced by factors such as solvent polarity and physical state (solid vs. solution).

  • Isomer A (4-Hydroxy Enol Form): The aromatic pyrimidine ring contains a hydroxyl group at the C4 position.

  • Isomer B (1H-Pyrimidin-4-one Keto Form): The proton from the hydroxyl group has migrated to the N1 position, resulting in a carbonyl group at C4.

  • Isomer C (3H-Pyrimidin-4-one Keto Form): The proton has migrated to the N3 position, also forming a carbonyl group at C4.

The ability to distinguish these forms is paramount, as the presence and position of N-H and O-H groups, along with the aromaticity of the pyrimidine ring, dictate the molecule's chemical reactivity and biological interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the specific tautomeric form present, as it provides direct information about the chemical environment of each proton and carbon atom.[7] The key to differentiation lies in observing the presence or absence of exchangeable protons (O-H vs. N-H) and the resulting changes in the chemical shifts of the pyrimidine ring nuclei.

Rationale & Differentiating Principles

The choice of a polar aprotic solvent like dimethyl sulfoxide-d6 (DMSO-d6) is critical. Its ability to form hydrogen bonds slows the rate of proton exchange with residual water, allowing for the direct observation of O-H and N-H proton signals, which often appear as broad singlets.

  • ¹H NMR: Isomer A will be uniquely identified by a phenolic O-H proton signal. In contrast, Isomers B and C will each exhibit an N-H proton signal, but they will lack the O-H signal. The chemical shifts of the substituent protons (CH₃ on the ring, and the CH₂ and CH₃ of the ethyl acetate group) will also experience subtle shifts due to changes in the ring's electronic structure and aromaticity.

  • ¹³C NMR: The carbon spectrum provides a definitive marker. In Isomer A, the C4 carbon, bonded to a hydroxyl group, will resonate in the aromatic region typical for C-O systems (~160-170 ppm). For Isomers B and C, this carbon becomes a carbonyl (C=O) and will be significantly deshielded, shifting downfield to a characteristic keto/amide region (~170-180 ppm).

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in 0.6-0.7 mL of high-purity DMSO-d6.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Sample in DMSO-d6 B Add TMS Standard A->B C Transfer to NMR Tube B->C D Acquire ¹H Spectrum C->D E Acquire ¹³C Spectrum C->E F Fourier Transform D->F E->F G Phase & Baseline Correction F->G H Integrate & Assign Peaks G->H I Identify Tautomeric Form H->I

Caption: General workflow for NMR-based tautomer identification.

Comparative ¹H and ¹³C NMR Data (Predicted)
Signal AssignmentIsomer A (Enol)Isomer B (1H-Keto)Isomer C (3H-Keto)Differentiating Feature
¹H NMR (δ, ppm)
-OH (pyrimidine)~9.0-10.0 (br s, 1H)AbsentAbsentPresence/Absence of O-H signal
-NH (pyrimidine)Absent~10.0-11.0 (br s, 1H)~11.0-12.0 (br s, 1H)Presence/Absence of N-H signal
-NH₂~6.5-7.5 (br s, 2H)~6.5-7.5 (br s, 2H)~6.5-7.5 (br s, 2H)Common Signal
-CH₂- (acetate)~3.4 (s, 2H)~3.5 (s, 2H)~3.5 (s, 2H)Subtle shift due to ring electronics
-CH₃ (pyrimidine)~2.3 (s, 3H)~2.4 (s, 3H)~2.4 (s, 3H)Subtle shift due to ring electronics
-O-CH₂- (ethyl)~4.1 (q, 2H)~4.1 (q, 2H)~4.1 (q, 2H)Common Signal
-CH₃ (ethyl)~1.2 (t, 3H)~1.2 (t, 3H)~1.2 (t, 3H)Common Signal
¹³C NMR (δ, ppm)
C4 (pyrimidine)~165~175~175Key C-O vs C=O shift
C2 (pyrimidine)~160~160~160Relatively stable
C6 (pyrimidine)~158~155~155Minor shift
C5 (pyrimidine)~105~110~110Minor shift
-CH₂- (acetate)~30~30~30Common Signal
-CH₃ (pyrimidine)~20~20~20Common Signal

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[8][9] The transition from an enol to a keto tautomer involves a fundamental change in functional groups (O-H to N-H and C=O), which produces a dramatically different and easily distinguishable IR spectrum.

Rationale & Differentiating Principles

The primary diagnostic regions in the IR spectrum will be the high-frequency stretching region (2500-4000 cm⁻¹) and the carbonyl stretching region (1600-1800 cm⁻¹).

  • Isomer A (Enol): Will be characterized by a broad absorption band between 3200-3600 cm⁻¹ for the O-H stretch of the hydroxyl group. It will lack a strong carbonyl absorption in the 1650-1700 cm⁻¹ region (the ester C=O at ~1730 cm⁻¹ will be present in all forms).

  • Isomers B & C (Keto): Will be identified by the disappearance of the broad O-H band and the appearance of one or more sharper N-H stretching bands around 3100-3300 cm⁻¹. Crucially, a new, strong absorption band will appear around 1660 cm⁻¹, corresponding to the pyrimidinone C=O stretch.[10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Workflow for IR Analysis

IR_Workflow cluster_prep Instrument & Sample Prep cluster_acq Data Acquisition cluster_proc Data Analysis A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Solid Sample B->C D Acquire Spectrum (16-32 scans) C->D E Identify Key Vibrational Bands D->E F Compare to Reference Spectra E->F G Confirm Functional Groups & Tautomer F->G

Caption: Standard workflow for tautomer analysis using ATR-FTIR.

Comparative IR Data (Predicted)
Vibrational ModeIsomer A (Enol) (cm⁻¹)Isomers B & C (Keto) (cm⁻¹)Differentiating Feature
O-H Stretch3200-3600 (broad) AbsentDefinitive presence/absence
N-H Stretch (Amine)3300-3500 (medium)3300-3500 (medium)Common Signal
N-H Stretch (Ring)Absent3100-3300 (medium) Definitive presence/absence
C=O Stretch (Ester)~1730 (strong)~1730 (strong)Common Signal
C=O Stretch (Ring)Absent~1660 (strong) Key diagnostic peak
C=N / C=C Stretch~1570-1620 (multiple)~1570-1620 (multiple)Overlap, less diagnostic

Mass Spectrometry (MS): Fragmentation as a Structural Clue

Mass spectrometry provides the molecular weight of a compound, which is invaluable for confirming its identity.[12] Since tautomers have identical molecular formulas, they will exhibit the same molecular ion peak (m/z). However, their differentiation can sometimes be achieved by analyzing their fragmentation patterns, particularly with techniques like Electron Ionization (EI). The different bond arrangements in the tautomers can lead to the formation of different fragment ions or variations in the relative abundance of common fragments.

Rationale & Differentiating Principles

Upon ionization, the molecular ions of the different tautomers will possess different structures. This can influence which fragmentation pathways are energetically favored.

  • Molecular Ion: All isomers will show an identical molecular ion peak corresponding to the molecular weight of C₉H₁₃N₃O₃ (211.22 g/mol ).

  • Fragmentation: The fragmentation of pyrimidines often involves the loss of small, stable molecules or radicals from the ring or its substituents.[13][14][15] For example, the enol form might show a more prominent loss of a hydroxyl radical (•OH), whereas the keto forms might favor different ring-opening pathways or losses related to the N-H group. The relative intensity of the peak corresponding to the loss of the ethyl acetate side chain could also vary.

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate positively charged molecular ions and fragment ions.

  • Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the separated ions to generate a mass spectrum, which plots ion intensity versus m/z.

  • Analysis: Analyze the molecular ion peak to confirm the molecular weight and interpret the fragmentation pattern to deduce structural information.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Introduction cluster_acq MS Analysis cluster_proc Data Interpretation A Introduce Sample (e.g., Direct Probe) B Electron Ionization (70 eV) A->B C Mass Separation (m/z) B->C D Ion Detection C->D E Confirm Molecular Ion Peak D->E F Analyze Fragmentation Pattern E->F G Compare Relative Abundances F->G

Caption: Workflow for structural analysis via EI-Mass Spectrometry.

Comparative MS Data (Predicted)
Ion (m/z)DescriptionIsomer A (Enol)Isomers B & C (Keto)Differentiating Feature
211[M]⁺PresentPresentConfirms Molecular Weight
138[M - CH₂COOEt]⁺PresentPresentCommon fragment, relative abundance may differ
123[M - CH₂COOEt - CH₃]⁺PresentPresentCommon fragment, relative abundance may differ
HypotheticalPathway-specific fragmentsMay show unique fragments from aromatic ring cleavageMay show unique fragments from keto-form specific cleavageSubtle but potentially powerful

Note: Differentiation by MS can be challenging and may require high-resolution instruments and detailed fragmentation studies.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The wavelength of maximum absorbance (λmax) is sensitive to the molecule's electronic structure, particularly the extent of its conjugated π-system.[16]

Rationale & Differentiating Principles

The aromatic enol form and the less-aromatic keto forms represent different chromophore systems.

  • Isomer A (Enol): Possesses a fully aromatic pyrimidine ring, leading to a highly conjugated system. This is expected to result in π → π* transitions at a longer wavelength (a bathochromic or red shift).

  • Isomers B & C (Keto): The aromaticity of the ring is disrupted. This interruption of the conjugated system typically leads to a shift in the primary absorption band to a shorter wavelength (a hypsochromic or blue shift) compared to the enol form.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a dilute solution of the sample with a known concentration. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.2-1.0 AU).

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (measure the blank).

  • Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum over the appropriate wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Workflow for UV-Vis Analysis

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Spectrophotometry cluster_proc Data Analysis A Prepare Dilute Solution in UV-Transparent Solvent B Measure Solvent Blank A->B C Measure Sample Absorbance B->C D Identify λmax C->D E Correlate λmax with Tautomer Structure D->E

Caption: A streamlined workflow for UV-Vis analysis of tautomers.

Comparative UV-Vis Data (Predicted)
ParameterIsomer A (Enol)Isomers B & C (Keto)Differentiating Feature
λmax (nm) Longer Wavelength (~280-300 nm)Shorter Wavelength (~260-275 nm)Clear hypsochromic/bathochromic shift
Molar Absorptivity (ε) HigherLowerChange reflects altered chromophore

Integrated Spectroscopic Strategy & Conclusion

While each spectroscopic technique provides valuable clues, a definitive and robust characterization of the tautomeric form(s) of this compound relies on an integrated approach.

  • Start with IR Spectroscopy: As a rapid and non-destructive technique, IR provides the most immediate and unambiguous evidence for the presence (or absence) of the key O-H vs. N-H and C=O functional groups, allowing for a quick preliminary assignment to either the enol or keto class.

  • Confirm with NMR Spectroscopy: NMR serves as the gold standard for final structure elucidation. The definitive identification of O-H or N-H proton signals and, most importantly, the chemical shift of the C4 carbon, provides irrefutable evidence for a specific tautomer.

  • Supplement with MS and UV-Vis: Mass spectrometry confirms the molecular weight, ensuring the compound is correct, while its fragmentation pattern can offer supporting structural evidence. UV-Vis spectroscopy provides complementary data on the electronic structure of the molecule, with the observed λmax corroborating the assignment based on the expected level of conjugation.

By systematically applying this suite of analytical techniques, researchers, scientists, and drug development professionals can confidently identify and differentiate the tautomeric isomers of this important pyrimidine derivative, ensuring the structural integrity and quality required for advanced chemical research and pharmaceutical applications.

References

  • Błazej, S., et al. (2013). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A. Available at: [Link]

  • Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

  • Pardasani, R. T., et al. (2011). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. Available at: [Link]

  • Rye, R. T. B., Tee, O. S., & Kazdan, E. M. (1983). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

  • Graff, M., & Dobrowolski, J. C. (2013). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ResearchGate. Available at: [Link]

  • Patel, K. D., et al. (2020). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Available at: [Link]

  • Görög, S. (2018). Spectroscopic Methods in Drug Quality Control and Development. ResearchGate. Available at: [Link]

  • Leszczynski, J., & Person, W. B. (1992). Theoretical ab Initio Study of the Protomeric Tautomerism of 2-Hydroxypyrimidine, 4-Hydroxypyrimidine, and Related Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Graff, M., & Dobrowolski, J. C. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. Available at: [Link]

  • Al-Ghamdi, K., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. Available at: [Link]

  • El-Sayed, W. A., et al. (2024). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. Available at: [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. ijirset.com. Available at: [Link]

  • Blout, E. R., & Fields, M. (1948). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society. Available at: [Link]

  • BioPharma Services Inc. (2024). Bioanalytical Method Development: Isomers. BioPharma Services Inc. Blog. Available at: [Link]

  • Deimler, V. G., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Spiteller, G. (1975). [Use of spectroscopic methods in drug analysis]. Arzneimittelforschung. Available at: [Link]

  • Analytical Techniques in Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Spectroscopic Techniques in Modern Drug Characterization. Walsh Medical Media. Available at: [Link]

  • Reva, I., et al. (2013). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. Available at: [Link]

  • Lacher, J. R., et al. (1956). The Infrared Absorption Spectra of Some Substituted Purines and Pyrimidines in Antimony Trichloride Solution. The Journal of Physical Chemistry. Available at: [Link]

  • American Pharmaceutical Review. (n.d.). Spectroscopy. American Pharmaceutical Review. Available at: [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. RSC. Available at: [Link]

  • Al-Janabi, K. A. H. (2019). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. Journal of Global Pharma Technology. Available at: [Link]

  • Cocco, M. T., et al. (2004). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ResearchGate. Available at: [Link]

  • ChemUniverse. (n.d.). This compound. ChemUniverse. Available at: [Link]

  • The UV-Vis absorption and fluorescence emission (dotted lines) spectra of compound 4 in various organic solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.com. Available at: [Link]

  • UV–Vis–NIR spectrum of 2APM crystal. (n.d.). ResearchGate. Retrieved from [Link]

  • Singh, A., et al. (2022). Current Focus on Utilization of UV-Visible Spectroscopy in Multiple Pharma Research. Research Journal of Pharmacy and Technology. Available at: [Link]

  • UV–Vis absorption spectra of 1-Aminopyrene (1-AP, blue line), highly reduced graphene oxide (HRG, black line), graphene-pyrene composite (HRG-Py, red line), and graphene-pyrene-Pd (HRG-Py-Pd, green line). (n.d.). ResearchGate. Retrieved from [Link]

  • Brinson, R. G., et al. (2018). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. PubChem. Available at: [Link]

  • PubChem. (n.d.). 4-Thiazoleacetic acid, 2-amino-, ethyl ester. PubChem. Available at: [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate is a key heterocyclic intermediate in the synthesis of various pharmaceutical compounds, including derivatives of Vitamin B1 (thiamine).[1] The purity of this intermediate is paramount as the presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and versatility for non-volatile and thermally labile compounds.[2][3]

This guide provides an in-depth, experience-driven comparison of HPLC methodologies for the purity evaluation of this compound. We will explore the rationale behind method development, present a detailed, validated protocol, and compare its performance against viable alternatives, grounding our recommendations in established scientific principles and regulatory expectations.

Protocol Rationale: The "Why" Behind the Method

The development of a robust and reliable HPLC method is a systematic process. For a molecule like this compound, with its polar functional groups (amino, hydroxyl) and a moderately non-polar backbone, a reversed-phase HPLC (RP-HPLC) approach is the logical starting point.

Analyte Characteristics
  • Structure: C9H13N3O3[4]

  • Molecular Weight: 211.22 g/mol [4][5]

  • Polarity: The presence of hydrogen bond donors (2) and acceptors (4) suggests significant polarity.[4] The XLogP3 value of -0.8 indicates it is hydrophilic.[4]

  • Potential Impurities:

    • Starting Materials & Intermediates: Unreacted precursors from synthesis.

    • Side-Products: Isomers or products from side reactions, such as dimerization or incomplete cyclization, are common in pyrimidine synthesis.[6][7]

    • Degradation Products: The ethyl ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol.[8][9] This is a critical impurity to monitor in stability studies.

Method Development Strategy

The goal is to achieve baseline separation of the main peak from all potential impurities.

  • Column Chemistry: A C18 (octadecylsilyl) stationary phase is the workhorse of RP-HPLC and provides an excellent starting point. Its hydrophobic nature will interact with the carbon backbone of the pyrimidine derivative, while the polar functional groups will interact more with the mobile phase.

  • Mobile Phase Selection:

    • Aqueous Component (A): A buffered aqueous solution is necessary to control the ionization state of the amino and hydroxy groups, which is crucial for consistent retention times and good peak shape. A phosphate or acetate buffer in the pH range of 3-6 is ideal. At this pH, the primary amino group will be protonated, enhancing its polarity.

    • Organic Modifier (B): Acetonitrile (ACN) is often preferred over methanol for pyrimidine derivatives due to its lower viscosity and better UV transparency. A gradient elution (gradually increasing the percentage of ACN) is chosen over an isocratic method. This allows for the efficient elution of more non-polar impurities that might be strongly retained on the column while ensuring the main, more polar peak is well-retained and resolved from early-eluting impurities.

  • Detection: The pyrimidine ring is a strong chromophore. A UV-Vis detector set at a wavelength of maximum absorbance (e.g., around 275 nm) will provide high sensitivity for the parent compound and related impurities containing the same chromophore.[10]

Recommended HPLC Protocol

This protocol is designed as a self-validating system, incorporating system suitability tests to ensure performance before each analytical run.

Instrumentation & Consumables
  • HPLC System: A quaternary gradient HPLC system with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

  • Standard Solution: 100 µg/mL of this compound reference standard in diluent.

  • Sample Solution: 100 µg/mL of the test sample in diluent.

Chromatographic Conditions
ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Gradient Program Time (min)
0
20
25
26
30
Workflow for Purity Evaluation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample & Standard Preparation (100 µg/mL) SystemSuitability System Suitability Test (SST) SamplePrep->SystemSuitability MobilePhase Mobile Phase Preparation (pH 3.5) MobilePhase->SystemSuitability SampleInjection Inject Standard & Sample Solutions SystemSuitability->SampleInjection Pass DataAcquisition Data Acquisition (30 min run) SampleInjection->DataAcquisition Integration Peak Integration DataAcquisition->Integration PurityCalc Purity Calculation (% Area Normalization) Integration->PurityCalc Report Generate Report PurityCalc->Report

Caption: Experimental workflow for HPLC purity analysis.

Method Validation Overview

The described method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[11][12]

Validation ParameterAcceptance CriteriaPurpose
Specificity The main peak is resolved from impurities and degradants (Peak Purity > 99.5%).Ensures the method accurately measures only the intended analyte.
Linearity R² ≥ 0.999 over a range of 50-150% of the nominal concentration.Confirms a proportional relationship between concentration and detector response.
Accuracy % Recovery between 98.0% and 102.0% for spiked samples.Measures the closeness of test results to the true value.
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for multiple preparations and injections.Demonstrates the consistency and reproducibility of the results.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.The lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C).Indicates the method's reliability during normal usage.

Comparative Analysis

While the recommended RP-HPLC method is robust, it's essential to understand its performance in the context of other analytical alternatives.

Alternative HPLC Methods
MethodAdvantagesDisadvantagesBest For
Isocratic RP-HPLC Simpler, faster run times if impurities are chemically similar.May fail to elute or resolve impurities with very different polarities.Routine QC where the impurity profile is well-defined and simple.
Ion-Pair RP-HPLC Can improve retention and peak shape for highly polar or ionic analytes.Reagents can be aggressive to columns; longer equilibration times.Analytes that show poor retention or peak shape under standard RP conditions.
HILIC (Hydrophilic Interaction Liquid Chromatography) Better retention of very polar compounds that are unretained in RP-HPLC.Requires careful control of water content in the mobile phase; can have longer equilibration times.Separating the parent compound from highly polar degradants or impurities.
Comparison with Other Analytical Technologies

HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more modern evolution of HPLC that uses columns with smaller particle sizes (<2 µm).[13]

  • Advantages of UPLC:

    • Speed: Analysis times can be reduced by up to 9-fold compared to traditional HPLC.[13]

    • Resolution & Sensitivity: Provides sharper, narrower peaks, leading to better resolution and higher signal-to-noise ratios.[14]

    • Reduced Solvent Consumption: Shorter run times and lower flow rates result in significant cost and waste reduction.[14]

  • Considerations: UPLC systems operate at much higher backpressures and are more sensitive to sample matrix effects. While superior in performance, the initial capital investment is higher.[14] For many QC labs, a well-optimized HPLC method remains a robust and cost-effective solution.

HPLC vs. Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds.[2]

  • Applicability: GC is generally unsuitable for analyzing this compound directly due to its low volatility and potential for thermal degradation in the GC inlet.[15]

  • Complementary Role: GC, particularly with a headspace sampler, would be the superior technique for quantifying residual volatile solvents (e.g., ethanol, ethyl acetate) from the synthesis process, which are difficult to analyze by HPLC.[15]

Method_Selection Start Purity Analysis of Ethyl (2-amino-4-hydroxy-6- methyl-5-pyrimidinyl)acetate ImpurityType What is the primary nature of impurities? Start->ImpurityType NonVolatile Non-Volatile / Degradants (e.g., Hydrolysis Product, Dimers) ImpurityType->NonVolatile Volatile Volatile (e.g., Residual Solvents) ImpurityType->Volatile HPLC_UPLC Use HPLC or UPLC NonVolatile->HPLC_UPLC GC Use GC-Headspace Volatile->GC

Caption: Decision tree for analytical method selection.

Conclusion

The recommended reversed-phase HPLC method provides a robust, reliable, and sensitive approach for the purity assessment of this compound. Its gradient elution strategy is particularly adept at resolving a wide range of potential impurities, from polar starting materials to less polar side-products. While advanced techniques like UPLC offer significant gains in speed and efficiency, the validated HPLC method presented here remains the gold standard for routine quality control, ensuring that this critical pharmaceutical intermediate meets the stringent purity requirements for API synthesis. For a comprehensive quality profile, this HPLC method should be complemented by a GC method for the analysis of residual volatile solvents.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Schouten, J. C., et al. (2005). Hydrolysis and oxidative decomposition of ethyl acetate in sub- and super-critical water. Journal of Supercritical Fluids. [Link]

  • Prexams. Hydrolysis of Ethyl Acetate. Prexams. [Link]

  • ResearchGate. (2021). How to prevent ethyl acetate from degrading into acetic acid?. ResearchGate. [Link]

  • Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal. [Link]

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Sci-Hub. Reaction rate and rate constant of the hydrolysis of ethyl acetate with sodium hydroxide. Sci-Hub. [Link]

  • ResearchGate. (2024). Understanding the Hydrolysis Mechanism of Ethyl Acetate Catalyzed by an Aqueous Molybdocene: A Computational Chemistry Investigation. ResearchGate. [Link]

  • MySkinRecipes. This compound. MySkinRecipes. [Link]

  • PubChem. Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate. PubChem. [Link]

  • Ali, R., Bhatia, R., & Chawla, P. A. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Research Journal of Pharmacy and Technology. [Link]

  • Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. [Link]

  • ChemUniverse. This compound. ChemUniverse. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • Gao, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules. [Link]

  • ResearchGate. (2024). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. ResearchGate. [Link]

  • ResearchGate. HPLC chromatogram of purine and pyrimidine compounds. ResearchGate. [Link]

  • Patel, M. J., et al. (2015). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Applied Pharmaceutical Science. [Link]

  • Sethiya, A., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect. [Link]

  • Asif, M. (2011). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of the Qassim University. [Link]

  • El-Faham, A., et al. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. Organic Chemistry Portal. [Link]

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate (CAS No. 499209-19-7) was located in a comprehensive search. The following guidance is therefore based on the general safety principles for pyrimidine derivatives and the established best practices for laboratory chemical waste management outlined by regulatory bodies.[1][2] It is imperative that all laboratory personnel conduct a site-specific risk assessment and consult directly with their institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. This guide supplements, but does not replace, institutional and regulatory requirements.

Introduction: The Principle of Waste Pre-Planning

In research and development, the lifecycle of a chemical does not end upon the completion of an experiment. The overriding principle governing the prudent handling of laboratory waste is that no activity should begin unless a plan for the disposal of all generated waste has been formulated.[3] This proactive approach ensures that regulatory requirements are met, safety is maintained, and unexpected disposal challenges are avoided. This document provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of personnel and the protection of the environment.

Hazard Assessment and Waste Characterization

The foundational step in any chemical disposal procedure is to characterize the waste. The U.S. Environmental Protection Agency (EPA) classifies waste as hazardous if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[4]

  • Ignitability: Pertains to liquids with a flash point below 140°F, ignitable compressed gases, or oxidizers.[4] While some data suggests a high flash point for the target compound, this must be confirmed.[5]

  • Corrosivity: Applies to aqueous solutions with a pH ≤ 2 or ≥ 12.5.[4]

  • Reactivity: Includes materials that are unstable, react violently with water, or generate toxic gases when mixed with water or corrosive substances.[4]

  • Toxicity: Waste is considered toxic if it contains contaminants that could be harmful if released into the environment.

Directive: In the absence of a specific SDS, this compound and its associated waste must be managed as hazardous chemical waste.[2] This conservative approach ensures the highest level of safety and compliance.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the chemical for disposal, it is mandatory to wear the appropriate PPE to minimize exposure.[2]

EquipmentSpecificationRationale
Eye Protection Tightly fitting chemical safety goggles or a face shield.Protects against accidental splashes of the chemical or associated solvents.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact. Gloves should be inspected for integrity before each use.[6]
Protective Clothing A chemically resistant lab coat or apron.Protects against contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.Minimizes the inhalation of any potential dust or vapors.

Step-by-Step Waste Collection and Containment Protocol

Proper containment is critical to prevent spills and ensure the safety of all personnel. This process should be conducted in a designated area, preferably within a chemical fume hood.

Step 1: Waste Segregation Segregate the waste at the point of generation.[7] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[2] Keep solid and liquid wastes in separate containers.[8]

  • Scientific Principle: Mixing incompatible chemicals can lead to violent reactions, the generation of toxic fumes, or fire.[7] Segregation is a fundamental principle of safe laboratory waste management.

Step 2: Container Selection Select a waste container that is in good condition, leak-proof, and chemically compatible with the waste.[7][9] For pyrimidine derivatives, glass or high-density polyethylene (HDPE) containers are generally suitable. The container must have a secure, screw-top cap.[9]

  • Causality: Using an incompatible container can lead to its degradation, causing leaks and hazardous spills. For example, strong acids should not be stored in metal containers.[8][10]

Step 3: Waste Transfer Carefully transfer the waste into the selected container. Do not fill the container to more than 90% of its capacity.[10]

  • Rationale: Leaving adequate headspace (at least 10%) allows for the potential expansion of the contents due to temperature changes or slight gas evolution, preventing container rupture.[9]

Step 4: Container Labeling Proper labeling is a regulatory requirement and essential for safety. The label must be securely affixed to the container and include the following information:[2][11]

  • The words "Hazardous Waste ".

  • The full chemical name: "This compound ".

  • Any associated hazards (e.g., "Irritant," "Handle with Care").

  • The date when waste was first added to the container (accumulation start date).

On-Site Storage and Accumulation

Once collected and labeled, the waste container must be stored in a designated Satellite Accumulation Area (SAA) .[4][9][11]

SAA Requirements:

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[4][12]

  • Containment: The container must be kept closed at all times except when adding waste.[4][9] It is best practice to use secondary containment, such as a tray or bin, to capture any potential leaks.[3][7]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[3][4]

  • Inspection: The SAA should be inspected weekly for leaks and to ensure proper labeling and container integrity.[7][9]

Final Disposal Pathway

The ultimate disposal of hazardous waste must be handled by trained professionals in accordance with federal, state, and local regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[1]

The workflow for final disposal is a structured process coordinated with your institution's safety personnel.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Contractor Operations lab_gen Waste Generation (Point of Origin) lab_assess Hazard Assessment (Assume Hazardous) lab_gen->lab_assess lab_ppe Don Appropriate PPE lab_assess->lab_ppe lab_contain Segregate & Contain in Labeled Waste Vessel lab_ppe->lab_contain lab_store Store in Secondary Containment within designated SAA lab_contain->lab_store ehs_pickup Schedule & Execute Waste Pickup lab_store->ehs_pickup Contact EHS for Removal ehs_dispose Transport to Licensed Treatment, Storage, and Disposal Facility (TSDF) ehs_pickup->ehs_dispose end_point Final Disposal (e.g., Incineration) ehs_dispose->end_point

References

Navigating the Uncharted: A Safety Protocol for Handling Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Precautionary Approach

Given the absence of specific toxicological data for Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate, a thorough risk assessment is the foundational step before any handling.[1] Data from similar pyrimidine compounds suggest potential for skin irritation, serious eye irritation, and possible respiratory irritation.[2] As a crystalline solid, inhalation of airborne particles presents a primary route of exposure.

Key Assumed Hazards:

  • Skin Irritant: May cause redness, itching, or inflammation upon contact.

  • Eye Irritant: Potential to cause serious irritation or damage to the eyes.

  • Respiratory Irritant: Inhalation of dust may irritate the respiratory tract.

All handling procedures should be designed to minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered PPE approach is mandatory to mitigate the assumed risks. The selection of PPE should be tailored to the specific laboratory activity being performed.

Table 1: Recommended Personal Protective Equipment (PPE) by Activity
ActivityRequired PPEEnhanced Precautions (for potent compound handling)
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves-
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)- Face shield- Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher)- Full-body protective suit (if significant exposure is possible)

Rationale for PPE Selection:

  • Eye and Face Protection: Tightly fitting safety goggles are essential to protect against splashes and airborne particles.[2][3] For moderate to high-hazard activities, a face shield worn over goggles provides an additional layer of protection.

  • Skin Protection: A lab coat, preferably flame-resistant or impervious, protects against skin contact.[2][3] Chemical-resistant gloves, such as nitrile, are crucial. Always inspect gloves for any signs of degradation or punctures before use.[4] For enhanced protection during high-contact tasks, double-gloving is recommended.[5]

  • Respiratory Protection: All work with the solid compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood, to minimize inhalation of airborne particles.[1][6] If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a full-face respirator should be used.[3]

Operational Plan: A Step-by-Step Workflow

A systematic workflow is critical for ensuring safety and preventing contamination. The following protocols outline the essential steps for handling the solid compound and preparing solutions.

Protocol for Weighing the Solid Compound
  • Preparation: Don the appropriate PPE as specified for moderate-hazard activities in Table 1.

  • Containment: Perform all weighing activities within a chemical fume hood or a balance enclosure to contain any airborne particles.[1][6]

  • Handling: Use anti-static weighing paper or a tared container to handle the compound.

  • Cleaning: After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).

  • Waste Disposal: Treat all disposable materials used in the process, including wipes and weighing paper, as contaminated waste.

Protocol for Preparing Stock Solutions
  • Preparation: Don the appropriate PPE for moderate-hazard activities.

  • Containment: Conduct all solution preparation within a certified chemical fume hood.[1]

  • Procedure: Slowly add the solvent to the solid compound to prevent splashing. If sonication is necessary, ensure the vial is securely capped and placed within a secondary container.

  • Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, date, and your initials.

PPE_Decision_Workflow cluster_start cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_actions Required Actions start Start: Handling This compound assess_activity Assess Activity Risk start->assess_activity low_hazard Low Hazard (Sealed Containers) assess_activity->low_hazard Low moderate_hazard Moderate Hazard (Weighing, Solutions) assess_activity->moderate_hazard Moderate high_hazard High Hazard (Large Scale, Aerosols) assess_activity->high_hazard High ppe_low Standard Lab Coat Safety Glasses Single Nitrile Gloves low_hazard->ppe_low ppe_moderate Resistant Lab Coat Chemical Goggles Double Nitrile Gloves moderate_hazard->ppe_moderate ppe_high Disposable Gown Goggles & Face Shield Double Nitrile Gloves Respirator (N95+) high_hazard->ppe_high

Caption: Decision workflow for selecting appropriate PPE.

Emergency Procedures and Disposal

Spill and Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention if irritation persists.

  • Eye Contact: Promptly flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Spill Cleanup: For small spills, carefully clean the area using appropriate PPE. Absorb liquids with an inert material and collect solids with care to avoid generating dust. Place all contaminated materials in a sealed container for proper disposal.

Waste Disposal

All waste contaminated with this compound, including disposable PPE, weighing papers, and cleaning materials, must be treated as hazardous chemical waste.[7] Dispose of this waste in clearly labeled, sealed containers according to your institution's and local environmental regulations. Never dispose of chemical waste in standard trash or down the sink.[7]

Conclusion: A Culture of Safety

Handling novel compounds like this compound demands a proactive and informed approach to safety. By adhering to the precautionary principles and detailed protocols outlined in this guide, researchers can confidently and safely advance their work. Remember that safety is a shared responsibility, and fostering a robust safety culture is paramount to the success of any research endeavor.

References

  • University of California, Santa Barbara. Weighing Hazardous Powders in the Laboratory. [Link]

  • Chemsafetypro. Safety Rules in Chemical Laboratories: A Practical Guide. [Link]

  • University of California, Los Angeles. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • American Society of Health-System Pharmacists. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Centers for Disease Control and Prevention. School Chemistry Laboratory Safety Guide. [Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. [Link]

  • ChemUniverse. This compound. [Link]

  • Occupational Safety and Health Administration. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]

  • Watson International. 4-Acryloylmorpholine CAS 5117-12-4. [Link]

  • Warshel Chemical Ltd. 4-Acryloylmorpholine CAS 5117-12-4. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.